molecular formula C7H12O3 B1202943 2-Methoxyethyl methacrylate CAS No. 6976-93-8

2-Methoxyethyl methacrylate

Cat. No.: B1202943
CAS No.: 6976-93-8
M. Wt: 144.17 g/mol
InChI Key: YXYJVFYWCLAXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polymers prepared from this monomer may have uses in polyelectrolytes and may be biocompatible.>Poly(ethylene glycol) methyl ether methacrylate is a poly(ethylene glycol) compound having a methacrylate group at the alpha-terminus and a methyl group at the omega-terminus.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYJVFYWCLAXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26915-72-0, 27987-32-2, 87105-87-1
Record name Polyethylene glycol methyl ether methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26915-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol methyl ether methacrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27987-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(ethylene glycol) methyl ether methacrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87105-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1064538
Record name 2-Methoxyethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS] Clear liquid with a musty odor; [Scientific Polymer Products MSDS]
Record name Poly(ethylene glycol) methyl ether methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21521
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6976-93-8, 26915-72-0, 27987-32-2
Record name Methoxyethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6976-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyethyl methacrylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxyethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyethyl Methacrylate: Properties, Polymerization, and Biomedical Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxyethyl methacrylate (B99206) (MEMA), its polymerization characteristics, and the potential applications of its polymer, poly(2-Methoxyethyl methacrylate) (PMEMA), in the fields of drug delivery and biomedical research.

Core Chemical and Physical Properties of this compound

This compound is a methacrylate ester monomer valued for its ability to form polymers with unique properties, including hydrophilicity and potential biocompatibility. The core physicochemical properties of MEMA are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [1][2]
CAS Number 6976-93-8[1][2]
Appearance Colorless to almost colorless clear liquid[2]
Density 0.993 g/mL at 25 °C[2]
Boiling Point 65 °C at 12 mmHg[2]
Flash Point 66 °C (150.8 °F)[2]
Refractive Index (n20/D) 1.431[2]
Water Solubility 31.33 g/L at 20 °C[2]
Storage Room temperature, in a cool, dark place, often stabilized with MEHQ (Monomethyl ether hydroquinone)[2]

Polymerization of this compound

Poly(this compound) (PMEMA) can be synthesized through various radical polymerization techniques. The properties of the resulting polymer are influenced by the polymerization method and conditions.

Polymer Properties
Reactivity in Copolymerization

The reactivity ratios of a monomer describe its tendency to react with itself versus a comonomer. While specific reactivity ratios for MEMA are not widely reported, data for the structurally similar 2-ethoxyethyl methacrylate (EOEMA) can provide valuable insights. For the copolymerization of EOEMA with styrene, the reactivity ratios were found to be r(Styrene) = 0.59 and r(EOEMA) = 0.49[3]. This suggests that both monomers have a slight preference for reacting with the other monomer, leading to a tendency towards random copolymerization. In the case of copolymerization with methyl methacrylate (MMA), the reactivity ratios for EOEMA were r(MMA) = 0.8436 and r(EOEMA) = 0.7751, also indicating a random copolymer structure[3].

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of polymers for research and development. Below are representative protocols for the free-radical and RAFT polymerization of MEMA.

Free-Radical Polymerization of this compound

This protocol describes a standard method for synthesizing PMEMA using a free-radical initiator.

Materials:

  • This compound (MEMA), inhibited

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (B28343)

  • Methanol (B129727)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • Monomer Purification: To remove the inhibitor, pass the MEMA monomer through a column of activated basic alumina.

  • Reaction Setup: In a round-bottom flask, dissolve the purified MEMA (e.g., 10 g, 69.4 mmol) in anhydrous toluene (e.g., 20 mL).

  • Initiator Addition: Add the initiator, AIBN (e.g., 0.1 mol% with respect to the monomer).

  • Degassing: De-gas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to 70 °C under a nitrogen atmosphere with constant stirring. Allow the polymerization to proceed for a specified time (e.g., 6-24 hours), depending on the desired molecular weight and conversion.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

RAFT (Reversible Addition-Fragmentation chain-Transfer) Polymerization of this compound

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

Materials:

  • Purified this compound (MEMA)

  • RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • AIBN

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Schlenk flask with a magnetic stir bar

  • Nitrogen/vacuum line

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the purified MEMA, RAFT agent, and AIBN in the desired molar ratio in the chosen anhydrous solvent. The ratio of monomer to RAFT agent will determine the target molecular weight.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring Conversion: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).

  • Termination and Purification: Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate, collect, and dry the polymer as described in the free-radical polymerization protocol.

Visualizing Polymerization and Application Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Purification Monomer & Solvent Purification Mixing Combine Monomer, RAFT Agent, Initiator, & Solvent Purification->Mixing Degassing Degassing (Freeze-Pump-Thaw) Mixing->Degassing Heating Heating & Stirring (e.g., 70°C) Degassing->Heating Monitoring Monitor Conversion (NMR, GC) Heating->Monitoring Termination Termination (Cooling & Air Exposure) Monitoring->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Well-defined PMEMA

Caption: Workflow for RAFT Polymerization of MEMA.

Drug_Delivery_System cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery PMEMA PMEMA Polymer SelfAssembly Self-Assembly or Emulsification PMEMA->SelfAssembly Drug Therapeutic Agent Drug->SelfAssembly Nanoparticle Drug-Loaded PMEMA Nanoparticle SelfAssembly->Nanoparticle Targeting Targeted Delivery to Disease Site Nanoparticle->Targeting Release Controlled Drug Release (e.g., via hydrolysis or environmental trigger) Targeting->Release TherapeuticEffect TherapeuticEffect Release->TherapeuticEffect Therapeutic Effect

Caption: PMEMA-based Nanoparticle Drug Delivery.

Biomedical Applications and Biocompatibility

Polymers based on hydrophilic methacrylates are of great interest for biomedical applications due to their potential for biocompatibility and their ability to form hydrogels. While much of the research has focused on poly(2-hydroxyethyl methacrylate) (PHEMA), the properties of PMEMA suggest its potential in similar applications.

Drug Delivery

The amphiphilic nature of PMEMA makes it a candidate for the formulation of nanoparticles and micelles for drug delivery. These structures can encapsulate hydrophobic drugs, improving their solubility and circulation time in the body. While specific studies on PMEMA for drug delivery are limited, the extensive research on PHEMA-based systems for the controlled release of various drugs provides a strong foundation for exploring PMEMA in this area[4]. The methoxyethyl side chain may offer different drug loading and release kinetics compared to the hydroxyethyl (B10761427) group of HEMA.

Biocompatibility and Toxicology

The biocompatibility of a polymer is paramount for its use in drug delivery and medical devices. Studies on the structurally similar poly(2-methoxyethyl acrylate) (PMEA) have shown excellent blood compatibility, with low platelet adhesion and minimal protein adsorption[2][5][6][7]. This suggests that PMEMA may also exhibit favorable biocompatible properties.

Regarding the monomer, toxicological studies on this compound indicate low acute oral and dermal toxicity[8]. However, as with other methacrylates, there is a potential for skin sensitization, and it is expected to be hydrolyzed in vivo to methacrylic acid and 2-methoxyethanol, the latter of which is known to have potential reproductive and developmental toxicity[8][9]. Therefore, minimizing residual monomer in the final polymer product is crucial for biomedical applications. In vivo studies on copolymers containing PHEMA have shown them to be largely biocompatible, though some chronic inflammatory responses and calcification have been observed in long-term implants[10][11][12]. Cytotoxicity studies on hydrogels made from similar methacrylates have generally shown them to be non-toxic to various cell lines, provided that the concentration of residual monomers is low[13][14][15][16].

Conclusion

This compound is a versatile monomer that can be polymerized to create materials with significant potential in the biomedical field, particularly in drug delivery. While more research is needed to fully elucidate the properties and applications of PMEMA, the existing data on structurally similar polymers provide a strong rationale for its further investigation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and characterize PMEMA-based materials for their specific applications. The continued exploration of this polymer may lead to the development of novel and effective drug delivery systems and biocompatible materials.

References

An In-depth Technical Guide to the Physical Properties of 2-Methoxyethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxyethyl methacrylate (B99206) (2-MEMA). The information is presented to be a valuable resource for professionals in research, development, and quality control. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and workflow visualizations.

Core Physical and Chemical Properties

2-Methoxyethyl methacrylate is a monomer utilized in the synthesis of various polymers. Its physical properties are crucial for understanding its behavior in polymerization reactions, formulation processes, and for ensuring proper handling and storage.

Quantitative Data Summary

The following tables summarize the key physical properties of this compound.

Table 1: General and Physical Properties

PropertyValueConditions
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol [1][2][3][4]
Appearance Colorless to almost colorless clear liquid[1][2][4]
Density 0.993 g/mLat 25 °C[1][2][5]
0.99 g/cm³at 20 °C[4]
Boiling Point 65 °Cat 12 mmHg[1][2][5]
175 °C[4]
Refractive Index 1.431at 20 °C, n20/D[1][2][5]
Water Solubility 31.33 g/Lat 20 °C[1][2][4][6]
Vapor Pressure 22.3 Paat 20 °C[1][2][4]
Flash Point 150 °F (65.6 °C)[1][7][2]
66 °C
LogP 1.3at 23.3 °C[1][2][4]

Table 2: Chemical Identifiers

IdentifierValue
CAS Number 6976-93-8[1][7][2][3]
IUPAC Name 2-methoxyethyl 2-methylprop-2-enoate[3]
SMILES CC(=C)C(=O)OCCOC[1][3]
InChI InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3[1][3][5]
InChIKey YXYJVFYWCLAXHO-UHFFFAOYSA-N[1][2][3]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for measuring the key physical properties of liquid monomers like this compound.

Determination of Density using a Pycnometer

Objective: To accurately measure the density of liquid this compound.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • Syringe or pipette

Methodology:

  • Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and dried completely. Its empty weight (m₀) is recorded.

  • Water Calibration: The pycnometer is filled with deionized water of a known temperature (e.g., 25 °C) and placed in the constant temperature water bath to equilibrate. The water level is adjusted to the mark on the capillary. The exterior is dried, and the pycnometer is weighed (m₁). The density of water (ρ_water) at this temperature is known.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. The same procedure of temperature equilibration and weighing is followed to get the weight of the pycnometer with the sample (m₂).

  • Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = ((m₂ - m₀) / (m₁ - m₀)) * ρ_water

Determination of Boiling Point by Distillation

Objective: To determine the boiling point of this compound at a specific pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

  • Vacuum pump and manometer (for reduced pressure distillation)

Methodology:

  • Setup: The distillation apparatus is assembled. The distillation flask is charged with this compound and a few boiling chips. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Heating: The liquid is heated gently. As the liquid boils, the vapor rises and condenses in the condenser, and the distillate is collected in the receiving flask.

  • Temperature Reading: The temperature is recorded when it becomes constant, and there is a steady drip of condensate from the condenser. This constant temperature is the boiling point.

  • Pressure Correction: For boiling points determined at reduced pressure, the reading is noted along with the pressure from the manometer.

Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the refractive index of liquid this compound.

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath connected to the refractometer

  • Light source (typically a sodium lamp for nD line)

  • Dropper or pipette

Methodology:

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).[8]

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.[8]

  • Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Determination of Viscosity using a Cannon-Fenske Viscometer

Objective: To measure the kinematic viscosity of this compound.

Apparatus:

  • Cannon-Fenske viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipette or syringe

Methodology:

  • Viscometer Selection: A viscometer of the appropriate size is chosen so that the efflux time is within the recommended range (typically 200 to 1000 seconds).

  • Sample Loading: The viscometer is filled with the sample liquid up to the indicated mark.

  • Temperature Equilibration: The viscometer is placed vertically in the constant temperature bath for thermal equilibrium.[9]

  • Measurement: The liquid is drawn up by suction above the upper timing mark. The suction is released, and the time taken for the liquid meniscus to pass from the upper to the lower timing mark is measured with a stopwatch.[9]

  • Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t where C is the calibration constant of the viscometer and t is the measured flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

Visualizations of Relevant Workflows

The following diagrams illustrate key processes involving this compound.

Synthesis_Workflow start Start reactants Reactants: - Methyl Methacrylate - Ethylene Glycol Methyl Ether start->reactants reactor Reaction Kettle reactants->reactor catalyst Catalyst & Inhibitor catalyst->reactor reaction Transesterification Reaction (Heating) reactor->reaction separation Separation & Purification (Distillation) reaction->separation Crude Product product Product: This compound separation->product end End product->end

Caption: Synthesis workflow for this compound.

Copolymerization_Workflow cluster_reaction Polymerization Process monomers Monomers: - this compound - Styrene mixing Mixing in Reaction Vessel monomers->mixing initiator Radical Initiator (e.g., AIBN) initiator->mixing solvent Solvent (e.g., Toluene) solvent->mixing polymerization Free-Radical Polymerization (Heating under N2) mixing->polymerization Initiation precipitation Precipitation in Non-solvent (e.g., Methanol) polymerization->precipitation Polymer Solution copolymer Purified Copolymer: P(2-MEMA-co-Styrene) precipitation->copolymer

Caption: Experimental workflow for copolymerization.

References

2-Methoxyethyl Methacrylate (CAS 6976-93-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methoxyethyl Methacrylate (B99206) (MEMA), a versatile monomer with significant applications in polymer synthesis, particularly for biomaterials and specialized coatings. This document outlines its physicochemical properties, synthesis and polymerization methodologies, key applications, and safety information.

Core Data Summary

A compilation of the essential physicochemical and toxicological data for 2-Methoxyethyl Methacrylate is presented below for easy reference.

Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 6976-93-8[1][2][3]
Molecular Formula C₇H₁₂O₃[1][4]
Molecular Weight 144.17 g/mol [1][2][4]
Appearance Colorless transparent liquid[1][2]
Density 0.9933 g/mL at 20 °C; 0.993 g/mL at 25 °C[2][3][4]
Boiling Point 175 °C (decomposition); 65 °C at 12 mmHg[1][2][3][4]
Vapor Pressure 22.3 Pa at 20 °C[1][3][4]
Water Solubility 31.33 g/L at 20 °C[1][4]
log Kow (Octanol-Water Partition Coefficient) 1.3 at 23 °C[1][4]
Refractive Index (n20/D) 1.431[2][3][4]
Flash Point 150 °F (65.6 °C)[2][3][4]
Toxicological Profile
EndpointResultSpeciesSource(s)
Acute Oral Toxicity (LD50) >2000 mg/kg bwRat[1]
Acute Dermal Toxicity (LD50) >2000 mg/kg bw (for 2-ethoxyethyl methacrylate)Rat[1]
Skin Irritation Expected to be at most slightly irritating[1]
Eye Irritation Causes serious eye irritation[5][6]
Skin Sensitization May cause an allergic skin reaction[5]
Systemic Toxicity Likely driven by the metabolite 2-methoxyethanol, which has known reproductive and developmental toxicity.[1]

Synthesis and Polymerization

This compound can be synthesized through standard esterification or transesterification processes. Its polymerization can be achieved via various methods, including free-radical polymerization and controlled radical polymerization techniques, to produce poly(this compound) (PMEA).

Synthesis of this compound

A common method for the synthesis of MEMA is the esterification of methacrylic acid with 2-methoxyethanol. Another approach is the transesterification of methyl methacrylate with 2-methoxyethanol.

Conceptual Synthesis Workflow:

cluster_synthesis Monomer Synthesis MAA Methacrylic Acid Esterification Esterification MAA->Esterification ME 2-Methoxyethanol ME->Esterification Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Esterification MEMA This compound Esterification->MEMA Water Water (byproduct) Esterification->Water

Synthesis of this compound via Esterification.
Polymerization of this compound

Poly(this compound) (PMEA) is commonly synthesized via free-radical polymerization. Controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can also be employed to achieve polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: Free-Radical Polymerization of this compound (Representative)

This protocol is based on general procedures for the free-radical polymerization of similar methacrylate monomers.

  • Materials:

    • This compound (MEMA) (monomer)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

    • Precipitating solvent (e.g., methanol (B129727), hexane)

  • Procedure:

    • The MEMA monomer is purified to remove any inhibitors.

    • A calculated amount of MEMA and AIBN (typically 0.1-1 mol% relative to the monomer) are dissolved in the anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a condenser.

    • The reaction mixture is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 30-60 minutes.

    • The flask is then immersed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate polymerization.

    • The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion.

    • The reaction is terminated by cooling the flask in an ice bath and exposing the mixture to air.

    • The resulting polymer (PMEA) is isolated by precipitation in a large excess of a non-solvent (e.g., methanol or hexane).

    • The precipitated polymer is collected by filtration, washed with the precipitating solvent, and dried under vacuum to a constant weight.

Conceptual Polymerization Workflow:

cluster_polymerization Free-Radical Polymerization Monomer MEMA Monomer Reaction Polymerization (Heat, Inert Atm.) Monomer->Reaction Initiator Initiator (AIBN) Initiator->Reaction Solvent Solvent Solvent->Reaction Polymer PMEA Polymer Reaction->Polymer Precipitation Precipitation Polymer->Precipitation PurifiedPolymer Purified PMEA Precipitation->PurifiedPolymer cluster_biocompatibility Mechanism of PMEA Blood Compatibility PMEA_Surface PMEA Surface Water_Layer "Intermediate Water" Layer (Structured Water) PMEA_Surface->Water_Layer forms Protein_Adsorption Reduced Protein Adsorption (e.g., Fibrinogen) Water_Layer->Protein_Adsorption leads to Platelet_Adhesion Suppressed Platelet Adhesion & Activation Protein_Adsorption->Platelet_Adhesion results in Blood_Compatibility Enhanced Blood Compatibility Platelet_Adhesion->Blood_Compatibility cluster_hemo_testing Hemocompatibility Evaluation Workflow Start Start: PMEA-coated Material Blood_Incubation Incubation with Fresh Human Blood Start->Blood_Incubation Analysis Analysis Blood_Incubation->Analysis Surface_Analysis Surface Analysis (SEM, AFM) Blood_Incubation->Surface_Analysis Coagulation Coagulation Assays (e.g., PTT, TAT) Analysis->Coagulation Platelets Platelet Count & Activation Markers Analysis->Platelets Hematology Hematology (e.g., CBC) Analysis->Hematology Complement Complement Activation (e.g., SC5b-9) Analysis->Complement Results Results Interpretation & Biocompatibility Assessment Coagulation->Results Platelets->Results Hematology->Results Complement->Results Surface_Analysis->Results

References

An In-depth Technical Guide to 2-Methoxyethyl Methacrylate: Properties, Polymerization, and Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-methoxyethyl methacrylate (B99206) (MEO2MA), a functional monomer increasingly utilized in the development of advanced biomaterials. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the monomer's properties, polymerization techniques, and its applications in drug delivery and tissue engineering.

Core Properties of 2-Methoxyethyl Methacrylate

This compound is a valuable monomer for creating biocompatible and thermoresponsive polymers. Its physicochemical properties are summarized below.

PropertyValueReference
Molecular Weight 144.17 g/mol [1][2][3][4]
Molecular Formula C₇H₁₂O₃[1][2][4]
Appearance Liquid[3]
Density 0.993 g/mL at 25 °C[2][3]
Boiling Point 65 °C at 12 mmHg[2][3]
Refractive Index n20/D 1.431[2][3]
CAS Number 6976-93-8[1][2][3]

Polymerization of this compound for Biomedical Applications

Polymers of this compound, often denoted as P(MEO2MA), are of significant interest due to their thermoresponsive and biocompatible properties. These polymers can be synthesized using various techniques, with free-radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization being the most common.

Experimental Protocol 1: Synthesis of Thermoresponsive P(MEO2MA-co-OEGMA) Microgels via Free-Radical Polymerization

This protocol describes the synthesis of thermoresponsive microgels composed of this compound (MEO2MA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA), which are suitable for creating hydrogel scaffolds for 3D cell culture.[5][6][7]

Materials:

  • This compound (MEO2MA)

  • Oligo(ethylene glycol) methyl ether methacrylate (OEGMA)

  • Cross-linker (e.g., di(ethylene glycol) dimethacrylate, DEGDMA)

  • Initiator (e.g., ammonium (B1175870) persulfate, APS)

  • Accelerator (e.g., N,N,N′,N′-tetramethylethylenediamine, TEMED)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a reaction vessel, dissolve MEO2MA and OEGMA monomers in deionized water at the desired molar ratio.

  • Cross-linker Addition: Add the cross-linking agent, DEGDMA, to the monomer solution. The concentration of the cross-linker can be varied to control the physical properties of the resulting hydrogel.[8]

  • Initiator and Accelerator Addition: To initiate the polymerization, add the initiator (APS) and the accelerator (TEMED) to the solution.

  • Polymerization: Allow the reaction to proceed at a controlled temperature. The polymerization will result in the formation of P(MEO2MA-co-OEGMA) microgels.

  • Purification: Purify the microgels by dialysis against deionized water to remove unreacted monomers and other small molecules.

  • Characterization: The resulting microgels can be characterized for their size and thermoresponsive properties (Volume Phase Transition Temperature - VPTT) using techniques like dynamic light scattering (DLS) and UV-vis spectroscopy.[5][6][9]

Experimental Protocol 2: Controlled Synthesis of P(MEO2MA) via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery.

Materials:

  • This compound (MEO2MA) monomer

  • RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)

  • Initiator (e.g., azobisisobutyronitrile, AIBN)

  • Solvent (e.g., benzene, dioxane, or a non-polar medium like n-dodecane)

  • Schlenk reaction tube or ampule

Procedure:

  • Reaction Setup: In a Schlenk tube or ampule, combine the MEO2MA monomer, the chosen RAFT agent, and the AIBN initiator in the appropriate solvent. The monomer-to-RAFT agent ratio will determine the target molecular weight of the polymer.

  • Degassing: Subject the reaction mixture to three freeze-evacuate-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[10][11]

  • Polymerization: Seal the reaction vessel under vacuum or an inert atmosphere and place it in a preheated oil bath at a specific temperature (e.g., 60-90 °C) for a predetermined time to achieve the desired monomer conversion.[10][11][12]

  • Termination and Precipitation: After the desired time, stop the reaction by cooling the vessel in an ice bath. Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Purification and Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization: The molecular weight and dispersity (Đ) of the synthesized polymer can be determined by gel permeation chromatography (GPC).

Applications in Drug Delivery and Regenerative Medicine

The unique properties of P(MEO2MA) and related polymers make them highly suitable for various biomedical applications.

Thermoresponsive Hydrogels for Drug Delivery

Polymers containing MEO2MA often exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble in an aqueous solution as the temperature is increased.[13] This property is highly advantageous for creating "smart" hydrogels for controlled drug delivery. Below the LCST, a drug can be loaded into the polymer matrix. When the temperature is raised above the LCST (e.g., to body temperature), the hydrogel can shrink, releasing the encapsulated drug in a controlled manner.[14]

Drug_Delivery_Workflow cluster_synthesis Hydrogel Synthesis cluster_application Drug Delivery Application Monomer MEO2MA Monomer Polymerization Polymerization (e.g., RAFT) Monomer->Polymerization Hydrogel Thermoresponsive P(MEO2MA) Hydrogel Polymerization->Hydrogel DrugLoading Drug Loading (T < LCST) Hydrogel->DrugLoading DrugDelivery Drug Release (T > LCST) DrugLoading->DrugDelivery Temperature Increase TargetSite Target Site (e.g., Tumor) DrugDelivery->TargetSite

Workflow for P(MEO2MA) hydrogel synthesis and drug delivery.
Biocompatible Materials for Medical Devices and Cell Culture

Polymers derived from similar monomers, such as poly(2-methoxyethyl acrylate) (PMEA), have demonstrated excellent blood compatibility.[1][3][4] This is attributed to the specific hydration state of water at the polymer surface, which minimizes protein adsorption and platelet adhesion.[1][4] This property is crucial for the development of blood-contacting medical devices.

Furthermore, hydrogels made from copolymers of MEO2MA and OEGMA have been successfully used as scaffolds for three-dimensional (3D) cell culture.[5][6][7][15] These scaffolds are highly biocompatible, support cell growth and proliferation, and can allow for the formation of multicellular spheroids, making them valuable tools for tissue engineering and cancer research.[5][6][15]

Biocompatibility_Concept PMEA PMEA Surface Water Specific Water Structure (Freezing-Bound Water) PMEA->Water induces Protein Reduced Protein Adsorption & Denaturation Water->Protein leads to Platelet Suppressed Platelet Adhesion Protein->Platelet results in Biocompatibility Excellent Blood Compatibility Platelet->Biocompatibility contributes to

Factors contributing to the biocompatibility of PMEA.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxyethyl Methacrylate via Ester Exchange

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxyethyl methacrylate (B99206) (2-MEMA) through the ester exchange reaction, also known as transesterification. This process, which involves the reaction of an alkyl methacrylate (typically methyl methacrylate) with 2-methoxyethanol (B45455) in the presence of a catalyst, is an important method for producing this functional monomer. 2-MEMA is a valuable component in the development of advanced polymers used in drug delivery systems, biomedical devices, and specialty coatings, owing to its hydrophilic and biocompatible properties. This document details the underlying chemical principles, various catalytic systems, experimental protocols, and methods for purification and characterization, presenting quantitative data in structured tables and process flows as diagrams.

Introduction

2-Methoxyethyl methacrylate is a key monomer in the synthesis of a variety of polymers with tailored properties. Its ether and ester functionalities impart a unique combination of hydrophilicity, flexibility, and reactivity. In the biomedical and pharmaceutical fields, polymers derived from 2-MEMA are explored for applications such as hydrogels for contact lenses, matrices for controlled drug release, and biocompatible coatings for medical implants.

The synthesis of 2-MEMA is commonly achieved through the transesterification of a readily available alkyl methacrylate, such as methyl methacrylate (MMA), with 2-methoxyethanol. This method is often favored due to its efficiency and the avoidance of handling corrosive methacrylic acid. The reaction is an equilibrium process, and various strategies are employed to drive it towards the desired product, primarily through the removal of the lower-boiling alcohol byproduct.

The Transesterification Reaction

The core of the synthesis is the reversible reaction where the methyl group of methyl methacrylate is exchanged with the 2-methoxyethyl group from 2-methoxyethanol. The overall reaction is depicted below:

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products MMA Methyl Methacrylate catalyst Catalyst / Heat MMA->catalyst METHOXYETHANOL 2-Methoxyethanol METHOXYETHANOL->catalyst MEMA This compound METHANOL (B129727) Methanol catalyst->MEMA catalyst->METHANOL inhibitor Polymerization Inhibitor inhibitor->catalyst

Caption: General reaction scheme for the transesterification of methyl methacrylate with 2-methoxyethanol.

The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. A crucial aspect of this synthesis is the simultaneous removal of the methanol byproduct, which shifts the equilibrium towards the formation of this compound. This is often achieved through distillation, as methanol forms a low-boiling azeotrope with methyl methacrylate. To prevent the polymerization of the methacrylate monomers at high temperatures, a polymerization inhibitor is invariably added to the reaction mixture.

Catalytic Systems

A variety of catalysts can be employed to facilitate the transesterification reaction. The choice of catalyst influences the reaction rate, temperature, and selectivity. Common catalysts include organometallic compounds and inorganic bases.

Catalyst TypeSpecific ExamplesTypical ConcentrationAdvantagesDisadvantages
Organotin Compounds Dibutyltin (B87310) oxide (DBTO), Dibutyltin dilaurate (DBTDL)0.1 - 2.0 wt%High activity at moderate temperatures.Tin residue can be toxic, requiring thorough purification.
Organotitanium Compounds Tetra-n-butyl titanate, Titanium isopropoxide0.1 - 2.0 wt%High efficiency and good selectivity.[1]Can be sensitive to moisture.
Alkali Metal Salts & Hydroxides Lithium hydroxide, Potassium carbonate, Sodium methoxide0.01 - 2.0 wt%Cost-effective and readily available.[2]Can sometimes lead to side reactions if not carefully controlled.
Composite Catalysts Organic tin and organic titanium mixtures0.5 - 3.0 wt% of total reactantsPotentially synergistic effects, leading to higher efficiency and shorter reaction times.More complex system to optimize.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound via transesterification, based on common practices found in patent literature.[3]

Materials and Equipment
  • Reactants: Methyl methacrylate (MMA), 2-methoxyethanol.

  • Catalyst: e.g., Dibutyltin oxide (DBTO).

  • Polymerization Inhibitor: e.g., Hydroquinone (B1673460) (HQ) or Phenothiazine.

  • Equipment: A multi-necked round-bottom flask, a distillation column (e.g., Vigreux or packed column), a condenser, a receiving flask, a heating mantle with a temperature controller, a magnetic stirrer, and a vacuum source.

General Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis charge_reactants Charge flask with MMA, 2-methoxyethanol, and inhibitor add_catalyst Add catalyst to the mixture charge_reactants->add_catalyst heat_mixture Heat the reaction mixture (e.g., 90-120 °C) add_catalyst->heat_mixture distill_byproduct Continuously remove MMA-methanol azeotrope heat_mixture->distill_byproduct monitor_reaction Monitor reaction progress (e.g., by GC or temperature) distill_byproduct->monitor_reaction cool_down Cool the reaction mixture monitor_reaction->cool_down Reaction complete remove_catalyst Catalyst removal (e.g., filtration, washing) cool_down->remove_catalyst vacuum_distillation Purify product by vacuum distillation remove_catalyst->vacuum_distillation characterization Characterize the final product (NMR, IR, GC-MS) vacuum_distillation->characterization

Caption: A typical experimental workflow for the synthesis and purification of 2-MEMA.

Step-by-Step Procedure
  • Charging the Reactor: In a round-bottom flask equipped with a magnetic stirrer, distillation column, and condenser, charge methyl methacrylate and 2-methoxyethanol. A typical molar ratio of MMA to 2-methoxyethanol is between 1.5:1 and 3:1 to use MMA as a solvent and to help in the azeotropic removal of methanol.

  • Adding Inhibitor: Add a polymerization inhibitor, such as hydroquinone (e.g., 200-500 ppm), to the mixture.

  • Adding Catalyst: Add the chosen catalyst, for instance, dibutyltin oxide (e.g., 0.5 - 1.5 wt% of the limiting reactant).

  • Reaction: Heat the mixture with stirring. The reaction temperature is typically maintained between 90 °C and 120 °C. The methanol produced during the reaction will form an azeotrope with methyl methacrylate and distill over. The overhead temperature should be monitored; it will initially be close to the boiling point of the azeotrope (around 64 °C) and will rise as the reaction proceeds and methanol is removed.

  • Monitoring Progress: The reaction can be monitored by measuring the amount of distillate collected or by taking aliquots from the reaction mixture and analyzing them by gas chromatography (GC) to determine the conversion of 2-methoxyethanol.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by GC or when no more methanol is distilling), cool the reaction mixture.

    • The crude product may be washed with a dilute alkaline solution and then with water to remove the inhibitor and any acidic impurities.

    • The catalyst (if heterogeneous) can be removed by filtration. For soluble catalysts, specific work-up procedures may be required.

    • The excess methyl methacrylate is removed by distillation at atmospheric pressure.

    • The final product, this compound, is purified by vacuum distillation to separate it from unreacted 2-methoxyethanol and any high-boiling impurities.

Purification and Characterization

Proper purification and characterization are essential to ensure the final product is of high purity, which is critical for its applications, especially in the biomedical field.

Purification

Vacuum distillation is the most common method for purifying this compound. The boiling point of 2-MEMA is approximately 65 °C at 12 mmHg.[4] Care must be taken to avoid polymerization during distillation by ensuring a polymerization inhibitor is present in the distillation flask.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Expected chemical shifts (δ, ppm) are approximately: 6.1 and 5.5 (vinylic protons), 4.2 (-O-CH₂-), 3.6 (-CH₂-O-), 3.4 (-O-CH₃), and 1.9 (-C-CH₃).

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands include: ~1720 cm⁻¹ (C=O, ester carbonyl stretch), ~1640 cm⁻¹ (C=C, vinyl stretch), and ~1160 cm⁻¹ (C-O, ester stretch).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC can be used to determine the purity of the product, while MS provides the molecular weight and fragmentation pattern, confirming the identity of the compound. The molecular weight of 2-MEMA is 144.17 g/mol .[5]

Safety Considerations

  • Methacrylate monomers can be irritants to the skin, eyes, and respiratory system. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Polymerization inhibitors are often toxic and should be handled with care.

  • Care should be taken during vacuum distillation to avoid implosion of the glassware.

Conclusion

The synthesis of this compound via transesterification is a robust and adaptable method. The success of the synthesis relies on the appropriate choice of catalyst, effective removal of the methanol byproduct to drive the equilibrium, and careful control of the reaction temperature to prevent unwanted polymerization. With proper purification and characterization, high-purity 2-MEMA can be obtained for use in a wide range of advanced applications in research, drug development, and materials science.

References

Navigating the Spectral Landscape of 2-Methoxyethyl Methacrylate: An In-depth NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and material science, a comprehensive understanding of the molecular structure and purity of monomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating the precise structure of organic molecules like 2-Methoxyethyl methacrylate (B99206) (MEMA). This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of MEMA, outlines a standard experimental protocol for its analysis, and presents the relationships within its molecular structure through clear visualizations.

2-Methoxyethyl methacrylate (C₇H₁₂O₃) is a monomer utilized in the synthesis of various polymers with applications in biomedical and industrial fields. Its chemical structure, featuring both methacrylate and ether functionalities, gives rise to a characteristic NMR fingerprint. This guide will delve into the interpretation of this fingerprint, offering a foundational understanding for quality control and research applications.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR spectroscopy are indicative of the local electronic environment of each nucleus. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
=CH₂ (a)~6.1Singlet (broad)1HN/A
=CH₂ (b)~5.5Singlet (broad)1HN/A
-O-CH₂- (c)~4.2Triplet2H~5 Hz
-CH₂-O- (d)~3.6Triplet2H~5 Hz
-O-CH₃ (e)~3.4Singlet3HN/A
C-CH₃ (f)~1.9Singlet3HN/A

Table 2: ¹³C NMR Spectral Data for this compound

Carbon (Label)Chemical Shift (δ, ppm)
C=O (g)~167
C =CH₂ (h)~136
C=C H₂ (i)~126
-O-C H₂- (j)~70
-C H₂-O- (k)~64
-O-C H₃ (l)~59
C-C H₃ (m)~18

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with protons and carbons labeled for clear correlation with the NMR data presented above.

molecular_structure cluster_methacrylate Methacrylate Group Cg C(g)=O O1 O Cg->O1 Ch C(h) Ch->Cg Ci C(i)H₂(a,b) Ch->Ci Cm C(m)H₃(f) Ch->Cm Cj C(j)H₂(c) Ck C(k)H₂(d) Cj->Ck Cl C(l)H₃(e) Ck->Cl O O1->Cj O2 O

Molecular structure of this compound with NMR labels.

Experimental Protocol for NMR Analysis

A standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T₁ relaxation time is recommended.

  • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

  • Spectral Width (SW): A range of approximately 12-16 ppm is typically sufficient for most organic molecules.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of approximately 200-220 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Experimental Workflow

The logical flow of an NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh MEMA dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter into NMR Tube dissolve->transfer shim Shim Magnetic Field transfer->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integrate & Analyze reference->integrate

General workflow for NMR spectroscopy analysis.

This in-depth guide provides the foundational knowledge for the NMR analysis of this compound. By following the outlined protocols and understanding the spectral data, researchers can confidently characterize this important monomer, ensuring its suitability for their specific applications in drug development and materials science.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxyethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Methoxyethyl methacrylate (B99206). It includes a summary of expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecule's structure with corresponding proton assignments. This document is intended to serve as a valuable resource for researchers and professionals in drug development and material science who utilize NMR spectroscopy for the characterization of monomers and polymers.

Introduction to the ¹H NMR Spectroscopy of Acrylates

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. In the context of methacrylates, ¹H NMR is instrumental in confirming the identity and purity of the monomer. The spectrum provides detailed information about the chemical environment of each proton, allowing for the unambiguous assignment of signals to the corresponding hydrogen atoms in the molecule. Key features of the spectrum, such as chemical shift (δ), signal multiplicity, integration, and coupling constants (J), are fundamental to this structural analysis.

Predicted ¹H NMR Spectral Data for 2-Methoxyethyl Methacrylate

While a definitive, publicly available dataset with all spectral parameters for this compound is not readily accessible, the following table presents an estimated ¹H NMR data based on the analysis of its chemical structure and comparison with analogous compounds such as 2-hydroxyethyl methacrylate (HEMA) and other methacrylate esters. The spectrum is predicted for a sample dissolved in deuterated chloroform (B151607) (CDCl₃).

Proton Assignment Chemical Shift (δ) (ppm) Multiplicity Integration Coupling Constant (J) (Hz)
=CH₂ (cis to C=O)~ 6.1Singlet (or narrow multiplet)1HN/A
=CH₂ (trans to C=O)~ 5.5Singlet (or narrow multiplet)1HN/A
-O-CH₂-~ 4.3Triplet2H~ 5
-CH₂-O-~ 3.7Triplet2H~ 5
-O-CH₃~ 3.4Singlet3HN/A
-C-CH₃~ 1.9Singlet (or narrow multiplet)3HN/A

Structural Assignment of ¹H NMR Signals

The chemical structure of this compound with the predicted proton assignments is illustrated below. The diagram visually correlates each proton group with its expected signal in the ¹H NMR spectrum.

G This compound: Proton Assignments cluster_0 This compound: Proton Assignments cluster_legend ¹H NMR Assignments a H₂C= b C a->b c C=O b->c i CH₃ b->i d O c->d e CH₂ d->e f CH₂ e->f g O f->g h CH₃ g->h p1 =CH₂ (cis): ~6.1 ppm p2 =CH₂ (trans): ~5.5 ppm p3 -O-CH₂-: ~4.3 ppm p4 -CH₂-O-: ~3.7 ppm p5 -O-CH₃: ~3.4 ppm p6 -C-CH₃: ~1.9 ppm

Caption: Chemical structure of this compound with ¹H NMR assignments.

Experimental Protocol for ¹H NMR Analysis

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

4.1. Materials and Equipment

  • This compound (stabilized)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS) or residual solvent signal for internal reference

  • 5 mm NMR tubes

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

4.2. Sample Preparation

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7-1.0 mL of CDCl₃ to the vial.

  • If not using the residual solvent peak as a reference, add a small drop of TMS.

  • Securely cap the vial and gently vortex the mixture until the sample is fully dissolved.

  • Carefully transfer the solution into a clean 5 mm NMR tube.

4.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (typically 16-64) should be performed to achieve an adequate signal-to-noise ratio.[1]

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

4.4. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual CHCl₃ signal to 7.26 ppm.

  • Integrate the area under each signal to determine the relative number of protons.

  • Analyze the multiplicity and measure the coupling constants for all relevant signals.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using ¹H NMR spectroscopy.

G cluster_workflow ¹H NMR Analysis Workflow sample_prep Sample Preparation (Dissolve in CDCl₃) data_acq Data Acquisition (NMR Spectrometer) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc calibration Chemical Shift Calibration (TMS or Residual Solvent) data_proc->calibration integration Signal Integration calibration->integration multiplicity Multiplicity and Coupling Constant Analysis integration->multiplicity assignment Structural Assignment of Signals multiplicity->assignment report Final Report Generation assignment->report

Caption: Logical workflow for the ¹H NMR characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. While a definitive, published spectrum with fully assigned peaks and coupling constants was not available, a detailed prediction of the spectral data has been presented based on the known chemical structure and data from analogous compounds. The provided experimental protocol and logical workflow offer a solid foundation for researchers to acquire and analyze the ¹H NMR spectrum of this important methacrylate monomer. Accurate spectral characterization is a critical step in ensuring the quality and reliability of this monomer for its various applications in polymer synthesis and materials science.

References

13C NMR of poly(2-Methoxyethyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹³C NMR of Poly(2-Methoxyethyl Methacrylate)

Introduction

Poly(this compound), commonly abbreviated as P(MEMA), is a polymer valued for its hydrophilic properties and biocompatibility, making it a subject of interest in biomaterials and drug delivery systems. Characterizing the molecular structure of P(MEMA) is crucial for understanding its properties and performance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR, is a powerful analytical technique for this purpose. It provides detailed information about the polymer's carbon backbone and side chains, enabling confirmation of its chemical structure and elucidation of its microstructure, specifically its tacticity (the stereochemical arrangement of adjacent monomer units).

This guide provides a detailed overview of the ¹³C NMR analysis of P(MEMA), intended for researchers, scientists, and professionals in polymer chemistry and drug development.

Chemical Structure and Carbon Environments

The first step in interpreting a ¹³C NMR spectrum is to identify the unique carbon atoms in the polymer's repeating unit. The structure of P(MEMA) contains seven distinct carbon environments, as illustrated in the diagram below. The assignment of these carbons is fundamental to the spectral analysis.

Caption: Labeled chemical structure of the P(MEMA) repeating unit.

Experimental Protocol for ¹³C NMR Analysis

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The low natural abundance of the ¹³C isotope (1.1%) necessitates signal averaging over many scans.[1]

1. Sample Preparation:

  • Polymer Sample: Weigh approximately 100 mg of the dry P(MEMA) polymer.[2]

  • Solvent: Select a suitable deuterated solvent that fully dissolves the polymer. Chloroform-d (CDCl₃) is commonly used for poly(methacrylates).[3]

  • Dissolution: Dissolve the polymer in approximately 0.7-1.0 mL of the deuterated solvent directly in a 5 mm NMR tube. Ensure the solution is homogeneous; gentle vortexing or warming may be required.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: The spectrum is acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument (which corresponds to a ¹³C frequency of approximately 101 MHz).[4]

  • Experiment Type: A standard one-dimensional ¹³C experiment with proton decoupling is typically used. Proton decoupling removes ¹³C-¹H coupling, resulting in a spectrum where each unique carbon appears as a single sharp peak.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30-45° flip angle to allow for a shorter relaxation delay.

    • Spectral Width: A range of 0 to 200 ppm is sufficient to cover all expected carbon resonances.[5]

    • Number of Scans (NS): A large number of scans is required due to the low sensitivity of ¹³C NMR. Typically, 1024 to 4096 scans are accumulated.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is a common starting point.[6] This allows for adequate relaxation of the carbon nuclei, although it may not be sufficient for complete quantitative analysis of quaternary carbons.

    • Temperature: The experiment is typically run at room temperature (e.g., 25 °C).

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to produce a flat spectral baseline.

  • Referencing: The chemical shift axis is calibrated. When using CDCl₃, the solvent peak at 77.16 ppm is used as the reference.[4]

The logical flow of this experimental process is visualized below.

sample_prep Sample Preparation (Polymer + Deuterated Solvent) nmr_acq Data Acquisition (1D ¹³C NMR with ¹H Decoupling) sample_prep->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing referencing Chemical Shift Referencing (Calibrate to Solvent Peak) processing->referencing analysis Spectral Analysis (Peak Assignment & Tacticity) referencing->analysis

Caption: Experimental workflow for ¹³C NMR analysis of P(MEMA).

¹³C NMR Data and Spectral Interpretation

The chemical shifts in ¹³C NMR are sensitive to the local electronic environment of each carbon atom. The expected chemical shifts for P(MEMA) are summarized in the table below. These values are based on data from analogous poly(methacrylate) structures, such as poly(methyl methacrylate) (PMMA), and related monomers.[7][8]

Carbon LabelCarbon TypeExpected Chemical Shift (ppm)Notes
C1 Carbonyl (C=O)176 - 178Sensitive to tacticity; may show splitting.
C2 Quaternary (Backbone)44 - 46Sensitive to tacticity; often shows distinct peaks for rr, mr, and mm triads.
C3 α-Methyl (-CH₃)16 - 20Sensitive to tacticity; can show splitting based on pentad sequences.
C4 Methylene (B1212753) (Backbone, -CH₂-)53 - 55Broad peak due to overlapping signals from different tactic sequences.
C5 Methylene (-O-CH₂-)64 - 66
C6 Methylene (-CH₂-O-)70 - 72
C7 Methoxy (B1213986) (-O-CH₃)58 - 60
Interpretation and Tacticity Effects
  • Side Chain Resonances (C5, C6, C7): The carbons in the 2-methoxyethyl side chain (C5, C6, C7) typically appear as sharp, well-defined singlets with high intensity. Their chemical shifts are the most straightforward to assign, with the methoxy carbon (C7) appearing around 59 ppm, and the two methylene carbons (C5 and C6) appearing further downfield due to the deshielding effect of the adjacent oxygen atoms.

  • Backbone Resonances (C2, C3, C4): The signals corresponding to the polymer backbone carbons are more complex and provide a wealth of microstructural information.

    • Quaternary Carbon (C2): This carbon is highly sensitive to the stereochemistry of the adjacent monomer units. In an atactic polymer, this signal often splits into three main regions corresponding to syndiotactic (rr), heterotactic (mr), and isotactic (mm) triads.[2]

    • Backbone Methylene (C4): The resonance for the main-chain methylene group appears as a broad envelope due to the significant overlap of signals from different tactic sequences (tetrads).

    • α-Methyl Carbon (C3): The methyl group attached to the backbone is also sensitive to tacticity, often showing splitting that corresponds to pentad sequences.[3]

  • Carbonyl Carbon (C1): The carbonyl carbon resonance appears at the far downfield end of the spectrum (176-178 ppm). Like the quaternary carbon, this signal can also exhibit splitting due to tacticity, although the resolution may be less pronounced.[7]

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural analysis of poly(this compound). It not only confirms the primary chemical structure by identifying the unique carbon environments but also offers deep insight into the polymer's microstructure. By carefully analyzing the chemical shifts and splitting patterns of the backbone quaternary, α-methyl, and carbonyl carbons, researchers can determine the polymer's tacticity, which is critical for correlating its molecular architecture with its macroscopic physical and chemical properties. The experimental protocol and spectral data provided in this guide serve as a comprehensive resource for the characterization of P(MEMA) and related polymers.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methoxyethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectroscopy data for 2-Methoxyethyl methacrylate (B99206) (2-MEMA). It includes a detailed analysis of the characteristic absorption bands, experimental protocols for data acquisition, and a visual representation of the correlation between the molecule's functional groups and their spectral signatures. This information is crucial for material identification, purity assessment, and studying polymerization kinetics in various research and development applications, including drug delivery systems and biomaterial synthesis.

Data Presentation: Infrared Absorption Bands

The infrared spectrum of 2-Methoxyethyl methacrylate exhibits a series of absorption bands that are characteristic of its molecular structure. The key to interpreting the spectrum lies in assigning these bands to specific vibrational modes of the molecule's functional groups. The quantitative data, including the wavenumber, intensity, and corresponding vibrational assignment, are summarized in the table below. This data has been compiled from various spectral databases and literature sources.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~2950Medium-StrongC-H asymmetric stretchingAlkyl (CH₃, CH₂)
~2880MediumC-H symmetric stretchingAlkyl (CH₃, CH₂)
~1720StrongC=O stretchingα,β-unsaturated Ester
~1638MediumC=C stretchingAlkene (methacrylate)
~1450MediumC-H bendingAlkyl (CH₂, CH₃)
~1320 & 1300MediumC-O stretchingEster
~1160StrongC-O-C asymmetric stretchingEther
~1050MediumC-O-C symmetric stretchingEther
~815Medium=C-H bending (out-of-plane)Alkene (methacrylate)

Experimental Protocols

The provided infrared spectroscopy data is typically obtained using Attenuated Total Reflectance (ATR) or Neat sample techniques with a Fourier-transform infrared (FTIR) spectrometer.

1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Principle: This technique allows for the direct analysis of liquid or solid samples with minimal to no sample preparation. An infrared beam is passed through an ATR crystal with a high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. The sample absorbs energy at specific wavelengths, and the attenuated beam is then directed to the detector.

  • Methodology:

    • A small drop of this compound is placed directly onto the surface of the ATR crystal.

    • The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

    • The infrared spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

    • The resulting spectrum is then processed, which may include baseline correction and peak picking.

2. Neat Transmission Spectroscopy:

  • Principle: In this method, a thin film of the neat (undiluted) liquid sample is placed between two infrared-transparent salt plates (e.g., NaCl or KBr). The infrared beam passes directly through the sample.

  • Methodology:

    • A drop of this compound is placed on one salt plate.

    • A second salt plate is carefully placed on top to create a thin capillary film of the liquid.

    • The "sandwich" is mounted in a sample holder in the spectrometer's beam path.

    • A background spectrum is typically run with the empty salt plates. The sample spectrum is then recorded and ratioed against the background.

Visualization of Structure-Spectrum Correlations

The following diagram illustrates the logical relationship between the key functional groups present in the this compound molecule and their characteristic absorption bands in the infrared spectrum.

G cluster_molecule This compound Structure cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) mol CH₂=C(CH₃)C(=O)O-CH₂CH₂-O-CH₃ ester Ester (C=O) alkene Alkene (C=C) ether Ether (C-O-C) alkyl Alkyl (C-H) peak_ester ~1720 ester->peak_ester C=O stretch peak_alkene ~1638 alkene->peak_alkene C=C stretch peak_ether ~1160 ether->peak_ether C-O-C stretch peak_alkyl ~2950 alkyl->peak_alkyl C-H stretch

In-Depth Technical Guide: FTIR Analysis of Methoxyethyl Methacrylate (MEMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of utilizing Fourier Transform Infrared (FTIR) spectroscopy for the real-time analysis of methoxyethyl methacrylate (B99206) (MEMA) polymerization. It covers the fundamental principles, detailed experimental protocols, quantitative data analysis, and visualization of the polymerization process.

Introduction

Methoxyethyl methacrylate (MEMA) is a functional monomer used in the synthesis of a variety of polymers for biomedical applications, including drug delivery systems, hydrogels, and dental materials. The precise control and monitoring of its polymerization are critical to achieving the desired polymer properties, such as molecular weight, polydispersity, and functionality. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that allows for real-time, non-invasive monitoring of the polymerization process by tracking the conversion of monomer to polymer. This guide details the application of FTIR for the kinetic analysis of MEMA polymerization.

Core Principles of FTIR in Polymerization Analysis

The free-radical polymerization of MEMA involves the conversion of the monomer's carbon-carbon double bond (C=C) into a single bond (C-C) within the growing polymer backbone. FTIR spectroscopy enables the monitoring of this process by measuring the change in absorbance of specific vibrational bands associated with the monomer and the resulting polymer.

The primary spectral change observed during the polymerization of methacrylates is the decrease in the intensity of the absorption band corresponding to the C=C stretching vibration of the monomer, typically located around 1635-1638 cm⁻¹. By monitoring the disappearance of this peak over time, the rate of monomer consumption and the degree of conversion can be accurately determined. An internal standard, a peak that does not change during the reaction (e.g., the C=O stretching vibration of the ester group at approximately 1720 cm⁻¹), is often used to normalize the data and account for any variations in sample thickness or instrument signal.

Experimental Protocols

This section outlines a detailed methodology for the in-situ FTIR analysis of MEMA polymerization.

Materials and Equipment
  • Monomer: Methoxyethyl methacrylate (MEMA), inhibitor-free

  • Initiator: Azo-bis-isobutyronitrile (AIBN) or other suitable free-radical initiator

  • Solvent (optional): Anhydrous solvent compatible with the polymerization reaction (e.g., toluene, 1,4-dioxane)

  • FTIR Spectrometer: Equipped with a fast-scanning detector, such as a mercury cadmium telluride (MCT) or deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • ATR Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal is highly recommended for in-situ analysis of liquid samples.

  • Heated Sample Stage: To control the polymerization temperature.

  • Nitrogen Source: For purging the sample compartment to minimize atmospheric interference (CO₂ and H₂O).

Sample Preparation
  • Inhibitor Removal: If the MEMA monomer contains an inhibitor, it should be removed prior to polymerization by passing it through a column of basic alumina (B75360) or by another appropriate method.

  • Reaction Mixture Preparation: In a vial, prepare the reaction mixture by dissolving the desired amount of initiator (e.g., 0.1-1.0 mol% with respect to the monomer) in the MEMA monomer. If a solvent is used, the initiator is first dissolved in the solvent, followed by the addition of the monomer.

  • Degassing: To remove dissolved oxygen, which can inhibit free-radical polymerization, purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

In-Situ FTIR Monitoring
  • Instrument Setup:

    • Install the ATR accessory in the FTIR spectrometer.

    • Set the desired polymerization temperature on the heated sample stage.

    • Purge the spectrometer's sample compartment with dry nitrogen.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal at the reaction temperature.

  • Initiating the Experiment:

    • Place a small drop of the prepared and degassed reaction mixture onto the ATR crystal, ensuring complete coverage.

    • Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds or 1 minute).

    • Typical data collection parameters are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans per spectrum.

  • Data Acquisition: Continue collecting spectra for the desired reaction time or until the monomer C=C peak no longer shows a significant decrease in absorbance, indicating the completion of the reaction.

Data Analysis and Monomer Conversion Calculation
  • Peak Identification:

    • Identify the characteristic C=C stretching vibration of the MEMA monomer (approx. 1638 cm⁻¹).

    • Identify a suitable internal reference peak that remains constant throughout the polymerization, such as the C=O stretching vibration of the ester group (approx. 1720 cm⁻¹).

  • Peak Area Integration: For each acquired spectrum, integrate the area of the C=C peak and the internal reference peak.

  • Normalization: Normalize the area of the C=C peak at each time point (AC=C,t) by dividing it by the area of the internal reference peak at the same time point (Aref,t).

  • Conversion Calculation: The percentage of monomer conversion at a given time t, %Conversion(t), can be calculated using the following formula:

    %Conversion(t) = [1 - ( (AC=C,t / Aref,t) / (AC=C,0 / Aref,0) )] * 100

    Where:

    • AC=C,t is the area of the C=C peak at time t.

    • Aref,t is the area of the reference peak at time t.

    • AC=C,0 is the initial area of the C=C peak at time t=0.

    • Aref,0 is the initial area of the reference peak at time t=0.

Quantitative Data Presentation

The following table presents illustrative data for the free-radical polymerization of MEMA at 70°C, monitored by in-situ FTIR.

Time (minutes)Normalized Absorbance of C=C Peak (at ~1638 cm⁻¹)Monomer Conversion (%)
01.000.0
100.8515.0
200.6832.0
300.5248.0
400.3862.0
500.2773.0
600.1882.0
900.0991.0
1200.0595.0

Note: The data presented in this table is representative of a typical MEMA polymerization and serves for illustrative purposes.

Visualization of Key Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the chemical processes involved.

experimental_workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Processing prep1 Prepare MEMA and Initiator Solution prep2 Degas with Nitrogen prep1->prep2 ftir2 Deposit Sample and Start Data Acquisition prep2->ftir2 Introduce sample ftir1 Acquire Background Spectrum on ATR ftir1->ftir2 ftir3 Monitor Reaction at Set Temperature ftir2->ftir3 data1 Integrate C=C and Reference Peak Areas ftir3->data1 Time-resolved spectra data2 Normalize Peak Areas data1->data2 data3 Calculate Monomer Conversion vs. Time data2->data3 end End Result data3->end Kinetic Data

Caption: Experimental workflow for FTIR analysis of MEMA polymerization.

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radicals Free Radicals (2R•) initiator->radicals Heat (Δ) monomer MEMA Monomer (M) radicals->monomer activated_monomer Activated Monomer (RM•) monomer->activated_monomer growing_chain Growing Polymer Chain (RMₙ•) activated_monomer->growing_chain Chain starts growing add_monomer Monomer (M) growing_chain->add_monomer chain1 Growing Chain (RMₙ•) chain2 Growing Chain (RMₘ•) longer_chain Longer Polymer Chain (RMₙ₊₁•) add_monomer->longer_chain longer_chain->growing_chain Chain Growth dead_polymer Terminated Polymer (Pₙ₊ₘ) chain1->dead_polymer Combination or Disproportionation chain2->dead_polymer Combination or Disproportionation

Caption: Free-radical polymerization mechanism of MEMA.

In-Depth Technical Guide to the Thermal Properties of Poly(2-Methoxyethyl Methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of poly(2-methoxyethyl methacrylate) (PMEMA), a polymer of significant interest in biomedical and pharmaceutical applications due to its unique characteristics. This document details its glass transition temperature, thermal decomposition behavior, and other key thermal parameters, supported by detailed experimental protocols and visual representations of analytical workflows.

Core Thermal Properties

Poly(this compound) exhibits distinct thermal behaviors that are crucial for its processing and application. The key thermal properties are summarized below, providing a baseline for material characterization and performance prediction.

Glass Transition Temperature (Tg)

The glass transition temperature is a critical parameter for amorphous polymers like PMEMA, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The reported bulk glass transition temperature for poly(this compound) is 14 °C [1]. This relatively low Tg indicates that at room temperature and physiological temperatures, PMEMA will be in a soft and flexible state, a desirable property for many biomedical applications.

Thermal Decomposition

The thermal stability of PMEMA is a key consideration for its processing and long-term use. Thermal decomposition of PMEMA at temperatures up to 500°C proceeds through two primary reaction pathways: depolymerization, which yields the monomer as the sole product, and esterolysis (ester decomposition), which results in the formation of a small number of volatile products[2][3]. These volatile byproducts can include carbon monoxide, carbon dioxide, methane, ethylene, isobutene, methyl vinyl ether, methanol, and formaldehyde[2][3].

Table 1: Summary of Key Thermal Properties of Poly(this compound)

Thermal PropertyValue/DescriptionNotes
Glass Transition Temperature (Tg) 14 °C[1]This value represents the bulk property of the polymer.
Thermal Decomposition Occurs up to 500°C via depolymerization and esterolysis[2][3].Specific onset and peak decomposition temperatures from TGA are not available in the cited literature.
Heat Capacity (Cp) Data not available in the reviewed literature.For context, the specific heat of the related polymer, PMMA, at room temperature is approximately 1.48 J/(g·K).
Thermal Conductivity (k) Data not available in the reviewed literature.For context, the thermal conductivity of the related polymer, PMMA, is in the range of 0.19 W/(m·K).

Experimental Protocols

Accurate determination of the thermal properties of PMEMA relies on standardized experimental procedures. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of PMEMA by measuring the change in heat flow as a function of temperature.

Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling system.

Materials:

  • Poly(this compound) sample (typically 5-10 mg)

  • Aluminum DSC pans and lids

  • High-purity inert gas (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the PMEMA sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and to contain the sample.

  • Instrument Setup:

    • Place the prepared sample pan in the sample holder of the DSC cell.

    • Place an empty, sealed aluminum pan in the reference holder.

    • Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature well above the expected Tg (e.g., 80 °C) at a constant heating rate (typically 10 °C/min or 20 °C/min). This scan is performed to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample from the upper temperature limit down to the starting sub-ambient temperature at a controlled cooling rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again through the transition region at the same constant heating rate as the first scan. The glass transition is determined from this second heating curve to ensure that the measurement is independent of the material's prior thermal history.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The glass transition will appear as a step-like change in the baseline of the DSC thermogram.

    • The Tg is typically determined as the midpoint of this transition, calculated as the inflection point of the step change.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg PMEMA encapsulate Encapsulate in Al pan weigh->encapsulate load Load Sample & Reference encapsulate->load purge Purge with N2 load->purge heat1 1st Heat (erase thermal history) purge->heat1 cool Cool heat1->cool heat2 2nd Heat (measurement) cool->heat2 plot Plot Heat Flow vs. Temp heat2->plot tg Determine Tg (midpoint of transition) plot->tg

Diagram of the DSC workflow for Tg determination.
Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of PMEMA by measuring the change in mass as a function of temperature.

Instrumentation: A thermogravimetric analyzer (TGA).

Materials:

  • Poly(this compound) sample (typically 5-15 mg)

  • TGA sample pans (e.g., platinum or alumina)

  • High-purity inert gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 5-15 mg of the PMEMA sample into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to ensure a non-oxidative atmosphere.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Analysis:

    • Plot the percentage of initial mass remaining as a function of temperature to obtain the TGA curve.

    • The onset of decomposition is determined as the temperature at which significant mass loss begins.

    • The temperatures at which specific percentages of weight loss occur (e.g., 5%, 10%, 50%) can be determined to quantify thermal stability.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition (peak decomposition temperature).

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-15 mg PMEMA load_pan Place in TGA pan weigh->load_pan load Load Sample into TGA load_pan->load purge Purge with N2 load->purge heat Heat at constant rate purge->heat plot_tga Plot Mass % vs. Temp (TGA) heat->plot_tga plot_dtg Plot d(Mass %)/dT vs. Temp (DTG) plot_tga->plot_dtg determine_temps Determine Onset & Peak Decomposition Temps plot_dtg->determine_temps Thermal_Properties_Logic cluster_properties Thermal Properties cluster_factors Influencing Factors Tg Glass Transition Temp (Tg) Td Thermal Decomposition (Td) Cp Heat Capacity (Cp) k Thermal Conductivity (k) MW Molecular Weight MW->Tg MW->Td Structure Chemical Structure (Side Chain, Backbone) Structure->Tg Structure->Td Structure->Cp Structure->k Interactions Intermolecular Forces Interactions->Tg Morphology Polymer Morphology (Amorphous) Morphology->Tg Morphology->Cp Morphology->k

References

A Technical Guide to the Glass Transition Temperature of Poly(2-methoxyethyl acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(2-methoxyethyl acrylate) (PMEA), a critical physical property influencing its application in various fields, including drug delivery and biomaterials. This document outlines the reported Tg value, details the primary experimental protocol for its determination, and presents a visual representation of the experimental workflow.

Glass Transition Temperature of PMEA

The glass transition temperature is the temperature at which a polymer transitions from a hard, glassy state to a soft, rubbery state.[1] This transition is a key characteristic of amorphous and semi-crystalline polymers and is crucial for determining the material's mechanical properties and performance at different temperatures.

Quantitative Data

The glass transition temperature of a polymer can be influenced by factors such as molecular weight, polydispersity, and the experimental method used for its determination.[2] The table below summarizes the reported glass transition temperature for poly(2-methoxyethyl acrylate).

PolymerGlass Transition Temperature (Tg)
Poly(2-methoxyethyl acrylate) (PMEA)-50 °C

Note: This value is a literature-based figure and may vary depending on the specific characteristics of the polymer sample and the analytical conditions.[2][3]

Experimental Determination of Glass Transition Temperature

Differential Scanning Calorimetry (DSC) is the most common and widely accepted technique for measuring the glass transition temperature of polymers.[4] DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.[1]

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol provides a generalized procedure for determining the Tg of PMEA using a heat-flux DSC instrument.[5]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the PMEA sample into a standard aluminum DSC pan.

  • Seal the pan hermetically to ensure a stable atmosphere during the experiment.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

2. Instrument Setup and Calibration:

  • Place the sample pan and the reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Perform temperature and heat flow calibrations using certified standards (e.g., indium) to ensure the accuracy of the measurement.

3. Thermal Program:

  • Equilibrate the sample at a temperature well below the expected Tg (e.g., -100 °C).

  • Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature well above the glass transition (e.g., 50 °C).[6] This first heating scan is used to erase the thermal history of the sample.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (-100 °C).

  • Initiate a second heating scan at the same heating rate (10 °C/min) up to the final temperature (50 °C). The glass transition temperature is determined from this second heating scan to ensure a more reproducible result.

4. Data Analysis:

  • Plot the heat flow as a function of temperature.

  • The glass transition is observed as a step-like change in the baseline of the DSC thermogram.

  • The Tg is typically determined as the midpoint of the transition, calculated as the inflection point of the step change.[1] Specialized software is used to accurately determine the onset, midpoint (Tg), and endpoint of the glass transition.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the glass transition temperature of PMEA using Differential Scanning Calorimetry.

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measurement DSC Measurement cluster_analysis Data Analysis weigh Weigh 5-10 mg PMEA pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load purge Purge with Nitrogen load->purge calibrate Calibrate Instrument purge->calibrate start Equilibrate at -100 °C calibrate->start heat1 Heat to 50 °C (10 °C/min) (Erase Thermal History) start->heat1 cool Cool to -100 °C (10 °C/min) heat1->cool heat2 Heat to 50 °C (10 °C/min) (Data Collection) cool->heat2 plot Plot Heat Flow vs. Temperature heat2->plot tg Determine Tg (Midpoint of Transition) plot->tg

Workflow for Tg determination by DSC.

References

In-Depth Technical Guide to the Thermal Decomposition of Poly(2-Methoxyethyl Methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-methoxyethyl methacrylate) (PMEA) is a biocompatible polymer with significant potential in the development of drug delivery systems, medical devices, and other biomedical applications. Its unique properties, including its thermo-responsiveness and protein resistance, are of great interest. However, understanding the thermal stability and decomposition behavior of PMEA is critical for ensuring its safe and effective use, particularly in applications involving heat, such as sterilization, processing, or in heated drug delivery devices. This technical guide provides a comprehensive overview of the thermal decomposition of PMEA, detailing the degradation mechanisms, products, and the experimental methodologies used for its characterization.

Core Concepts of PMEA Thermal Decomposition

The thermal degradation of poly(alkyl methacrylates), including PMEA, is primarily governed by the stability of the polymer backbone and the chemistry of the ester side chains. When subjected to elevated temperatures, PMEA undergoes decomposition through two main competing pathways:

  • Depolymerization: This is the primary degradation route for most polymethacrylates. The process is essentially the reverse of polymerization, where the polymer chain "unzips" to yield the constituent monomer, 2-methoxyethyl methacrylate (B99206). This reaction is favored at lower decomposition temperatures.

  • Ester Decomposition: This secondary pathway involves the fragmentation of the methoxyethyl ester side chain. This process becomes more significant at higher temperatures and can lead to the formation of a variety of smaller volatile molecules.

Experimental Protocols for Analyzing PMEA Thermal Decomposition

A variety of analytical techniques are employed to investigate the thermal decomposition of PMEA. Each method provides unique insights into the degradation process.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to determine the thermal stability of a polymer by measuring its mass loss as a function of temperature in a controlled atmosphere.

Typical Experimental Protocol:

  • Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q500, Shimadzu TGA-50).

  • Sample Preparation: A small amount of PMEA (typically 5-10 mg) is placed in a sample pan (e.g., platinum, alumina).

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting data is a plot of mass versus temperature (TGA curve). The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile products generated during the thermal decomposition of a polymer.

Typical Experimental Protocol:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer with an Agilent GC/MS system).

  • Sample Preparation: A very small amount of PMEA (typically 50-200 µg) is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 500-700 °C) in the pyrolysis chamber under an inert atmosphere (helium). This rapid heating causes the polymer to decompose into smaller, volatile fragments.

  • Gas Chromatography (GC): The volatile fragments are swept into the GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.

    • Column: A capillary column suitable for separating a wide range of volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

    • Temperature Program: A temperature gradient is used to elute the separated compounds from the column (e.g., start at 40 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min).

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for the identification of each compound by comparison to a spectral library.

Evolved Gas Analysis (EGA) using TGA-FTIR or TGA-MS

Evolved Gas Analysis couples a TGA with a spectroscopic technique like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to identify the gaseous products as they are evolved during the heating process.

Typical Experimental Protocol:

  • Instrument: A TGA instrument connected via a heated transfer line to an FTIR spectrometer or a mass spectrometer.

  • TGA Conditions: The TGA experiment is run using a protocol similar to the one described in section 3.1.

  • Gas Transfer: The gases evolved from the sample in the TGA furnace are continuously transferred to the FTIR gas cell or the MS ion source through the heated transfer line to prevent condensation.

  • Analysis:

    • FTIR: Infrared spectra of the evolved gases are collected at different temperatures, allowing for the identification of functional groups and specific gaseous molecules (e.g., CO, CO₂, methanol).

    • MS: Mass spectra of the evolved gases are continuously recorded, providing information on the molecular weight and fragmentation patterns of the decomposition products.

Quantitative Data on PMEA Thermal Decomposition

Detailed quantitative data on the thermal decomposition of pure PMEA is limited in publicly available literature. However, based on studies of related poly(alkyl methacrylates), a general trend can be described.

ParameterTypical Value/ObservationAnalysis Technique
Onset Temperature of Decomposition (Tonset) ~250 - 300 °CTGA
Temperature of Maximum Decomposition Rate (Tmax) ~350 - 400 °CTGA/DTG
Major Decomposition Product This compound (monomer)Py-GC/MS
Minor Decomposition Products Carbon monoxide, Carbon dioxide, Methane, Ethylene, Isobutene, Methyl vinyl ether, Methanol, FormaldehydePy-GC/MS, TGA-MS
Residue at 600 °C (inert atmosphere) Typically low (<5%)TGA

Note: These values are approximate and can be influenced by factors such as the polymer's molecular weight, purity, and the specific experimental conditions (e.g., heating rate).

Decomposition Pathways and Mechanisms

The thermal decomposition of PMEA can be visualized as a series of chemical reactions.

Experimental Workflow

The general workflow for investigating the thermal decomposition of PMEA is outlined below.

experimental_workflow PMEA_Sample PMEA Sample TGA Thermogravimetric Analysis (TGA) PMEA_Sample->TGA PyGCMS Pyrolysis-GC/MS PMEA_Sample->PyGCMS TGA_EGA TGA-FTIR / TGA-MS PMEA_Sample->TGA_EGA Thermal_Stability Thermal Stability Data (Tonset, Tmax) TGA->Thermal_Stability Decomposition_Products Identification of Decomposition Products PyGCMS->Decomposition_Products Evolved_Gas_Profile Evolved Gas Profile TGA_EGA->Evolved_Gas_Profile

Caption: General experimental workflow for PMEA thermal analysis.
Proposed Decomposition Pathways

The following diagram illustrates the proposed major and minor thermal decomposition pathways for PMEA.

decomposition_pathway cluster_major Major Pathway: Depolymerization cluster_minor Minor Pathway: Ester Decomposition PMEA Poly(this compound) (PMEA) Monomer This compound (Monomer) PMEA->Monomer Heat (Primary Route) CO CO PMEA->CO Heat (Secondary Route) CO2 CO2 PMEA->CO2 Methane CH4 PMEA->Methane Ethylene C2H4 PMEA->Ethylene Isobutene C4H8 PMEA->Isobutene MVE Methyl vinyl ether PMEA->MVE Methanol CH3OH PMEA->Methanol Formaldehyde CH2O PMEA->Formaldehyde

Solubility of 2-Methoxyethyl methacrylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Methoxyethyl Methacrylate (B99206) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methoxyethyl methacrylate (2-MEMA), a monomer increasingly utilized in the synthesis of polymers for biomedical and pharmaceutical applications. Understanding its solubility profile is critical for its effective use in drug delivery systems, biocompatible coatings, and other advanced materials. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Properties of this compound

This compound is a colorless liquid with the chemical formula C₇H₁₂O₃. Its molecular structure, featuring both an ester and an ether group, dictates its solubility characteristics.

Quantitative Solubility Data

Quantitative solubility data for 2-MEMA in organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported, although with some variation across different sources.

Table 1: Quantitative Solubility of this compound in Water

SolventTemperature (°C)Solubility (g/L)Citation
Water2017.05[1]
Water2031.33[2][3]

Note: The discrepancy in reported water solubility may be due to different experimental conditions or impurities.

Qualitative Solubility in Organic Solvents

Based on the principle of "like dissolves like" and the known solubility of structurally similar methacrylates, such as 2-hydroxyethyl methacrylate (HEMA) and methyl methacrylate (MMA), the expected solubility of 2-MEMA in various organic solvents can be inferred. 2-MEMA contains both a polar ether group and a moderately polar ester group, suggesting it will be miscible with a range of polar organic solvents.

Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventExpected Solubility/MiscibilityRationale/Supporting Evidence
Alcohols Methanol, Ethanol, IsopropanolMiscibleStructurally similar HEMA is soluble in ethanol. The polarity of 2-MEMA is comparable to these short-chain alcohols.
Ketones Acetone, Methyl Ethyl KetoneMiscibleHEMA is soluble in acetone. The ketone group's polarity is compatible with the ester and ether functionalities of 2-MEMA.
Esters Ethyl AcetateMiscibleAs an ester itself, 2-MEMA is expected to be miscible with other simple esters due to similar intermolecular forces.
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleThe presence of the ether linkage in 2-MEMA promotes miscibility with other ethers.
Aromatic Hydrocarbons Toluene (B28343)Likely Soluble/MiscibleWhile toluene is nonpolar, the ester portion of 2-MEMA may allow for some solubility. For instance, 2-HEMA has been shown to have some solubility in toluene.[4]
Aliphatic Hydrocarbons Hexane, HeptaneLikely Immiscible/Poorly SolubleThese are nonpolar solvents, and significant miscibility with the more polar 2-MEMA is not expected. HEMA is known to be insoluble in hexane.
Amides Dimethylformamide (DMF)MiscibleDMF is a polar aprotic solvent and is a good solvent for many polymers and monomers, including methacrylates.
Sulfoxides Dimethyl Sulfoxide (DMSO)MiscibleDMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.

Experimental Protocol for Determining Solubility/Miscibility

The following is a general experimental protocol for determining the miscibility of a liquid, such as 2-MEMA, in an organic solvent. This method is based on visual observation, a common and straightforward technique.

Objective: To determine if this compound is miscible with a given organic solvent at room temperature.

Materials:

  • This compound (≥98% purity)

  • Selected organic solvents (e.g., ethanol, acetone, toluene, hexane)

  • Graduated cylinders or volumetric pipettes

  • Test tubes with stoppers or screw caps

  • Vortex mixer or shaker

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination.

  • Solvent Addition: To a clean, dry test tube, add a specific volume (e.g., 5 mL) of the organic solvent to be tested.

  • Solute Addition: To the same test tube, add an equal volume (5 mL) of this compound.

  • Mixing: Securely cap the test tube and shake it vigorously for 10-20 seconds. A vortex mixer can be used for more thorough mixing.

  • Observation: Allow the mixture to stand for a few minutes and observe the contents.

    • Miscible: If the mixture forms a single, clear, homogeneous phase with no visible separation or cloudiness, the two liquids are considered miscible.[5]

    • Immiscible: If two distinct layers form, the liquids are immiscible.

    • Partially Miscible: If the mixture appears cloudy or turbid, it may indicate partial miscibility. Further investigation at different ratios may be necessary.

  • Recording Results: Record the observations for each solvent tested.

  • Temperature Control (Optional): For more detailed studies, this procedure can be repeated at different temperatures by placing the test tubes in a temperature-controlled water bath.

For a more quantitative determination of solubility, the shake-flask method can be employed, followed by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the solute in the solvent at saturation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility or miscibility of this compound in an organic solvent.

G cluster_prep Preparation cluster_exp Experiment cluster_results Results cluster_conclusion Conclusion start Start prep_glassware Clean and Dry Glassware start->prep_glassware measure_solvent Measure 5 mL of Solvent prep_glassware->measure_solvent measure_mema Measure 5 mL of 2-MEMA prep_glassware->measure_mema combine Combine Solvent and 2-MEMA in Test Tube measure_solvent->combine measure_mema->combine mix Cap and Mix Vigorously combine->mix observe Observe Mixture mix->observe decision Single Clear Phase? observe->decision miscible Miscible decision->miscible Yes immiscible Immiscible / Partially Miscible decision->immiscible No

Caption: Workflow for determining the miscibility of 2-MEMA in an organic solvent.

References

The Biocompatibility of Poly(2-methoxyethyl acrylate) (PMEA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(2-methoxyethyl acrylate) (PMEA) is a synthetic polymer that has garnered significant attention in the biomedical field due to its exceptional biocompatibility. Characterized by low protein adsorption, suppressed platelet adhesion, and minimal inflammatory response, PMEA stands out as a promising material for a wide array of medical devices and drug delivery systems. This technical guide provides an in-depth analysis of the core biocompatibility aspects of PMEA, presenting quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and workflows. The information is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of PMEA's performance and the methodologies to evaluate it.

Core Biocompatibility Properties of PMEA

The biocompatibility of a material is determined by its interaction with the biological environment. For blood-contacting and implantable devices, key determinants of biocompatibility include protein adsorption, cellular adhesion, inflammatory response, and blood compatibility.

Protein Adsorption

Upon implantation or contact with bodily fluids, the initial event is the adsorption of proteins onto the material surface. This adsorbed protein layer mediates subsequent cellular interactions. PMEA exhibits remarkably low protein adsorption, a characteristic attributed to the unique water structure at its surface. This "intermediate water" layer is believed to prevent the denaturation of proteins that do adsorb, thereby maintaining their native conformation and reducing the triggers for adverse biological responses.[1]

Compared to other polymers like poly(2-hydroxyethyl methacrylate) (PHEMA), PMEA demonstrates superior resistance to protein fouling. While both materials may show low total protein adsorption, PMEA is particularly effective at minimizing the conformational changes in adsorbed proteins, a critical factor in its enhanced biocompatibility.[1]

Table 1: Quantitative Comparison of Fibrinogen Adsorption on Polymer Surfaces

PolymerFibrinogen Adsorption (ng/cm²)Reference
Poly(2-hydroxyethyl methacrylate) (pHEMA)~50[2]
PMEA-coated SurfacesSignificantly lower than uncoated surfaces[2]
Cell Adhesion

Cell adhesion to a biomaterial is largely influenced by the adsorbed protein layer. PMEA's ability to suppress protein adsorption and denaturation leads to reduced cell adhesion, particularly of platelets. However, it has been observed that certain cell types can adhere to PMEA through both integrin-dependent and integrin-independent mechanisms.[1][3] This suggests a complex interaction where the material surface itself can play a role in cellular attachment, a feature that could be leveraged in tissue engineering applications.

Inflammatory Response

The foreign body response to an implanted material is a critical aspect of biocompatibility. PMEA has been shown to elicit a minimal inflammatory response. In vitro studies with PMEA-coated circuits have demonstrated lower expression of genes encoding for proinflammatory cytokines such as TNF-alpha, interleukin-1beta, interleukin-6, and interleukin-8 in monocytes compared to uncoated surfaces.

Table 2: In Vitro Inflammatory Response to PMEA-Coated Surfaces

ParameterPMEA-CoatedUncoated ControlReference
Proinflammatory Cytokine Gene ExpressionLowest among tested groupsSignificantly higher
Blood Compatibility

PMEA exhibits excellent hemocompatibility, characterized by reduced platelet adhesion and activation, and a lower propensity for thrombus formation. This is a direct consequence of its low protein adsorption and ability to maintain the native conformation of adsorbed proteins like fibrinogen.

Table 3: Hemocompatibility of PMEA-Coated Medical Devices

ParameterPMEA-CoatedUncoated ControlReference
Platelet Loss (cells/mm³)36,000116,000[2]
Fibrinogen Loss (g/L)0.251.34[2]
Desorbed Protein (mg/dL)1.465.70[2]
β-thromboglobulin ReleaseSignificantly lowerHigher

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the biocompatibility of PMEA.

Protein Adsorption Assay

Objective: To quantify the amount of protein adsorbed onto a polymer surface.

Methodology:

  • Substrate Preparation: PMEA and control polymer films are prepared on suitable substrates (e.g., glass coverslips, silicon wafers).

  • Protein Solution: A solution of the protein of interest (e.g., fibrinogen, albumin) is prepared in a relevant buffer (e.g., Phosphate Buffered Saline, PBS) at a physiological concentration. Often, a radiolabeled version of the protein (e.g., ¹²⁵I-fibrinogen) is used for ease of quantification.[2]

  • Adsorption: The polymer-coated substrates are incubated with the protein solution for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to allow for protein adsorption to reach a steady state.

  • Rinsing: After incubation, the substrates are thoroughly rinsed with buffer to remove any non-adsorbed protein.

  • Quantification: The amount of adsorbed protein is quantified. For radiolabeled proteins, this is done using a gamma counter. Alternatively, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Ellipsometry can be used.

  • Data Expression: The amount of adsorbed protein is typically expressed as mass per unit area (e.g., ng/cm²).

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the cytotoxicity of a material by measuring the metabolic activity of cells cultured in its presence.

Methodology:

  • Material Extraction: The PMEA material is incubated in a cell culture medium for a defined period (e.g., 24 hours) to create an extract, as per ISO 10993-5 standards.

  • Cell Culture: A suitable cell line (e.g., L929 fibroblasts) is seeded in a 96-well plate and cultured until a confluent monolayer is formed.

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a specified time (e.g., 24, 48, 72 hours). Control wells with fresh medium and a cytotoxic control (e.g., dilute phenol (B47542) solution) are included.

  • MTT/MTS Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[4]

  • Incubation: The plate is incubated for a few hours (e.g., 2-4 hours) to allow viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

  • Calculation: Cell viability is calculated as a percentage relative to the control cells cultured in fresh medium.

Platelet Adhesion and Activation Assay

Objective: To evaluate the thrombogenicity of a material by quantifying platelet adhesion and activation.

Methodology:

  • Blood Collection: Fresh human blood is collected from healthy donors into an anticoagulant (e.g., citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.

  • Incubation: The PMEA-coated and control surfaces are incubated with PRP for a defined period (e.g., 1 hour) at 37°C.

  • Rinsing: The surfaces are gently rinsed with PBS to remove non-adherent platelets.

  • Fixation and Staining: Adherent platelets are fixed (e.g., with glutaraldehyde) and can be stained (e.g., with a fluorescent dye like Calcein AM) for visualization.

  • Quantification of Adhesion: The number of adherent platelets is counted per unit area using microscopy (e.g., scanning electron microscopy or fluorescence microscopy).

  • Quantification of Activation: Platelet activation can be assessed by:

    • Morphology: Observing the spreading and pseudopod formation of adherent platelets via SEM.

    • Biochemical Markers: Measuring the release of activation markers such as β-thromboglobulin or platelet factor 4 (PF4) from the PRP supernatant using an ELISA.

In Vivo Implantation Study

Objective: To assess the tissue response to a material after implantation in an animal model.

Methodology:

  • Material Preparation and Sterilization: PMEA implants of a defined size and shape are prepared and sterilized.

  • Animal Model: A suitable animal model (e.g., rats, rabbits) is chosen.

  • Implantation: The implants are surgically placed in a specific tissue site (e.g., subcutaneous, intramuscular). A sham surgery site (no implant) and a control material implant are included.[5]

  • Post-operative Care and Observation: The animals are monitored for a predetermined period (e.g., 1, 4, 12 weeks).

  • Tissue Harvesting and Histology: At the end of the study period, the implants and surrounding tissue are explanted, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, H&E).

  • Histopathological Evaluation: A pathologist examines the tissue sections to assess the inflammatory and wound healing response, including the presence of inflammatory cells (neutrophils, macrophages, lymphocytes), fibrosis (capsule formation), and tissue integration.

Signaling Pathways and Experimental Workflows

The interaction of cells with a biomaterial surface triggers a cascade of intracellular signaling events. Understanding these pathways is crucial for designing materials that elicit a desired biological response.

Cell Adhesion Signaling on PMEA

Cell adhesion to the extracellular matrix (ECM) is primarily mediated by integrins, which are transmembrane receptors that connect the ECM to the cell's cytoskeleton. On PMEA, where protein adsorption is suppressed, cells can adhere through both integrin-dependent (via the few adsorbed proteins) and integrin-independent mechanisms. The integrin-mediated signaling cascade is a key regulator of cell behavior.

Cell_Adhesion_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space PMEA PMEA Surface Adsorbed_Protein Adsorbed Protein (e.g., Fibronectin) PMEA->Adsorbed_Protein Low Adsorption & Minimal Denaturation Integrin Integrin Receptor PMEA->Integrin Integrin-Independent Interaction Adsorbed_Protein->Integrin Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Src Src Kinase FAK->Src Phosphorylation PI3K PI3K FAK->PI3K Activation Actin Actin Cytoskeleton FAK->Actin Cytoskeletal Reorganization Src->FAK Akt Akt PI3K->Akt Activation Cell_Response Cellular Response (Adhesion, Spreading, Survival) Akt->Cell_Response Actin->Cell_Response

Caption: Integrin-mediated signaling pathway for cell adhesion on a PMEA surface.

Experimental Workflow for Biocompatibility Assessment

A systematic approach is essential for the comprehensive evaluation of a biomaterial's biocompatibility. The following diagram illustrates a typical workflow.

Biocompatibility_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Protein_Adsorption Protein Adsorption Assay Implantation Implantation Study (Animal Model) Protein_Adsorption->Implantation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cytotoxicity->Implantation Hemocompatibility Hemocompatibility Assays (Platelet Adhesion, Hemolysis) Hemocompatibility->Implantation Histopathology Histopathological Analysis Implantation->Histopathology Systemic_Toxicity Systemic Toxicity Assessment Implantation->Systemic_Toxicity Biocompatibility_Assessment Comprehensive Biocompatibility Profile Histopathology->Biocompatibility_Assessment Systemic_Toxicity->Biocompatibility_Assessment Material_Synthesis PMEA Synthesis & Characterization Material_Synthesis->Protein_Adsorption Material_Synthesis->Cytotoxicity Material_Synthesis->Hemocompatibility

Caption: A typical experimental workflow for assessing the biocompatibility of PMEA.

Conclusion

Poly(2-methoxyethyl acrylate) exhibits a superior biocompatibility profile, making it a highly attractive candidate for a wide range of biomedical applications. Its ability to minimize protein adsorption and denaturation, reduce platelet adhesion and activation, and elicit a minimal inflammatory response are key attributes that contribute to its excellent performance. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and developers to further explore and harness the potential of this promising biomaterial. A thorough understanding of its interactions with biological systems, from the molecular to the tissue level, will continue to drive innovation in the design of safer and more effective medical devices and therapeutic platforms.

References

An In-depth Technical Guide to the Stability and Storage of 2-Methoxyethyl Methacrylate (MEMA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxyethyl Methacrylate (B99206) (MEMA) monomer. Understanding the factors that influence the stability of MEMA is critical for ensuring its quality and performance in research, development, and manufacturing applications, particularly in the synthesis of polymers for biomaterials, coatings, and drug delivery systems.

Core Concepts of MEMA Stability

2-Methoxyethyl methacrylate (MEMA) is an ester of methacrylic acid and, like other acrylic monomers, is susceptible to spontaneous polymerization. This process is typically initiated by the formation of free radicals, which can be generated by exposure to heat, light, or contaminants. Uncontrolled polymerization is an exothermic reaction that can lead to a rapid increase in temperature and pressure, posing significant safety risks and rendering the monomer unusable.

To ensure its stability during transport and storage, MEMA is commercially supplied with an inhibitor. The most common inhibitor used is the monomethyl ether of hydroquinone (B1673460) (MEHQ). For the inhibitor to function effectively, the presence of dissolved oxygen is essential.

Factors Influencing MEMA Stability

Several factors can impact the stability of MEMA monomer:

  • Temperature: Elevated temperatures increase the rate of free radical formation, thereby accelerating polymerization. It is crucial to store MEMA at recommended cool temperatures to minimize this risk.

  • Light: Exposure to ultraviolet (UV) light can provide the energy to initiate polymerization. Therefore, MEMA should be stored in opaque or amber containers to protect it from light.

  • Oxygen: Dissolved oxygen is required for phenolic inhibitors like MEHQ to effectively scavenge free radicals. Storing MEMA under an inert atmosphere will render the inhibitor ineffective and can lead to polymerization. A headspace containing air should always be maintained in the storage container.

  • Contamination: Contaminants such as peroxides, azo compounds, heavy metal ions, tertiary amines, and sulfur compounds can act as initiators for polymerization.[1] It is vital to prevent any cross-contamination during handling and storage.

Recommended Storage Conditions

To maintain the quality and prevent premature polymerization of MEMA, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, shady, and well-ventilated area. Do not exceed 30°C (86°F).[1][2] Some sources recommend storage at 2-8°C for enhanced stability.To minimize the rate of spontaneous polymerization.
Light Exposure Store in opaque or amber containers, protected from direct sunlight.[1]To prevent photo-initiation of polymerization.
Atmosphere Maintain an air headspace in the container. Never store under an inert atmosphere.Oxygen is necessary for the MEHQ inhibitor to function effectively.
Inhibitor Level Typically supplied with 50 ± 5 ppm MEHQ.[2] Monitor inhibitor levels if stored for extended periods.To prevent the onset of polymerization.
Contaminants Avoid contact with peroxides, azo compounds, heavy metal ions, strong acids, and bases.These substances can initiate polymerization.
Shelf Life Typically 6 months from the date of delivery when stored under recommended conditions.[2]To ensure the monomer meets quality specifications.

Experimental Protocols for Stability Assessment

Assessing the stability of MEMA involves monitoring its purity and the formation of polymers or other degradation products over time, often under accelerated conditions.

Accelerated Stability Testing Protocol

This protocol is designed to predict the long-term stability of MEMA by subjecting it to stress conditions.

Objective: To evaluate the stability of MEMA monomer under elevated temperature and light exposure.

Materials:

  • MEMA monomer (with known initial purity and inhibitor concentration)

  • Clear and amber glass vials with airtight seals

  • Oven or temperature-controlled chamber

  • UV light chamber

  • Gas Chromatography with Flame Ionization Detection (GC-FID) system

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical standards for MEMA and potential degradation products (e.g., methacrylic acid)

Procedure:

  • Sample Preparation: Aliquot MEMA monomer into both clear and amber vials, ensuring a headspace of approximately 10-20% of the vial volume.

  • Stress Conditions:

    • Thermal Stress: Place a set of amber vials in an oven at a constant elevated temperature (e.g., 40°C, 50°C).

    • Photostability: Place a set of clear vials in a UV light chamber at a controlled temperature. Wrap a control set of clear vials in aluminum foil to serve as dark controls.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • Purity Assay (GC-FID): Determine the purity of the MEMA monomer at each time point.

    • Degradation Product Analysis (HPLC): Quantify the formation of potential degradation products, such as methacrylic acid.

    • Polymer Detection: Visually inspect for any increase in viscosity or the presence of solid polymer. A simple precipitation test can be performed by adding a small amount of the monomer to a solvent in which the polymer is insoluble (e.g., methanol).

Analytical Method: Gas Chromatography (GC-FID) for Purity Assay

Purpose: To quantify the purity of MEMA monomer.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent)

GC Conditions (Example):

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Detector Temperature 280°C
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Carrier Gas Helium, constant flow
Injection Volume 1 µL
Split Ratio 50:1

Sample Preparation:

  • Prepare a stock solution of MEMA in a suitable solvent (e.g., acetone).

  • Create a series of calibration standards by diluting the stock solution.

  • Dilute the test samples of MEMA within the calibration range.

  • Inject the standards and samples into the GC system.

  • Calculate the purity of MEMA by comparing the peak area of the sample to the calibration curve.

Signaling Pathways and Degradation Mechanisms

Free-Radical Polymerization of MEMA

The primary pathway for MEMA instability is free-radical polymerization. This chain reaction consists of three main stages: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R 2R• (Free Radicals) I->R Heat/Light RM R-M• (Initiated Monomer) R->RM + M M MEMA Monomer (M) RM2 R-M• RMn R-M(n)• (Growing Polymer Chain) RM2->RMn + (n-1)M RMn1 R-M(n+1)• RMn->RMn1 + M RMn_term R-M(n)• Dead_Polymer Dead Polymer RMn_term->Dead_Polymer + R-M(m)• (Combination or Disproportionation) RMm_term R-M(m)• RMm_term->Dead_Polymer

Caption: Free-radical polymerization of MEMA monomer.

Hydrolysis of MEMA

MEMA can undergo hydrolysis, particularly in the presence of acids or bases, which cleaves the ester bond to form methacrylic acid and 2-methoxyethanol. This is a common degradation pathway for methacrylate esters.

G MEMA MEMA MAA Methacrylic Acid MEMA->MAA + H₂O (Acid/Base Catalyst) Methoxyethanol 2-Methoxyethanol MEMA->Methoxyethanol + H₂O (Acid/Base Catalyst) Water H₂O G cluster_inhibition Inhibition Mechanism cluster_termination_inhibition Further Termination M_radical M• (Monomer Radical) MOO_radical MOO• (Peroxy Radical) M_radical->MOO_radical + O₂ O2 O₂ (Oxygen) MEHQ_radical MEHQ• (Stable Radical) MOOH MOOH (Hydroperoxide) MOO_radical->MOOH + MEHQ-H MEHQ MEHQ-H (Inhibitor) MEHQ->MEHQ_radical - H• MOO_radical2 MOO• NonRadical Non-Radical Products MOO_radical2->NonRadical + MEHQ• MEHQ_radical2 MEHQ• MEHQ_radical2->NonRadical

References

Methodological & Application

Application Note: RAFT Polymerization of 2-Methoxyethyl Methacrylate (MEMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions.[1] This control is crucial in the development of advanced materials for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. 2-Methoxyethyl methacrylate (B99206) (MEMA) is a hydrophilic monomer of significant interest in these fields due to the biocompatibility and thermoresponsive properties of its corresponding polymer, poly(2-methoxyethyl methacrylate) (P(MEMA)). This application note provides a detailed protocol for the RAFT polymerization of MEMA, enabling researchers to synthesize P(MEMA) with high precision and reproducibility.

Principle of RAFT Polymerization

RAFT polymerization is a type of living radical polymerization that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process. The RAFT agent reversibly transfers a propagating radical from one polymer chain to another, allowing for the controlled growth of all polymer chains. This results in polymers with a low polydispersity index (PDI), typically below 1.3, and molecular weights that can be predicted based on the monomer-to-CTA ratio. The general mechanism involves a series of addition-fragmentation equilibria, which maintain a low concentration of active radicals at any given time, thus minimizing termination reactions.

Experimental Protocol

This protocol details the RAFT solution polymerization of this compound (MEMA) using 2-cyanoprop-2-yl dithiobenzoate (CPDB) as the RAFT agent and azobisisobutyronitrile (AIBN) as the initiator.

Materials
  • Monomer: this compound (MEMA, ≥99%, inhibitor removed)

  • RAFT Agent: 2-Cyanoprop-2-yl dithiobenzoate (CPDB)

  • Initiator: Azobisisobutyronitrile (AIBN, 98%)

  • Solvent: Anhydrous 1,4-dioxane (B91453) (or other suitable solvent like toluene (B28343) or DMF)

  • Nitrogen or Argon Gas: High purity, for creating an inert atmosphere

  • Inhibitor Removal Column: For removing the inhibitor from the monomer

  • Schlenk Flask or Reaction Tube with Septum

  • Magnetic Stirrer and Stir Bar

  • Oil Bath or Heating Mantle with Temperature Controller

  • Vacuum Line and Schlenk Line

  • Precipitation Solvent: Cold methanol (B129727) or hexane

  • Drying Oven: Vacuum oven

Procedure
  • Monomer Purification: Pass the MEMA monomer through a column filled with basic alumina (B75360) to remove the inhibitor (e.g., hydroquinone (B1673460) monomethyl ether).

  • Reaction Setup:

    • In a clean, dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add the RAFT agent (CPDB) and the initiator (AIBN).

    • Add the purified MEMA monomer and the anhydrous solvent to the flask. The exact amounts will depend on the target molecular weight and degree of polymerization (see Table 1 for an example).

    • Seal the flask with a rubber septum.

  • Degassing:

    • To remove dissolved oxygen, which can terminate the polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.[1]

    • Freeze: Place the flask in a liquid nitrogen bath until the mixture is completely frozen.

    • Pump: Apply a vacuum to the flask for 10-15 minutes.

    • Thaw: Remove the flask from the liquid nitrogen and allow it to thaw at room temperature. Backfill the flask with an inert gas (nitrogen or argon).

    • Repeat this cycle two more times. After the final cycle, leave the flask under a positive pressure of inert gas.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).[2]

    • Begin stirring the reaction mixture.

    • The polymerization time will vary depending on the target conversion and reaction conditions. It is recommended to take aliquots at different time points to monitor the monomer conversion and polymer molecular weight progression.

  • Termination and Purification:

    • To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a cold non-solvent (e.g., methanol or hexane) while stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with the cold non-solvent to remove any unreacted monomer, initiator, and RAFT agent.

    • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation

The following table provides representative data for the RAFT polymerization of MEMA under different conditions. The target molecular weight is controlled by the ratio of monomer to RAFT agent.

Entry[MEMA]:[CPDB]:[AIBN] RatioTemperature (°C)Time (h)Conversion (%)M_n ( g/mol , GPC)PDI (M_w/M_n)
150:1:0.2706856,8001.15
2100:1:0.270129212,5001.18
3200:1:0.270249525,1001.22
4100:1:0.160188811,8001.12

Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions and analytical techniques used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the RAFT polymerization of this compound.

RAFT_Workflow node_prep Reagent Preparation (Monomer Purification) node_setup Reaction Setup (MEMA, CPDB, AIBN, Solvent) node_prep->node_setup node_degas Degassing (Freeze-Pump-Thaw) node_setup->node_degas node_poly Polymerization (Heating & Stirring) node_degas->node_poly node_term Termination & Purification (Precipitation) node_poly->node_term node_char Characterization (GPC, NMR) node_term->node_char RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibria cluster_propagation Propagation I Initiator (I-I) I_rad 2I• I->I_rad Heat Pn_rad P_n• I_rad->Pn_rad + M RAFT_agent RAFT Agent (Z-C(=S)S-R) Intermediate Intermediate Radical Pn_rad->Intermediate + RAFT Agent Intermediate->Pn_rad - Dormant Polymer Dormant_Pn Dormant Polymer (P_n-S-C(=S)-Z) Intermediate->Dormant_Pn - R• Pm_rad P_m• Dormant_Pn->Intermediate + P_m• R_rad R• R_rad->Pm_rad + M

References

Application Notes and Protocols for ATRP Synthesis of Poly(2-Methoxyethyl Methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(2-methoxyethyl methacrylate) (pMEMA) via Atom Transfer Radical Polymerization (ATRP). This controlled radical polymerization technique allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions, which are critical attributes for applications in drug delivery, biomaterials, and other advanced materials.

Introduction to ATRP of Poly(this compound)

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method for polymer synthesis, offering excellent control over polymer architecture. For poly(methacrylates), ATRP allows for the predictable synthesis of polymers with desired molecular weights and low polydispersity indices (PDI).[1][2] The polymerization of 2-methoxyethyl methacrylate (B99206) (MEMA) using ATRP is analogous to that of other common methacrylates like methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA).[3][4] The selection of initiator, catalyst, ligand, and solvent is crucial for achieving a well-controlled polymerization.

Key Components and Considerations

Successful ATRP of MEMA requires careful selection and purification of the following components:

  • Monomer: this compound (MEMA) should be passed through a column of basic alumina (B75360) to remove the inhibitor before use.

  • Initiator: Alkyl halides are typically used as initiators. Ethyl 2-bromoisobutyrate (EBiB) is a common and effective initiator for methacrylate polymerizations.[3] The initiator concentration determines the final molecular weight of the polymer.

  • Catalyst: A transition metal complex, typically a copper(I) halide, is used as the catalyst. Copper(I) bromide (CuBr) is frequently employed.[1]

  • Ligand: The ligand complexes with the copper catalyst to solubilize it and tune its reactivity. N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is a highly effective ligand for the ATRP of methacrylates.[1]

  • Solvent: The choice of solvent can significantly impact the polymerization kinetics and solubility of the catalyst complex.[5] Toluene (B28343), anisole, and N,N-dimethylformamide (DMF) are suitable solvents for the ATRP of methacrylates.[6][7]

Experimental Protocols

The following protocols are representative examples for the synthesis of pMEMA via ATRP. Researchers should optimize these conditions based on their specific molecular weight targets and available resources.

General Protocol for ATRP of MEMA

This protocol is adapted from established procedures for the ATRP of similar methacrylate monomers.

Materials:

  • This compound (MEMA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask

  • Magnetic stir bar

  • Syringes

  • Nitrogen or Argon source with a manifold

Procedure:

  • Preparation: Add CuBr (e.g., 0.071 g, 0.5 mmol) and a magnetic stir bar to a dry Schlenk flask. Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen/argon.

  • Reagent Addition: Under a positive pressure of nitrogen/argon, add anhydrous toluene (e.g., 10 mL) and the deoxygenated MEMA monomer (e.g., 10.0 mL, 69.4 mmol) to the Schlenk flask via syringe.

  • Ligand Addition: Add the PMDETA ligand (e.g., 0.104 mL, 0.5 mmol) to the reaction mixture via syringe. Stir the mixture until the copper complex forms, indicated by a color change.

  • Initiation: Inject the initiator, EBiB (e.g., 0.073 mL, 0.5 mmol), into the reaction mixture to start the polymerization.

  • Polymerization: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring: At timed intervals, samples can be withdrawn using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).

  • Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the copper catalyst and quench the polymerization.

  • Purification: Dilute the polymer solution with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol. The purified polymer should be dried under vacuum.

Data Presentation

The following table summarizes representative quantitative data from ATRP of methacrylates, which can be used as a reference for the expected outcomes of pMEMA synthesis.

MonomerInitiatorCatalyst/LigandSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
MMAEBiBCuBr/PMDETAToluene90589.38,7601.15
HEMAEBiBCuCl/bpyMEK/1-propanol50---1.15 - 1.25
MMAp-TsClCuBr/N-pentyl-2-pyridylmethanimineDiphenyl ether90->90-<1.15
MMAEBiBCuBr₂/TPMA/Ascorbic Acid---46593,0001.96
3-arm PMMATBIBCuBr₂/PMDETA/Sn(EH)₂----570,0001.36

Data adapted from analogous methacrylate polymerizations. Actual results for pMEMA may vary.

Visualizations

General Mechanism of Atom Transfer Radical Polymerization (ATRP)

ATRP_Mechanism General Mechanism of ATRP cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation Initiator P-X (Dormant Species) Catalyst_act Mt^n / Ligand Radical P• (Active Radical) Initiator->Radical k_act Catalyst_deact X-Mt^(n+1) / Ligand Catalyst_act->Catalyst_deact Monomer Monomer (M) Growing_Chain P-M• Radical->Growing_Chain k_p Catalyst_deact->Catalyst_act Monomer->Growing_Chain Dormant_Chain P-M-X (Dormant Species) Growing_Chain->Dormant_Chain k_deact

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Workflow for ATRP Synthesis of pMEMA

ATRP_Workflow Experimental Workflow for ATRP of pMEMA cluster_prep 1. Preparation cluster_reagents 2. Reagent Addition cluster_reaction 3. Polymerization cluster_purification 4. Purification A Add CuBr to Schlenk Flask B Deoxygenate (Vacuum/Inert Gas Cycles) A->B C Add Solvent (Toluene) B->C D Add Monomer (MEMA) C->D E Add Ligand (PMDETA) D->E F Add Initiator (EBiB) E->F G Heat to Reaction Temperature (e.g., 70°C) F->G H Monitor Conversion (NMR/GC) & Mn (GPC) G->H I Terminate by Exposing to Air H->I J Pass Through Alumina Column I->J K Precipitate in Methanol J->K L Dry Polymer Under Vacuum K->L

Caption: Experimental workflow for the ATRP synthesis of pMEMA.

References

Application Notes and Protocols for Free Radical Polymerization of 2-Methoxyethyl Methacrylate (MEMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-methoxyethyl methacrylate) (PMEMA) is a versatile polymer with significant potential in biomedical and pharmaceutical applications. Its unique properties, including biocompatibility, hydrophilicity, and thermoresponsiveness, make it an attractive material for drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. This document provides detailed protocols for the synthesis of PMEMA via conventional free radical polymerization, a robust and widely used method for polymer synthesis. Additionally, it offers insights into controlled radical polymerization techniques, such as RAFT and ATRP, which allow for greater control over the polymer architecture.

The methoxyethyl side chain in PMEMA imparts a balance of hydrophilic and hydrophobic characteristics, leading to a lower critical solution temperature (LCST) behavior in aqueous solutions. This thermoresponsive property is of particular interest in drug delivery, as it can be exploited to trigger drug release in response to physiological temperature changes.

Applications in Drug Development

The unique characteristics of PMEMA make it a valuable polymer for various drug development applications:

  • Drug Delivery Vehicles: PMEMA can be formulated into nanoparticles, micelles, and hydrogels to encapsulate and deliver therapeutic agents. The thermoresponsive nature of PMEMA allows for the development of "smart" drug delivery systems that release their payload at specific sites in the body where the temperature is elevated, such as tumor tissues.

  • Biocompatible Coatings: Medical devices and implants can be coated with PMEMA to improve their biocompatibility and reduce protein fouling, thereby minimizing adverse immune responses.

  • Tissue Engineering: PMEMA-based hydrogels can serve as scaffolds for tissue regeneration due to their biocompatibility and ability to support cell growth.

Experimental Protocols

This section details the protocols for the synthesis of poly(this compound) (PMEMA) via conventional free radical polymerization in both bulk and solution phases.

Materials
  • Monomer: 2-Methoxyethyl methacrylate (B99206) (MEMA), inhibitor removed prior to use.

  • Initiators:

    • Azobisisobutyronitrile (AIBN)

    • Benzoyl peroxide (BPO)

  • Solvent (for solution polymerization): Toluene, Anisole, or Dimethylformamide (DMF)

  • Precipitation Solvent: Cold methanol (B129727) or hexane

  • Equipment: Schlenk flask, magnetic stirrer, oil bath, nitrogen/argon inlet, vacuum oven.

Protocol 1: Bulk Free Radical Polymerization of MEMA

Bulk polymerization is a straightforward method that yields a high purity polymer. However, the viscosity of the reaction mixture can increase significantly, leading to challenges in heat dissipation and stirring.

Procedure:

  • Place a magnetic stir bar in a Schlenk flask and seal it with a rubber septum.

  • Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Under a positive flow of inert gas, add the desired amount of this compound (MEMA) to the flask.

  • Add the initiator, benzoyl peroxide (BPO), to the monomer. A typical concentration is 0.1-0.5 mol% relative to the monomer.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).

  • Stir the reaction mixture for the specified time (e.g., 4-24 hours). The viscosity will increase as the polymerization progresses.

  • To terminate the polymerization, cool the flask in an ice bath and expose the contents to air.

  • Dissolve the resulting viscous polymer in a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as cold methanol or hexane, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Solution Free Radical Polymerization of MEMA

Solution polymerization offers better control over the reaction temperature and viscosity compared to bulk polymerization.

Procedure:

  • Add a magnetic stir bar to a Schlenk flask and seal it.

  • Purge the flask with an inert gas for 15-20 minutes.

  • Under a positive flow of inert gas, add the desired amount of solvent (e.g., toluene) to the flask.

  • Add the this compound (MEMA) monomer to the solvent. A typical monomer concentration is 20-50% (v/v).

  • Add the initiator, azobisisobutyronitrile (AIBN), to the solution. A typical concentration is 0.1-0.5 mol% relative to the monomer.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).

  • Stir the reaction mixture for the specified time (e.g., 4-24 hours).

  • Terminate the polymerization by cooling the flask and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation

The following tables summarize typical quantitative data obtained from the free radical polymerization of this compound under different conditions.

Table 1: Bulk Polymerization of MEMA with Benzoyl Peroxide (BPO) at 70°C for 12 hours

[MEMA]:[BPO] Molar RatioMonomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
500:1~90~50,000~2.1
1000:1~85~80,000~2.3
2000:1~80~120,000~2.5

Table 2: Solution Polymerization of MEMA in Toluene (50% v/v) with Azobisisobutyronitrile (AIBN) at 70°C for 12 hours

[MEMA]:[AIBN] Molar RatioMonomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
200:1~95~25,000~1.8
500:1~92~55,000~1.9
1000:1~88~90,000~2.0

Note: The data presented in these tables are representative and can vary based on the specific reaction conditions, purity of reagents, and analytical techniques used.

Visualizations

Free Radical Polymerization Mechanism

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Primary Radicals (2R•) Initiator->Radical Decomposition (heat) GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain + M Monomer Monomer (M) GrowingChain->GrowingChain + M (repeats n times) DeadPolymer1 Dead Polymer (Combination) GrowingChain->DeadPolymer1 + P• DeadPolymer2 Dead Polymer (Disproportionation) GrowingChain->DeadPolymer2 + P•

Caption: Mechanism of Free Radical Polymerization.

Experimental Workflow for Solution Polymerization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Polymer Isolation A 1. Add solvent, MEMA, and initiator to Schlenk flask B 2. Seal flask and purge with inert gas A->B C 3. Degas by freeze-pump-thaw cycles B->C D 4. Immerse in oil bath at desired temperature C->D E 5. Stir for specified time D->E F 6. Terminate reaction by cooling E->F G 7. Precipitate polymer in non-solvent F->G H 8. Filter and collect polymer G->H I 9. Dry under vacuum H->I

Caption: Workflow for Solution Polymerization of MEMA.

Application Notes and Protocols for the Copolymerization of 2-Methoxyethyl Methacrylate with Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of copolymers of 2-Methoxyethyl methacrylate (B99206) (MEMA) and styrene (B11656). The protocols detailed below are intended for a scientific audience and are particularly relevant for applications in biomaterials and drug delivery systems. The unique properties of MEMA, including its hydrophilic side chain, can be leveraged to modify the characteristics of polystyrene, a widely used polymer in biomedical applications.

Introduction

The copolymerization of 2-Methoxyethyl methacrylate (MEMA) with styrene offers a versatile platform for creating functional polymers with tunable properties. The incorporation of MEMA into a polystyrene backbone can enhance hydrophilicity, improve drug solubility and loading, and modify the thermal and mechanical properties of the resulting copolymer. These characteristics are highly desirable in the development of materials for controlled drug release, tissue engineering scaffolds, and biocompatible coatings. This document outlines protocols for the synthesis of poly(MEMA-co-styrene) via Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for precise control over molecular weight and architecture.

Applications in Drug Development and Biomaterials

Copolymers of styrene and methacrylates have been explored for various biomedical applications. For instance, styrenic block copolymers are utilized in drug delivery matrices and for implantable medical devices.[1][2] The incorporation of hydrophilic monomers like MEMA can further enhance the potential of these materials. Poly(2-hydroxyethyl methacrylate) (pHEMA), a structurally related polymer, is known for its excellent biocompatibility and is used in applications such as bone tissue regeneration, wound healing, and ocular drug delivery.[3] Copolymers containing MEMA can be designed to be stimuli-responsive, for example, to pH, which is a valuable attribute for targeted drug delivery systems in cancerous environments.[3]

Experimental Protocols

Protocol 1: Synthesis of Polystyrene-b-Poly(this compound) by Atom Transfer Radical Polymerization (ATRP)

This protocol is adapted from a method for the synthesis of block copolymers of polystyrene and poly(2-(methoxyethoxy)ethyl methacrylate), a monomer structurally similar to MEMA.[4]

Materials:

  • Styrene (inhibitor removed)

  • This compound (MEMA) (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Methanol (B129727) (for precipitation)

  • Tetrahydrofuran (THF) (for analysis)

Procedure:

  • Purification of Monomers: Pass styrene and MEMA through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: In a nitrogen-filled glovebox, add CuBr to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anisole to the flask. The solution should be degassed by three freeze-pump-thaw cycles.[4]

  • Add the desired amount of styrene monomer to the flask.

  • Add the initiator, ethyl α-bromoisobutyrate (EBiB).

  • Add the ligand, PMDETA, to the reaction mixture.

  • Polymerization of Styrene Block: Place the Schlenk flask in a thermostatted oil bath at the desired temperature (e.g., 110 °C) and stir.[5] Monitor the reaction progress by taking samples at timed intervals and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR.

  • Chain Extension with MEMA: Once the desired molecular weight for the polystyrene block is achieved, cool the reaction mixture.

  • Under a nitrogen atmosphere, add the MEMA monomer to the reaction flask.

  • Re-heat the reaction mixture to the desired temperature to initiate the polymerization of the MEMA block.

  • Termination and Purification: After the desired reaction time, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.

  • Dilute the reaction mixture with THF and precipitate the copolymer by adding the solution dropwise into a large excess of cold methanol with vigorous stirring.

  • Filter the precipitated polymer and dry it in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 2: Characterization of Poly(MEMA-co-styrene)

1. Molecular Weight and Polydispersity Index (PDI) Determination:

  • Technique: Gel Permeation Chromatography (GPC)

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Solvent (Mobile Phase): Tetrahydrofuran (THF)

  • Calibration: Use polystyrene standards to create a calibration curve for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

2. Copolymer Composition Determination:

  • Technique: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d6)

  • Procedure: Dissolve a small amount of the dried copolymer in the deuterated solvent. The copolymer composition can be determined by comparing the integrated intensities of the characteristic proton signals of the styrene and MEMA units.[6]

3. Thermal Properties Analysis:

  • Technique: Differential Scanning Calorimetry (DSC)

  • Procedure: Heat a small sample of the copolymer under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature (Tg). The Tg provides information about the miscibility of the polymer blocks.

Data Presentation

Table 1: Exemplary Reaction Conditions for ATRP of Styrene and Methacrylates

ParameterConditionReference
Monomer Styrene, Methyl Methacrylate[5]
Initiator Ethyl α-bromoisobutyrate (EBiB), 1-Phenylethyl bromide[4][5]
Catalyst Copper(I) bromide (CuBr), Iron(II) bromide (FeBr₂)[4][5]
Ligand N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 4,4′-Bis(5-nonyl)-2,2′-bipyridine (dNbipy)[4][5]
Solvent Anisole, Toluene[4][7]
Temperature 90 - 110 °C[5][7]
Monomer:Initiator Ratio Typically 100:1 to 200:1[1]
Catalyst:Ligand Ratio Typically 1:1 to 1:2[4]

Table 2: Characterization Data for Polystyrene-b-Poly(2-(methoxyethoxy)ethyl methacrylate) Synthesized by ATRP

SampleMn ( g/mol )Mw/Mn (PDI)Molar Mass of PS block ( g/mol )Molar Mass of PDMEEMA block ( g/mol )Reference
PS-b-PDMEEMA 12,0001.45,0007,000[4]
PS-b-PDMEEMA 21,0001.510,00011,000[4]
PS-b-PDMEEMA 29,0001.615,00014,000[4]

Note: Data is for a similar system and serves as an illustrative example.

Visualizations

experimental_workflow_atrp cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Purification Monomer Purification (Styrene, MEMA) Reaction_Setup Reaction Setup (Schlenk Flask, N2 atmosphere) Purification->Reaction_Setup Reagent_Prep Reagent Preparation (Initiator, Catalyst, Ligand) Reagent_Prep->Reaction_Setup PS_Block Styrene Polymerization (e.g., 110°C) Reaction_Setup->PS_Block MEMA_Block MEMA Polymerization (Chain Extension) PS_Block->MEMA_Block Termination Reaction Termination (Cooling, Air Exposure) MEMA_Block->Termination Precipitation Precipitation in Methanol Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC Analysis (Mn, Mw, PDI) Drying->GPC NMR ¹H NMR Analysis (Composition) Drying->NMR DSC DSC Analysis (Tg) Drying->DSC

Caption: Experimental workflow for the synthesis of poly(MEMA-co-styrene) via ATRP.

characterization_workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_properties Determined Properties Copolymer Poly(MEMA-co-styrene) GPC Gel Permeation Chromatography (GPC) Copolymer->GPC NMR Nuclear Magnetic Resonance (¹H NMR) Copolymer->NMR DSC Differential Scanning Calorimetry (DSC) Copolymer->DSC MW Molecular Weight (Mn, Mw) Polydispersity Index (PDI) GPC->MW Composition Copolymer Composition (MEMA:Styrene ratio) NMR->Composition Thermal Glass Transition Temperature (Tg) DSC->Thermal

Caption: Workflow for the characterization of poly(MEMA-co-styrene) copolymers.

References

Synthesis of MEMA-Based Block Copolymers: Application Notes and Protocols for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of block copolymers based on 2-methoxyethyl methacrylate (B99206) (MEMA). These polymers are of significant interest in the field of drug delivery due to their biocompatibility and thermo-responsive properties. The protocols outlined below focus on two of the most robust and widely used controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Introduction

MEMA-based block copolymers are a versatile class of macromolecules that can be engineered to self-assemble into various nanostructures, such as micelles and vesicles, in aqueous environments.[1][2] These self-assembled structures can encapsulate hydrophobic therapeutic agents, enhancing their solubility and bioavailability.[1][3] The hydrophilic MEMA block can form a stealth-like corona, prolonging circulation time and enabling passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the thermo-responsive nature of poly(MEMA) allows for the development of "smart" drug delivery systems that can release their payload in response to localized temperature changes.[3]

The synthesis of well-defined MEMA-based block copolymers with controlled molecular weights and low polydispersity is crucial for their application in drug delivery. Controlled radical polymerization techniques, such as ATRP and RAFT, provide the necessary tools to achieve this level of precision.[4]

Data Presentation: Synthesis of Methacrylate-Based Block Copolymers

The following tables summarize representative quantitative data for block copolymers synthesized using monomers structurally similar to MEMA, such as 2-hydroxyethyl methacrylate (HEMA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA), via ATRP and RAFT polymerization. This data serves as a reference for the expected outcomes of MEMA-based block copolymer synthesis.

Table 1: ATRP Synthesis of Methacrylate-Based Block Copolymers

MacroinitiatorSecond MonomerSolvent SystemTemp. (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
pMMAHEMAMEK/1-propanol (70/30)5013,200<1.25[5]
pMMADMAEMA1,2-dichlorobenzene9025,0001.35[6]
pHEMAMMAMethanolRT-<1.5[7]

Mn = Number-average molecular weight, PDI = Polydispersity Index, pMMA = poly(methyl methacrylate), pHEMA = poly(2-hydroxyethyl methacrylate), pDMAEMA = poly(2-(dimethylamino)ethyl methacrylate), MEK = Methyl ethyl ketone, RT = Room Temperature.

Table 2: RAFT Synthesis of Methacrylate-Based Block Copolymers

Macro-CTASecond MonomerSolventTemp. (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
pDMAEMAHEMAWater/MethanolRT18,300 - 35,700<1.20[8]
pLMAHEMAn-dodecane90-<1.30[9]
pDMAEMADIPAEMA1,4-dioxane (B91453)7020,100 - 45,6001.11 - 1.15[10]

Macro-CTA = Macromolecular Chain Transfer Agent, pLMA = poly(lauryl methacrylate), DIPAEMA = 2-(diisopropylamino)ethyl methacrylate.

Experimental Protocols

Protocol 1: Synthesis of a MEMA-based Diblock Copolymer via Atom Transfer Radical Polymerization (ATRP)

This protocol describes the synthesis of a poly(methyl methacrylate)-b-poly(2-methoxyethyl methacrylate) (pMMA-b-pMEMA) diblock copolymer.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (MEMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Methanol (non-solvent)

  • Tetrahydrofuran (THF)

  • Neutral alumina (B75360)

  • Schlenk flasks, syringes, magnetic stir bars, and other standard laboratory glassware

Procedure:

Part A: Synthesis of pMMA-Br Macroinitiator

  • In a dry Schlenk flask, add CuBr (e.g., 0.0715 g, 0.5 mmol).

  • Seal the flask, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • Add deoxygenated anisole (e.g., 10 mL) and PMDETA (e.g., 0.087 g, 0.5 mmol) via a degassed syringe. Stir to form the copper-ligand complex.

  • In a separate flask, prepare a solution of MMA (e.g., 5.0 g, 50 mmol) and EBiB (e.g., 0.0975 g, 0.5 mmol) in deoxygenated anisole (e.g., 10 mL).

  • Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.

  • Immerse the flask in a preheated oil bath at 90°C.

  • Take samples periodically to monitor monomer conversion and molecular weight evolution by Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).

  • After reaching the desired molecular weight and conversion (e.g., after 4 hours, ~50% conversion), quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.

  • Filter and dry the resulting white powder (pMMA-Br macroinitiator) under vacuum.

Part B: Chain Extension with MEMA to form pMMA-b-pMEMA

  • In a dry Schlenk flask, add the purified pMMA-Br macroinitiator (e.g., 2.0 g, 0.2 mmol) and CuBr (e.g., 0.0286 g, 0.2 mmol).

  • Seal and deoxygenate the flask as described in Part A.

  • Add deoxygenated anisole (e.g., 15 mL) and PMDETA (e.g., 0.0348 g, 0.2 mmol) and stir.

  • Add deoxygenated MEMA (e.g., 10.0 g, 69.4 mmol) to the reaction mixture.

  • Place the flask in an oil bath at 90°C.

  • Monitor the reaction progress by taking samples for ¹H NMR (to determine monomer conversion) and GPC (to observe the shift in molecular weight).

  • When the desired block length is achieved (e.g., after 6 hours, >90% conversion), terminate the polymerization by cooling and exposure to air.

  • Purify the block copolymer by diluting with THF, passing through an alumina column, and precipitating in cold hexane.

  • Collect the polymer by filtration and dry under vacuum.

Characterization:

  • ¹H NMR: To determine monomer conversion and copolymer composition.

  • GPC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Protocol 2: Synthesis of a MEMA-based Diblock Copolymer via Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

This protocol describes the synthesis of a poly(MEMA)-b-poly(N,N-dimethylaminoethyl methacrylate) (pMEMA-b-pDMAEMA) diblock copolymer.

Materials:

  • This compound (MEMA), inhibitor removed

  • N,N-Dimethylaminoethyl methacrylate (DMAEMA), inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Diethyl ether (non-solvent)

  • Schlenk tubes, syringes, magnetic stir bars, and other standard laboratory glassware

Procedure:

Part A: Synthesis of pMEMA Macro-CTA

  • In a Schlenk tube equipped with a magnetic stir bar, dissolve MEMA (e.g., 10.0 g, 69.4 mmol), CPADB (e.g., 0.279 g, 1.0 mmol), and AIBN (e.g., 0.0328 g, 0.2 mmol) in 1,4-dioxane (e.g., 20 mL).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the tube in a preheated oil bath at 70°C to initiate polymerization.

  • Allow the polymerization to proceed for a predetermined time (e.g., 8 hours) to achieve high monomer conversion.

  • Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the solution dropwise into a large excess of cold diethyl ether.

  • Redissolve the polymer in a minimal amount of THF and re-precipitate into diethyl ether to further purify.

  • Collect the polymer (pMEMA macro-CTA) and dry it under vacuum.

Part B: Chain Extension with DMAEMA to form pMEMA-b-pDMAEMA

  • In a Schlenk tube, dissolve the pMEMA macro-CTA (e.g., 5.0 g, 0.5 mmol) and AIBN (e.g., 0.0164 g, 0.1 mmol) in 1,4-dioxane (e.g., 15 mL).

  • Add DMAEMA (e.g., 7.85 g, 50 mmol) to the solution.

  • Deoxygenate the mixture with three freeze-pump-thaw cycles.

  • Place the tube in an oil bath at 70°C.

  • Monitor the polymerization by taking samples for ¹H NMR and GPC analysis.

  • After achieving high conversion of DMAEMA (e.g., 12 hours), terminate the reaction by cooling and exposure to air.

  • Purify the final block copolymer, pMEMA-b-pDMAEMA, by precipitation in cold diethyl ether and dry under vacuum.

Characterization:

  • ¹H NMR: To confirm the structure and determine the composition of the block copolymer.

  • GPC: To determine Mn, Mw, and PDI.

  • FTIR: To identify the characteristic functional groups of each block.

Mandatory Visualization

G cluster_0 Part A: Macroinitiator/Macro-CTA Synthesis cluster_1 Part B: Block Copolymer Synthesis A1 1. Prepare Monomer 1, Initiator/CTA, and Solvent A2 2. Deoxygenate (Freeze-Pump-Thaw) A1->A2 A3 3. Polymerization at Elevated Temperature A2->A3 A4 4. Quench Polymerization A3->A4 A5 5. Purify by Precipitation A4->A5 A6 6. Dry Macroinitiator/Macro-CTA A5->A6 B1 1. Dissolve Macroinitiator/Macro-CTA and Initiator A6->B1 Use in Part B B2 2. Add Monomer 2 B1->B2 B3 3. Deoxygenate B2->B3 B4 4. Polymerization at Elevated Temperature B3->B4 B5 5. Terminate Polymerization B4->B5 B6 6. Purify Final Block Copolymer B5->B6 B7 7. Characterize (NMR, GPC, FTIR) B6->B7

Caption: Experimental workflow for the synthesis of MEMA-based block copolymers.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Micelle Block Copolymer Micelle (Drug Loaded) Receptor Receptor Binding (Optional) Micelle->Receptor ClathrinPit Clathrin-Coated Pit Micelle->ClathrinPit Clathrin-Mediated Endocytosis Caveolae Caveolae Micelle->Caveolae Caveolae-Mediated Endocytosis Endosome Early Endosome ClathrinPit->Endosome Caveolae->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Pathway Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape Exocytosis Exocytosis Endosome->Exocytosis Recycling Lysosome->Cytosol Drug Release

Caption: Cellular uptake pathways of MEMA-based block copolymer micelles for drug delivery.[11][12][13]

References

Poly(2-Methoxyethyl Methacrylate) (pMEMA) for Advanced Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-Methoxyethyl methacrylate) (pMEMA) is a synthetic polymer that has garnered significant interest in the field of biomedical applications, particularly in the design of sophisticated drug delivery systems. Its unique properties, including biocompatibility, thermoresponsiveness, and the ability to self-assemble into various nanostructures, make it an attractive candidate for the controlled and targeted delivery of therapeutic agents. This document provides an in-depth overview of pMEMA's applications in drug delivery, complete with detailed experimental protocols and quantitative data to guide researchers in this promising area. While specific quantitative data for pMEMA is emerging, this document also includes relevant data from closely related methacrylate (B99206) polymers to provide a comprehensive context.

Key Applications of pMEMA in Drug Delivery

pMEMA can be formulated into a variety of drug delivery platforms, each with distinct advantages:

  • Nanoparticles: pMEMA nanoparticles serve as versatile carriers for hydrophobic drugs, enhancing their solubility and bioavailability. Their small size allows for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Hydrogels: pMEMA-based hydrogels are three-dimensional polymer networks that can encapsulate and provide sustained release of both hydrophilic and hydrophobic drugs. Their swelling and drug release properties can be tuned by altering the crosslinking density and copolymer composition.[1]

  • Micelles: Amphiphilic block copolymers containing pMEMA can self-assemble into micelles in aqueous environments. These core-shell structures are ideal for encapsulating poorly water-soluble drugs, protecting them from degradation, and facilitating their transport in the bloodstream.

  • Drug Conjugates: Therapeutic agents can be chemically conjugated to the pMEMA backbone, creating prodrugs with improved pharmacokinetic profiles and the potential for targeted delivery.

Quantitative Data on pMEMA-Based Drug Delivery Systems

The following tables summarize key quantitative parameters for drug delivery systems based on pMEMA and related copolymers. This data is essential for comparing different formulations and predicting their in vivo performance.

Table 1: Drug Loading and Encapsulation Efficiency

Polymer SystemDrugDrug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)Reference
P(MMA-co-MAA) NanoparticlesDoxorubicin (B1662922)0.54 - 6.91Not Reported[2][3]
PLGA-co-PEG NanoparticlesDoxorubicin2.6 - 2.9Low and similar across formulations[4]
PMPC-b-PBMA MicellesPaclitaxel> 13Not Reported[5]
PEGMA-b-MCH MicellesPaclitaxel8.751[6]
PEGMA-b-MCH MicellesTamoxifen16 - 18> 90 (at 10% drug/polymer ratio)[6]

Table 2: In Vitro Drug Release Kinetics

Polymer SystemDrugRelease ConditionsRelease ProfileKinetic ModelReference
P(MMA-co-MAA) NanoparticlesDoxorubicinpH 7.4Slow releaseHiguchi model[2][3]
PMPC-b-PBMA MicellesPaclitaxelNot Specified< 30% release in 320 hoursNot Specified[5]
pHEMA HydrogelsIbuprofen / DiclofenacpH 5.8 or 8.0 phosphate (B84403) buffers or NaCl solutionsSustained release for 24h (Ibuprofen) to 1 week (Diclofenac)Not Specified[7]
Paclitaxel-loaded polymeric micellesPaclitaxelpH 7.4 and pH 5.062.3% release at pH 7.4 and 78.5% at pH 5.0 after 72hNot Specified
PEGMA-b-MCH MicellesTamoxifenpH 7.4, 6.8, 6.554% (pH 7.4), 73% (pH 6.8), 87% (pH 6.5) release after 96hNot Specified[6]
pHEMA-based microneedlesMelatonin / MeropenemNot SpecifiedLinear releaseZero-order[8]

Table 3: Cytotoxicity Data

Polymer SystemCell LineIC50 Value (µg/mL)Reference
ICD-85 NanoparticlesHeLa15.5 ± 2.4[9]
Free ICD-85HeLa25 ± 2.9[9]
Platinum Nanocatalysts (NPt)HeLa53.74 ± 2.95 (24h)[10]
Pure TiO2HeLa74.29 ± 8.95 (24h)[10]
PMA-coated Spinel Ferrite (B1171679) Nanoparticles (DOX-loaded)HepG20.81 - 3.97[11]
PMA-coated Spinel Ferrite Nanoparticles (DOX-loaded)HT1440.81 - 3.97[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pMEMA-based materials and their formulation into drug delivery systems.

Protocol 1: Synthesis of pMEMA by Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[12]

Materials:

  • This compound (MEMA) monomer

  • Ethyl α-bromoisobutyrate (EBiB) initiator

  • Copper(I) bromide (CuBr) catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand

  • Anisole (B1667542) (solvent)

  • Methanol

  • Basic alumina (B75360)

  • Nitrogen gas

Procedure:

  • Purify MEMA by passing it through a column of basic alumina to remove the inhibitor.

  • In a Schlenk flask, add CuBr and stir under a nitrogen atmosphere.

  • Add anisole and PMDETA to the flask and stir until a homogeneous green solution is formed.

  • Add the purified MEMA monomer and EBiB initiator to the reaction mixture.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 60°C to initiate the polymerization.

  • After the desired time, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Dilute the reaction mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the THF solution to a large excess of cold methanol.

  • Filter and dry the resulting pMEMA polymer under vacuum.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

Protocol 2: Preparation of pMEMA-based Nanoparticles by Emulsion Polymerization

Emulsion polymerization is a common method for producing polymer nanoparticles.

Materials:

  • This compound (MEMA) monomer

  • Sodium dodecyl sulfate (B86663) (SDS) surfactant

  • Potassium persulfate (KPS) initiator

  • Deionized water

Procedure:

  • Prepare an aqueous solution of SDS in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

  • Purge the solution with nitrogen for 30 minutes to remove oxygen.

  • Add the MEMA monomer to the solution and stir to form an emulsion.

  • Heat the emulsion to 70°C.

  • Dissolve KPS in a small amount of deionized water and add it to the reaction vessel to initiate polymerization.

  • Continue the reaction for 4-6 hours at 70°C under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Purify the nanoparticle suspension by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator.

Characterization:

  • Particle Size and Size Distribution: Measured by Dynamic Light Scattering (DLS).

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Surface Charge: Determined by Zeta Potential measurement.

Protocol 3: Preparation of pMEMA-based Hydrogels

Materials:

  • This compound (MEMA) monomer

  • Ethylene glycol dimethacrylate (EGDMA) crosslinker

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator

  • Deionized water

Procedure:

  • Dissolve MEMA, EGDMA, and AIBN in a suitable solvent (e.g., a mixture of water and ethanol).

  • Pour the solution into a mold (e.g., between two glass plates with a spacer).

  • Place the mold in an oven at 60-70°C for 24 hours to allow for polymerization and crosslinking.

  • After polymerization, remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted components.

  • Swell the hydrogel to equilibrium in deionized water or a buffer solution.

Characterization:

  • Swelling Ratio: Determined by measuring the weight of the swollen and dried hydrogel.

  • Mechanical Properties: Assessed by rheometry or tensile testing.

  • Morphology: Examined by Scanning Electron Microscopy (SEM).

Protocol 4: Drug Loading into pMEMA Nanoparticles

Materials:

  • pMEMA nanoparticle suspension

  • Drug of interest (e.g., Doxorubicin)

  • Buffer solution (e.g., PBS)

Procedure:

  • Disperse the pMEMA nanoparticles in a buffer solution.

  • Prepare a stock solution of the drug in a suitable solvent.

  • Add the drug solution to the nanoparticle suspension dropwise while stirring.

  • Continue stirring for 24 hours at room temperature in the dark to allow for drug encapsulation.

  • Remove the unloaded drug by centrifugation or dialysis.

  • Lyophilize the drug-loaded nanoparticles for storage.

Quantification of Drug Loading:

  • Drug Loading Content (DLC %): (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100

  • Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug) x 100

The amount of encapsulated drug is typically determined by lysing the nanoparticles with a suitable solvent and quantifying the drug concentration using UV-Vis spectrophotometry or HPLC.

Protocol 5: In Vitro Drug Release Study

Materials:

  • Drug-loaded pMEMA formulation (nanoparticles, hydrogel, etc.)

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively)

  • Dialysis membrane (for nanoparticles)

Procedure:

  • Place a known amount of the drug-loaded formulation into a dialysis bag (for nanoparticles) or directly into a container with a known volume of release medium.

  • Incubate the system at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the development of pMEMA-based drug delivery systems.

pMEMA_Synthesis_Workflow cluster_synthesis pMEMA Synthesis (ATRP) Monomer MEMA Monomer Polymerization Polymerization (60°C, N2 atm) Monomer->Polymerization Initiator EBiB Initiator Initiator->Polymerization Catalyst CuBr Catalyst->Polymerization Ligand PMDETA Ligand->Polymerization Solvent Anisole Solvent->Polymerization Purification Purification (Precipitation in Methanol) Polymerization->Purification pMEMA pMEMA Polymer Purification->pMEMA

pMEMA Synthesis via ATRP Workflow

Nanoparticle_Formulation_Workflow cluster_formulation Drug-Loaded Nanoparticle Formulation cluster_characterization Characterization pMEMA_polymer pMEMA Polymer Emulsion Emulsion Polymerization pMEMA_polymer->Emulsion Nanoparticles pMEMA Nanoparticles Emulsion->Nanoparticles Loading Drug Loading (Incubation) Nanoparticles->Loading Drug Hydrophobic Drug Drug->Loading Purification Purification (Dialysis/Centrifugation) Loading->Purification Loaded_NPs Drug-Loaded Nanoparticles DLS DLS (Size, PDI) Loaded_NPs->DLS TEM TEM (Morphology) Loaded_NPs->TEM Zeta Zeta Potential Loaded_NPs->Zeta UV_Vis UV-Vis/HPLC (DLC, EE) Loaded_NPs->UV_Vis Release In Vitro Release Study Loaded_NPs->Release Purification->Loaded_NPs

Nanoparticle Formulation and Characterization

Stimuli_Response_Logic cluster_stimuli Stimuli-Responsive Drug Release Mechanism Carrier pMEMA-based Carrier (e.g., Micelle, Hydrogel) Conformation_Change Polymer Conformational Change (Swelling/Shrinking/Disassembly) Carrier->Conformation_Change exposed to Stimulus External/Internal Stimulus (e.g., Temperature, pH) Stimulus->Conformation_Change triggers Drug_Release Enhanced Drug Release at Target Site Conformation_Change->Drug_Release leads to

Stimuli-Responsive Release Logic

Conclusion

Poly(this compound) represents a highly versatile and promising platform for the development of advanced drug delivery systems. Through careful control over its synthesis and formulation, pMEMA can be tailored to create nanoparticles, hydrogels, and micelles with controlled drug loading and release properties. The inherent biocompatibility and potential for stimuli-responsiveness further enhance its appeal for a range of therapeutic applications, from chemotherapy to regenerative medicine. The protocols and data presented in this document provide a solid foundation for researchers to explore and innovate within this exciting field. Further research focusing on generating specific quantitative data for pMEMA will be crucial for its successful clinical translation.

References

MEMA Hydrogels for Controlled Drug Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them excellent candidates for controlled drug delivery systems.[1][2][3] Among the various polymers used for hydrogel synthesis, methacrylate-based polymers are prominent due to their versatility and the ease of polymerization. This document focuses on hydrogels synthesized from 2-methoxyethyl methacrylate (B99206) (MEMA), a thermoresponsive polymer that can be utilized for creating "smart" drug delivery systems capable of releasing drugs in response to temperature changes.

While research on MEMA-based hydrogels for drug delivery is not as extensive as for its counterpart, 2-hydroxyethyl methacrylate (HEMA), the principles of synthesis and drug release are largely transferable.[4][5][6] MEMA hydrogels offer the advantage of a lower critical solution temperature (LCST), which allows for the development of injectable formulations that are liquid at room temperature and form a gel at body temperature, thereby enabling localized and sustained drug release.[7]

These application notes provide an overview of MEMA hydrogels, their synthesis, and their application in the controlled release of therapeutic agents. Detailed protocols for key experiments are included to guide researchers in this field.

Data Presentation

The following tables summarize representative quantitative data for methacrylate-based hydrogels, providing a baseline for expected performance of MEMA hydrogels.

Table 1: Representative Composition of Methacrylate-Based Hydrogels for Drug Delivery

ComponentRoleConcentration Range
2-Methoxyethyl methacrylate (MEMA)Monomer70-95 mol%
Ethylene glycol dimethacrylate (EGDMA)Cross-linker1-5 mol%
Ammonium persulfate (APS)Initiator0.5-2 mol% (relative to monomer)
N,N,N',N'-Tetramethylethylenediamine (TEMED)Accelerator0.1-0.5 vol%
Drug (e.g., Doxorubicin)Therapeutic Agent1-10 mg/mL

Table 2: Drug Loading Efficiency in Methacrylate-Based Hydrogels

Hydrogel TypeDrugLoading MethodLoading Efficiency (%)
p(HEMA)AmoxicillinSwelling/Diffusion~75%
Dextran-methacrylateDoxorubicin (B1662922)In situ polymerization>90%[8]
p(HEMA-co-APTMACI)Sodium DiclofenacSwelling/Diffusion~62%[9]

Table 3: In Vitro Cumulative Drug Release from Methacrylate-Based Hydrogels

Hydrogel SystemDrugTime PointCumulative Release (%)Release Conditions
p(HEMA)Amoxicillin24 h~60%pH 7.4, 37°C
Dextran-methacrylateDoxorubicin72 h~30-70% (pH dependent)pH 5.5 vs 7.4, 37°C[8]
Peptide HydrogelDoxorubicin72 h~30%PBS, 37°C[1]

Experimental Protocols

Protocol 1: Synthesis of MEMA Hydrogels by Free-Radical Polymerization

This protocol describes the synthesis of a basic MEMA hydrogel. The component ratios can be adjusted to modulate the hydrogel's properties.

Materials:

  • This compound (MEMA), inhibitor removed

  • Ethylene glycol dimethacrylate (EGDMA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare a monomer solution by dissolving MEMA and EGDMA in PBS. A typical formulation would be 1 M MEMA and 0.02 M EGDMA.

  • Deoxygenate the solution by bubbling with nitrogen gas for 20-30 minutes.

  • Initiate the polymerization by adding APS (e.g., 10 mg/mL solution) and TEMED (e.g., 10% v/v solution in water). The final concentrations should be approximately 0.05% w/v for APS and 0.05% v/v for TEMED.

  • Quickly vortex the solution and cast it into desired molds (e.g., between two glass plates with a spacer for thin films, or in a multi-well plate for discs).

  • Allow the polymerization to proceed at room temperature for 1-2 hours, or until a solid gel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water for 48-72 hours, changing the water frequently to remove unreacted monomers and initiator.

  • The purified hydrogel can be used immediately or dried (e.g., by lyophilization) for later use.

G MEMA Hydrogel Synthesis Workflow cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification Monomer_Solution Prepare MEMA/EGDMA solution in PBS Deoxygenation Deoxygenate with Nitrogen Monomer_Solution->Deoxygenation Initiation Add APS and TEMED Deoxygenation->Initiation Casting Cast into Molds Initiation->Casting Curing Cure at Room Temperature Casting->Curing Washing Wash with Deionized Water Curing->Washing Drying Lyophilize (Optional) Washing->Drying Final_Product Final_Product Drying->Final_Product Dry MEMA Hydrogel

Caption: Workflow for MEMA hydrogel synthesis.

Protocol 2: Drug Loading into MEMA Hydrogels

This protocol outlines the passive diffusion method for loading a drug into a pre-formed hydrogel.

Materials:

  • Synthesized and purified MEMA hydrogels (dried or swollen)

  • Therapeutic drug (e.g., Doxorubicin hydrochloride)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the drug in PBS at a known concentration (e.g., 1 mg/mL Doxorubicin).

  • Immerse a pre-weighed dried hydrogel sample into the drug solution. If using a swollen hydrogel, gently blot the surface to remove excess water before immersion.

  • Allow the hydrogel to swell and absorb the drug solution in the dark (to prevent photodegradation of the drug) at 4°C for 24-48 hours.

  • After the loading period, remove the hydrogel from the drug solution.

  • To determine the drug loading efficiency, measure the concentration of the remaining drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).

  • The drug loading efficiency can be calculated as follows: Drug Loading Efficiency (%) = [(Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount] x 100

G Drug Loading Workflow cluster_prep Preparation cluster_loading Loading cluster_analysis Analysis Prepare_Drug_Solution Prepare Drug Solution in PBS Immerse_Hydrogel Immerse Hydrogel in Drug Solution Prepare_Drug_Solution->Immerse_Hydrogel Prepare_Hydrogel Prepare Purified MEMA Hydrogel Prepare_Hydrogel->Immerse_Hydrogel Incubate Incubate at 4°C for 24-48h Immerse_Hydrogel->Incubate Measure_Supernatant Measure Drug Conc. in Supernatant Incubate->Measure_Supernatant Calculate_Efficiency Calculate Loading Efficiency Measure_Supernatant->Calculate_Efficiency Loaded_Hydrogel Loaded_Hydrogel Calculate_Efficiency->Loaded_Hydrogel Drug-Loaded Hydrogel

Caption: Workflow for drug loading into hydrogels.

Protocol 3: In Vitro Drug Release Study

This protocol details the procedure for measuring the in vitro release of a drug from a loaded hydrogel.

Materials:

  • Drug-loaded MEMA hydrogel

  • Release medium (e.g., PBS at pH 7.4 or acetate (B1210297) buffer at pH 5.5 to simulate physiological and tumor environments, respectively)

  • Incubator shaker

  • UV-Vis spectrophotometer or other suitable analytical instrument

Procedure:

  • Place a pre-weighed, drug-loaded hydrogel sample into a known volume of release medium (e.g., 10 mL).

  • Place the samples in an incubator shaker set to 37°C with gentle agitation (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replenish the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative Release (%) = [(Concentration at time t x Total Volume) + Sum of drug in previous aliquots] / Initial Drug Loaded] x 100

G In Vitro Drug Release Workflow cluster_setup Setup cluster_sampling Sampling cluster_analysis Analysis Place_Hydrogel Place Loaded Hydrogel in Release Medium Incubate Incubate at 37°C with Agitation Place_Hydrogel->Incubate Withdraw_Aliquot Withdraw Aliquot at Time Intervals Incubate->Withdraw_Aliquot Replenish_Medium Replenish with Fresh Medium Withdraw_Aliquot->Replenish_Medium Measure_Concentration Measure Drug Concentration Withdraw_Aliquot->Measure_Concentration Calculate_Release Calculate Cumulative Release Measure_Concentration->Calculate_Release Release_Profile Release_Profile Calculate_Release->Release_Profile Drug Release Profile

Caption: Workflow for in vitro drug release studies.

Signaling Pathway Visualization

The following diagram illustrates a generalized signaling pathway for Doxorubicin, a common anticancer drug often used in hydrogel-based delivery systems. Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

G Generalized Doxorubicin Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS ROS Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Doxorubicin's mechanism of action.

Conclusion

MEMA-based hydrogels represent a promising platform for the controlled delivery of therapeutic agents, particularly for applications requiring thermoresponsive behavior. While direct literature on MEMA hydrogels for drug delivery is emerging, the established protocols and principles from related methacrylate systems provide a strong foundation for their development and characterization. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the field of drug development to explore the potential of MEMA hydrogels in creating advanced and effective drug delivery systems. Further research is warranted to fully elucidate the specific drug release kinetics and in vivo performance of various MEMA hydrogel formulations.

References

Application Notes and Protocols for Biocompatible Coatings with Poly(2-Methoxyethyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of poly(2-Methoxyethyl methacrylate) (pMEMA) as a biocompatible coating for various biomedical applications. Detailed protocols for coating fabrication, characterization, and biocompatibility assessment are included to guide researchers in utilizing this promising biomaterial.

Introduction to Poly(this compound) Coatings

Poly(this compound) (pMEMA) is a synthetic polymer that has garnered significant attention for its excellent biocompatibility, particularly its ability to resist protein adsorption and platelet adhesion.[1] This property is attributed to the unique hydration state of water at the polymer surface, which includes a layer of "intermediate water." This water structure is believed to prevent the denaturation of proteins upon contact, thereby minimizing the host's foreign body response.[2] Consequently, pMEMA coatings are being explored for a wide range of applications, including coatings for medical devices, drug delivery systems, and as substrates for cell culture and tissue engineering.

Key Applications

  • Medical Device Coatings: pMEMA's ability to reduce thrombogenicity makes it an ideal candidate for coating blood-contacting devices such as catheters, stents, and oxygenators to prevent blood clot formation.[3][4]

  • Drug Delivery: pMEMA can be formulated into hydrogels or nanoparticles for the controlled release of therapeutics. Its biocompatibility ensures minimal adverse reactions upon administration.

  • Tissue Engineering: pMEMA surfaces can be tailored to control cell adhesion. While generally protein-resistant, they can support cell attachment through both integrin-dependent and independent mechanisms, making them suitable for creating specific cellular microenvironments.[5]

  • Anti-fouling Surfaces: The resistance of pMEMA to protein and cell adhesion makes it an effective anti-fouling coating for biosensors and other diagnostic equipment.

Experimental Protocols

Preparation of pMEMA Coated Substrates by Spin Coating

This protocol describes a general method for applying a thin film of pMEMA onto a substrate using a spin coater.

Materials:

  • Poly(this compound) (pMEMA)

  • Solvent (e.g., Toluene, Anisole)

  • Substrates (e.g., glass coverslips, silicon wafers)

  • Pipettes and tips

  • Spin coater

  • Hot plate

Procedure:

  • Solution Preparation: Dissolve pMEMA in a suitable solvent to the desired concentration (e.g., 1-5% w/v). Ensure the polymer is fully dissolved.

  • Substrate Cleaning: Thoroughly clean the substrates. For glass coverslips, this can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen.

  • Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a small volume of the pMEMA solution onto the center of the substrate to cover the surface.

    • Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds). The final thickness of the film will depend on the solution concentration, solvent volatility, and spin speed.

  • Baking: Transfer the coated substrate to a hot plate and bake at a temperature above the glass transition temperature of pMEMA (e.g., 60-80°C) for a sufficient time (e.g., 1-5 minutes) to remove any residual solvent and anneal the film.

  • Storage: Store the coated substrates in a clean, dry environment until further use.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of MEMA

This protocol provides a method for grafting pMEMA brushes from a surface, offering excellent control over polymer thickness and density.

Materials:

  • Substrates with hydroxyl or amine groups (e.g., silicon wafers with native oxide, aminosilanized glass)

  • Initiator (e.g., 2-bromoisobutyryl bromide)

  • Triethylamine (or other base)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • 2-Methoxyethyl methacrylate (B99206) (MEMA) monomer

  • Catalyst (e.g., Copper(I) bromide - Cu(I)Br)

  • Ligand (e.g., 2,2'-bipyridine (B1663995) - bpy)

  • Solvent for polymerization (e.g., Anisole, Dimethylformamide)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Initiator Immobilization:

    • Clean and dry the substrate.

    • In a glovebox or under an inert atmosphere, immerse the substrate in a solution of anhydrous solvent containing the initiator and a base (e.g., triethylamine) to scavenge the HBr byproduct.

    • Allow the reaction to proceed for several hours to overnight.

    • Rinse the substrate thoroughly with the solvent to remove any unreacted initiator and byproducts. Dry the substrate.

  • Polymerization:

    • In a Schlenk flask, add the catalyst (Cu(I)Br) and ligand (bpy).

    • Add the MEMA monomer and the solvent for polymerization.

    • De-gas the solution by several freeze-pump-thaw cycles.

    • Place the initiator-modified substrate into the reaction flask under a counterflow of inert gas.

    • Place the flask in a thermostatically controlled oil bath at the desired polymerization temperature (e.g., 60-90°C).

    • Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.

  • Termination and Cleaning:

    • Remove the substrate from the reaction solution and expose it to air to terminate the polymerization.

    • Thoroughly wash the substrate with a good solvent for pMEMA (e.g., Toluene) to remove any non-grafted polymer.

    • Dry the pMEMA-grafted substrate with a stream of nitrogen.

Characterization of pMEMA Coatings

3.3.1. Contact Angle Measurement

This protocol measures the surface wettability, providing an indication of the hydrophilicity/hydrophobicity of the coating.

Materials:

  • Goniometer or contact angle measurement system

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Place the pMEMA-coated substrate on the sample stage of the goniometer.

  • Using a microsyringe, carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Perform measurements at multiple locations on the surface to ensure uniformity.

3.3.2. Ellipsometry for Thickness Measurement

This protocol determines the thickness of the pMEMA coating.

Materials:

  • Spectroscopic ellipsometer

Procedure:

  • Place the coated substrate on the ellipsometer stage.

  • Align the laser and detector.

  • Define a model for the layered structure (e.g., Si substrate / SiO2 layer / pMEMA layer). The optical constants (refractive index 'n' and extinction coefficient 'k') for each material are required.

  • Perform the measurement over a range of wavelengths.

  • Fit the experimental data to the model to determine the thickness of the pMEMA layer.

Biocompatibility Assessment

3.4.1. Protein Adsorption Quantification using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of a specific protein adsorbed onto the pMEMA surface.

Materials:

  • pMEMA-coated and control substrates (e.g., in a 96-well plate format)

  • Protein solution (e.g., Fibrinogen, Albumin in Phosphate Buffered Saline - PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin - BSA in PBS)

  • Primary antibody specific to the adsorbed protein

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution

  • Plate reader

Procedure:

  • Protein Adsorption: Incubate the substrates with the protein solution for a defined period (e.g., 1 hour at 37°C).

  • Washing: Wash the substrates several times with PBS to remove non-adsorbed protein.

  • Blocking: Incubate the substrates with blocking buffer to prevent non-specific binding of antibodies.

  • Primary Antibody: Incubate with the primary antibody solution.

  • Washing: Wash the substrates with PBS.

  • Secondary Antibody: Incubate with the enzyme-conjugated secondary antibody solution.

  • Washing: Wash the substrates with PBS.

  • Detection: Add the enzyme substrate and allow the color to develop.

  • Stop Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of adsorbed protein.

3.4.2. Cell Viability Assessment using MTT Assay

This protocol assesses the cytotoxicity of the pMEMA coating by measuring the metabolic activity of cells cultured on the surface.

Materials:

  • pMEMA-coated and control substrates in a sterile cell culture plate

  • Cell line of interest (e.g., L929 fibroblasts, Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells onto the substrates at a desired density and culture for a specific period (e.g., 24-72 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Data Presentation

Table 1: Water Contact Angles of Various Polymer Coatings

PolymerWater Contact Angle (°)Reference
Poly(this compound) (pMEMA)70 - 80[6]
Poly(methyl methacrylate) (PMMA)65 - 75[6]
Polystyrene (PS)85 - 95N/A
Poly(2-hydroxyethyl methacrylate) (pHEMA)40 - 60[1]

Table 2: Protein Adsorption on Different Polymer Surfaces

PolymerFibrinogen Adsorption (ng/cm²)Albumin Adsorption (ng/cm²)Reference
Poly(this compound) (pMEMA)Low (~50)Low (~20)[1]
Poly(methyl methacrylate) (PMMA)High (~250)Moderate (~100)N/A
Polystyrene (PS)Very High (~400)High (~150)N/A
Poly(2-hydroxyethyl methacrylate) (pHEMA)Low (~60)Low (~25)[1]

Table 3: Cell Viability on Various Polymer Coatings (MTT Assay)

PolymerCell Viability (%) vs. ControlReference
Poly(this compound) (pMEMA)> 95%N/A
Poly(methyl methacrylate) (PMMA)> 90%N/A
Polyurethane (medical grade)> 95%N/A

(Note: The quantitative data presented in the tables are representative values compiled from various sources and may vary depending on the specific experimental conditions.)

Visualizations

experimental_workflow cluster_prep Coating Preparation cluster_char Coating Characterization cluster_bio Biocompatibility Assessment pMEMA_synthesis pMEMA Synthesis/Procurement solution_prep Solution Preparation pMEMA_synthesis->solution_prep coating_app Coating Application (Spin Coating / SI-ATRP) solution_prep->coating_app substrate_clean Substrate Cleaning substrate_clean->coating_app contact_angle Contact Angle coating_app->contact_angle ellipsometry Thickness (Ellipsometry) coating_app->ellipsometry afm Surface Morphology (AFM) coating_app->afm protein_adsorption Protein Adsorption (ELISA) coating_app->protein_adsorption cell_viability Cell Viability (MTT Assay) coating_app->cell_viability cell_adhesion Cell Adhesion Assay coating_app->cell_adhesion

Caption: Experimental workflow for pMEMA coating fabrication and evaluation.

integrin_signaling cluster_surface Biomaterial Surface cluster_cell Cell pMEMA pMEMA Coating Protein Adsorbed Protein (e.g., Fibronectin) pMEMA->Protein Minimal Denaturation Integrin Integrin Receptor Protein->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling Phosphorylation Cascade Response Cellular Response (Adhesion, Proliferation, Differentiation) Signaling->Response

Caption: Integrin-mediated cell adhesion on a pMEMA surface.

fbr_response pMEMA pMEMA Coated Biomaterial Protein Minimal Protein Adsorption & Denaturation pMEMA->Protein Macrophage Macrophage Protein->Macrophage Reduced Recognition Activation Reduced Activation (M2 Phenotype Favored) Macrophage->Activation Cytokines Low Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) Activation->Cytokines Fibrosis Reduced Fibrous Capsule Formation Cytokines->Fibrosis

Caption: Attenuated foreign body response to pMEMA coatings.

References

Application Notes and Protocols for PMEA Surfaces: A Guide to Reduced Protein Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Protein Adsorption and the PMEA Solution

In the realms of biomedical research and drug development, the non-specific adsorption of proteins to material surfaces presents a significant challenge. This phenomenon, known as biofouling, can lead to reduced efficacy of medical devices, interference in diagnostic assays, and adverse biological responses. Poly(2-methoxyethyl acrylate) (PMEA) has emerged as a promising biomaterial with exceptional protein-repellent properties, making it an ideal candidate for a wide range of applications where minimizing protein adsorption is critical.

The unique characteristic of PMEA that contributes to its anti-fouling nature is its ability to form a distinct "intermediate water" layer at the material-water interface.[1][2] This layer, which is loosely bound to the polymer, acts as a barrier, effectively preventing proteins from making direct contact with the polymer surface and subsequently denaturing and adsorbing.[1][2] This property distinguishes PMEA from many other polymers and makes it a valuable tool for researchers and professionals in the field.

These application notes provide a comprehensive overview of the use of PMEA surfaces for reducing protein adsorption, including detailed experimental protocols and quantitative data to guide your research and development efforts.

Data Presentation: Quantitative Comparison of Protein Adsorption

The following tables summarize the quantitative data on protein adsorption on PMEA surfaces compared to other commonly used materials. This data highlights the superior performance of PMEA in reducing non-specific protein binding.

Table 1: Adsorption of Fibrinogen on Various Polymer Surfaces

Surface MaterialFibrinogen Adsorption (ng/cm²)Reference
Polystyrene (PS)~150[3]
Poly(methyl methacrylate) (PMMA)~120[3]
Poly(2-hydroxyethyl methacrylate) (PHEMA)~50[3]
Poly(2-methoxyethyl acrylate) (PMEA) ~20 [3]

Table 2: Adsorption of Human Serum Albumin (HSA) on Various Polymer Surfaces

Surface MaterialHuman Serum Albumin Adsorption (ng/cm²)Reference
Polystyrene (PS)~100[4]
Poly(methyl methacrylate) (PMMA)~80[4]
Poly(2-hydroxyethyl methacrylate) (PHEMA)~40[5]
Poly(2-methoxyethyl acrylate) (PMEA) ~15 [5]

Table 3: Comparative Protein Adsorption from Serum-Containing Medium

Surface MaterialTotal Protein Adsorption (µg/cm²)Reference
Tissue Culture Polystyrene (TCPS)1.5 ± 0.2[6]
Poly(2-methoxyethyl acrylate) (PMEA) 0.3 ± 0.1 [6]

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments related to the preparation and characterization of PMEA surfaces for reduced protein adsorption.

Protocol 1: Preparation of PMEA-Coated Surfaces

This protocol describes a common method for coating glass or polystyrene surfaces with PMEA.

Materials:

  • PMEA (Poly(2-methoxyethyl acrylate))

  • Toluene or other suitable organic solvent

  • Substrates (e.g., glass coverslips, polystyrene 96-well plates)

  • Nitrogen gas stream

  • Spin coater (optional)

  • Oven

Procedure:

  • Cleaning of Substrates:

    • Thoroughly clean the substrates by sonicating in a series of solvents: acetone, ethanol, and deionized water (15 minutes each).

    • Dry the substrates under a stream of nitrogen gas.

  • PMEA Solution Preparation:

    • Prepare a 1% (w/v) solution of PMEA in toluene. Ensure the PMEA is completely dissolved by gentle agitation or brief sonication.

  • Coating the Substrates:

    • Dip Coating: Immerse the cleaned and dried substrates in the PMEA solution for 1 minute. Withdraw the substrates slowly and allow the solvent to evaporate in a fume hood.

    • Spin Coating: Alternatively, place the substrate on the spin coater chuck. Dispense a small amount of the PMEA solution onto the center of the substrate. Spin at 2000 rpm for 60 seconds.

  • Annealing:

    • Place the coated substrates in an oven at 60°C for 1 hour to anneal the polymer film and remove any residual solvent.

  • Sterilization (for cell culture applications):

    • Sterilize the PMEA-coated surfaces by exposure to UV light in a biological safety cabinet for 30 minutes.

PMEA_Coating_Workflow cluster_prep Substrate Preparation cluster_solution PMEA Solution cluster_coating Coating Process cluster_post Post-Coating Clean Clean Substrates (Sonication) Dry_N2 Dry with N2 Clean->Dry_N2 Dip Dip Coating Dry_N2->Dip Immerse Spin Spin Coating Dry_N2->Spin Dispense & Spin Dissolve Dissolve PMEA in Toluene (1% w/v) Dissolve->Dip Dissolve->Spin Anneal Anneal at 60°C Dip->Anneal Spin->Anneal Sterilize UV Sterilization (Optional) Anneal->Sterilize

PMEA Surface Coating Workflow
Protocol 2: Quantification of Protein Adsorption using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a method for quantifying the amount of a specific protein adsorbed onto PMEA-coated surfaces.

Materials:

  • PMEA-coated and control (e.g., uncoated polystyrene) 96-well plates

  • Protein of interest (e.g., Fibrinogen, Albumin)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody specific to the protein of interest

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Protein Adsorption:

    • Prepare a solution of the protein of interest in PBS at a desired concentration (e.g., 10 µg/mL).

    • Add 100 µL of the protein solution to each well of the PMEA-coated and control plates.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Aspirate the protein solution from the wells.

    • Wash the wells three times with 200 µL of PBS per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Wash the wells three times with PBS.

    • Dilute the primary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the wells three times with PBS.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells five times with PBS.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until a blue color develops.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

    • The absorbance is proportional to the amount of adsorbed protein. A standard curve can be generated to quantify the exact amount.

ELISA_Workflow Start Start with PMEA-coated and control plates Adsorption Incubate with Protein Solution Start->Adsorption Wash1 Wash (3x with PBS) Adsorption->Wash1 Blocking Block with BSA Wash1->Blocking Wash2 Wash (3x with PBS) Blocking->Wash2 PrimaryAb Incubate with Primary Antibody Wash2->PrimaryAb Wash3 Wash (3x with PBS) PrimaryAb->Wash3 SecondaryAb Incubate with HRP-conjugated Secondary Antibody Wash3->SecondaryAb Wash4 Wash (5x with PBS) SecondaryAb->Wash4 Detection Add TMB Substrate Wash4->Detection Stop Add Stop Solution Detection->Stop Read Read Absorbance at 450 nm Stop->Read

ELISA for Protein Adsorption Quantification
Protocol 3: Cell Culture on PMEA-Coated Surfaces

This protocol outlines the general procedure for culturing adherent cells on PMEA-coated surfaces to assess cell attachment and proliferation.

Materials:

  • Sterile PMEA-coated and control (e.g., tissue culture treated polystyrene) culture vessels (e.g., 24-well plates)

  • Adherent cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete cell culture medium

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Cell Seeding:

    • Pre-warm the complete cell culture medium and PBS to 37°C.

    • Aspirate the medium from a confluent flask of cells.

    • Wash the cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and collect the cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium to the desired cell density (e.g., 5 x 10⁴ cells/mL).

    • Add the appropriate volume of cell suspension to each well of the PMEA-coated and control plates.

  • Incubation:

    • Place the plates in a humidified incubator at 37°C with 5% CO₂.

  • Monitoring Cell Attachment and Growth:

    • After 24 hours, observe the cells under a microscope to assess initial attachment and morphology.

    • Change the medium every 2-3 days.

    • Monitor cell proliferation over a desired time course (e.g., 1, 3, and 5 days) using a suitable assay (e.g., MTT assay, cell counting).

Cell_Culture_Workflow cluster_cell_prep Cell Preparation cluster_seeding Seeding cluster_culture Culture & Analysis Harvest Harvest Cells (Trypsinization) Count Count and Resuspend Cells Harvest->Count Seed Seed Cells onto PMEA & Control Surfaces Count->Seed Incubate Incubate (37°C, 5% CO2) Seed->Incubate Observe Microscopic Observation (Attachment & Morphology) Incubate->Observe Medium_Change Change Medium (every 2-3 days) Observe->Medium_Change Continue Culture Proliferation Assess Proliferation (e.g., MTT assay) Medium_Change->Proliferation At desired time points

Cell Culture on PMEA Surfaces Workflow

Concluding Remarks

PMEA surfaces offer a robust and reliable solution for minimizing non-specific protein adsorption in a variety of research and development applications. The protocols and data presented in these notes provide a solid foundation for integrating PMEA into your experimental workflows. By leveraging the unique properties of PMEA, researchers can enhance the performance and reliability of their assays and devices, paving the way for new discoveries and advancements in the biomedical field.

References

Application Notes and Protocols for the Use of MEMA in Dental Adhesives and Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methacrylate (B99206) (MEMA) is a monofunctional methacrylate monomer being explored as an alternative to 2-hydroxyethyl methacrylate (HEMA) in dental adhesive and composite formulations. Its chemical structure, featuring a methoxyethyl group, imparts distinct properties that may offer advantages over the more commonly used HEMA. These application notes provide an overview of MEMA's properties, its potential applications in dentistry, and standardized protocols for its evaluation. While MEMA has shown promise, it is important to note that research on its use in dental materials is not as extensive as that for HEMA.

Chemical Properties and Rationale for Use

MEMA's primary distinction from HEMA is the replacement of a hydroxyl group with a methoxy (B1213986) group. This substitution has several potential implications for the performance of dental materials:

  • Hydrolytic Stability: The ester linkage in methacrylate monomers can be susceptible to hydrolysis, which can degrade the polymer matrix over time. While MEMA still contains this ester linkage, the absence of the hydroxyl group may influence its interaction with water and its overall hydrolytic stability.

  • Hydrophilicity/Hydrophobicity: MEMA is less hydrophilic than HEMA. This property can influence water sorption and solubility of the resulting polymer, which are critical factors for the long-term stability of dental restorations.

  • Reactivity: The reactivity of MEMA in polymerization can affect the degree of conversion of the adhesive or composite, which in turn influences its mechanical properties and biocompatibility.

  • Biocompatibility: The biocompatibility of any leached monomer is a crucial consideration. The cytotoxicity of MEMA is an area of ongoing research.

Quantitative Data

The following tables summarize available quantitative data comparing MEMA with HEMA in experimental dental material formulations. It is important to note that this data is from specific studies and may not be representative of all possible formulations.

Table 1: Performance of MEMA in Luting Composites

MonomerFlexural Strength (MPa)Flexural Modulus (GPa)
HEMA (Reference)100 ± 55.0 ± 0.3
MEMA95 ± 64.8 ± 0.4

Data is illustrative and based on findings from comparative studies of HEMA alternatives.

Table 2: Performance of MEMA in Self-Etch Adhesives

MonomerDentin Shear Bond Strength (MPa)Enamel Shear Bond Strength (MPa)
HEMA (Reference)20 ± 325 ± 4
MEMA22 ± 426 ± 3

Data is illustrative and based on findings from comparative studies of HEMA alternatives which suggest primers with MEMA can provide better dentin adhesion.[1]

Experimental Protocols

The following are detailed, standardized protocols for evaluating the key properties of dental adhesives and composites containing MEMA.

Microtensile Bond Strength (µTBS) Test

This protocol is adapted from standard methodologies to assess the adhesive potential of MEMA-containing formulations to dentin.

Objective: To determine the bond strength of an experimental MEMA-containing adhesive to human dentin.

Materials and Equipment:

  • Extracted, caries-free human third molars

  • Low-speed diamond saw with a diamond-wafering blade

  • Silicon carbide (SiC) paper (e.g., 600-grit)

  • Experimental MEMA-containing adhesive

  • Dental composite resin

  • LED light-curing unit

  • Universal testing machine

  • Cyanoacrylate glue

  • Stereomicroscope

Protocol:

  • Tooth Preparation:

    • After extraction, store teeth in a 0.5% chloramine (B81541) T solution at 4°C.

    • Use a low-speed diamond saw to remove the roots 1 mm below the cementoenamel junction.

    • Remove the occlusal enamel to expose a flat mid-coronal dentin surface.

    • Polish the dentin surface with 600-grit SiC paper under water for 60 seconds to create a standardized smear layer.

  • Adhesive Application and Composite Buildup:

    • Apply the experimental MEMA-containing adhesive to the prepared dentin surface according to a standardized procedure.

    • Light-cure the adhesive according to specified parameters (e.g., 20 seconds at >1000 mW/cm²).

    • Build up a 5 mm high composite resin block on the bonded surface in 2 mm increments, light-curing each increment for 20 seconds.

  • Specimen Sectioning:

    • Store the restored tooth in distilled water at 37°C for 24 hours.

    • Section the tooth-resin block perpendicular to the adhesive interface to obtain beams with a cross-sectional area of approximately 1 mm².

  • Microtensile Bond Strength Testing:

    • Attach each beam to the jigs of a universal testing machine using cyanoacrylate glue.

    • Apply a tensile load at a crosshead speed of 1 mm/min until failure.[2]

    • Record the load at failure (in Newtons).

  • Calculation:

    • Calculate the µTBS in megapascals (MPa) by dividing the failure load (N) by the cross-sectional area of the beam (mm²).

  • Failure Mode Analysis:

    • Examine the fractured surfaces under a stereomicroscope at 40x magnification to classify the failure mode as adhesive, cohesive in dentin, cohesive in composite, or mixed.

G cluster_prep Specimen Preparation cluster_bonding Bonding Procedure cluster_testing Testing Tooth Extracted Human Molar Dentin Expose Mid-Coronal Dentin Tooth->Dentin Smear Create Standardized Smear Layer Dentin->Smear Adhesive Apply MEMA Adhesive & Light Cure Smear->Adhesive Composite Build Composite Resin Block Adhesive->Composite Store Store in Water (24h) Composite->Store Section Section into Beams (1mm²) Store->Section Test Microtensile Bond Strength Test Section->Test Result Result Test->Result Calculate µTBS (MPa) & Analyze Failure Mode

Workflow for Microtensile Bond Strength Testing.
Degree of Conversion (DC) Analysis

This protocol uses Fourier Transform Infrared (FTIR) spectroscopy to determine the extent of polymerization of MEMA-containing resins.

Objective: To quantify the percentage of reacted aliphatic C=C bonds in a MEMA-containing dental resin after light-curing.

Materials and Equipment:

  • Experimental MEMA-containing resin

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Mylar strip

  • Glass slide

  • LED light-curing unit

Protocol:

  • Sample Preparation:

    • Place a small drop of the uncured experimental resin on the ATR crystal of the FTIR spectrometer.

    • Cover the resin with a Mylar strip to prevent the formation of an oxygen-inhibited layer.

  • FTIR Analysis (Uncured):

    • Record the FTIR spectrum of the uncured resin. The spectrum should cover the range of approximately 1500-1700 cm⁻¹.

    • Identify the absorption peak for the aliphatic C=C bond (around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization, such as the aromatic C=C peak (around 1608 cm⁻¹) if an aromatic monomer like BisGMA is present.

  • Photoactivation:

    • Light-cure the resin sample through the Mylar strip for a specified time (e.g., 20 seconds).

  • FTIR Analysis (Cured):

    • Immediately after curing, record the FTIR spectrum of the cured resin.

  • Calculation:

    • Calculate the Degree of Conversion (DC) using the following formula, based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing: DC (%) = [1 - (Aliphatic peak height_cured / Aromatic peak height_cured) / (Aliphatic peak height_uncured / Aromatic peak height_uncured)] * 100

G A Place Uncured MEMA Resin on ATR Crystal B Record Uncured FTIR Spectrum (Measure Aliphatic & Aromatic Peaks) A->B C Light-Cure the Resin Sample B->C D Record Cured FTIR Spectrum (Measure Aliphatic & Aromatic Peaks) C->D E Calculate Degree of Conversion (%) D->E

Workflow for Degree of Conversion Analysis.
Water Sorption (Wsp) and Solubility (Wsl) Testing

This protocol follows the ISO 4049 standard for determining the water sorption and solubility of MEMA-containing composites.

Objective: To measure the amount of water absorbed and the amount of soluble material lost from a cured MEMA-containing composite.

Materials and Equipment:

  • Experimental MEMA-containing composite

  • Stainless steel mold (15 mm diameter, 1 mm thick)

  • Mylar strips

  • Glass slides

  • LED light-curing unit

  • Desiccator with silica (B1680970) gel

  • Analytical balance (accurate to 0.001 mg)

  • Oven at 37°C

  • Distilled water

Protocol:

  • Specimen Preparation:

    • Prepare five disc-shaped specimens of the composite using the stainless steel mold.

    • Press the mold between two glass slides with Mylar strips to ensure a flat surface.

    • Light-cure the specimen from both sides according to a standardized protocol.

  • Initial Conditioning and Weighing:

    • Place the specimens in a desiccator at 37°C.

    • Weigh the specimens daily until a constant mass (m1) is achieved (variation of less than 0.1 mg in 24 hours).

  • Water Immersion:

    • Immerse the specimens in distilled water at 37°C for 7 days.[3]

  • Wet Mass Measurement:

    • After 7 days, remove the specimens from the water, blot dry with a soft absorbent paper, and wave in the air for 15 seconds.

    • Weigh the specimens 1 minute after removal from the water to obtain the wet mass (m2).

  • Final Conditioning and Weighing:

    • Return the specimens to the desiccator at 37°C and recondition until a constant mass (m3) is achieved.

  • Calculations:

    • Calculate the volume (V) of each specimen in mm³.

    • Calculate Water Sorption (Wsp) in µg/mm³: Wsp = (m2 - m3) / V

    • Calculate Solubility (Wsl) in µg/mm³: Wsl = (m1 - m3) / V

Cytotoxicity Assay (MTT Assay)

This protocol provides a method for assessing the in vitro biocompatibility of MEMA-containing materials by evaluating their effect on cell viability.[4]

Objective: To determine the cytotoxicity of leachable components from a cured MEMA-containing material on a cell line (e.g., human gingival fibroblasts).

Materials and Equipment:

  • Cured specimens of the MEMA-containing material

  • Human gingival fibroblasts (HGFs) or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Extract Preparation:

    • Prepare disc-shaped specimens of the cured MEMA-containing material.

    • Immerse the discs in the cell culture medium at a surface area to volume ratio of 3 cm²/mL (according to ISO 10993-12).

    • Incubate for 24 hours at 37°C to create an extract of leachable components.

  • Cell Culture and Exposure:

    • Seed HGFs into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Remove the culture medium and replace it with the prepared material extracts (at various dilutions) and a control medium (fresh medium without extract).

    • Incubate the cells with the extracts for 24 hours.

  • MTT Assay:

    • Remove the extracts and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Express the cell viability as a percentage of the negative control (cells in fresh medium).

G cluster_props MEMA Properties cluster_performance Performance in Dental Materials Hydrophilicity Lower Hydrophilicity (vs. HEMA) WaterSorption Lower Water Sorption & Solubility Hydrophilicity->WaterSorption Hydrolytic Potentially Improved Hydrolytic Stability Durability Potentially Enhanced Durability Hydrolytic->Durability Reactivity Comparable Reactivity BondStrength Good Bond Strength Reactivity->BondStrength Biocompatibility Biocompatibility Profile Reactivity->Biocompatibility WaterSorption->Durability BondStrength->Durability Title Potential Relationships of MEMA Properties to Performance

References

Application Notes and Protocols for the Synthesis of Biocompatible Nanoparticles using 2-Methoxyethyl Methacrylate (MEMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and potential biomedical applications of biocompatible nanoparticles derived from 2-methoxyethyl methacrylate (B99206) (MEMA). The protocols detailed herein are designed to be a valuable resource for researchers in nanotechnology, materials science, and pharmacology.

Introduction

Poly(2-methoxyethyl methacrylate) (PMEMA) is a thermo-responsive and biocompatible polymer that has garnered significant interest for the fabrication of nanoparticles for drug delivery and other biomedical applications. Its hydrophilic nature, attributed to the ethylene (B1197577) glycol side chains, imparts "stealth" properties, reducing immunogenicity and prolonging circulation times in vivo. This document outlines the synthesis of PMEMA nanoparticles via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the precise synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Experimental Protocols

Protocol 1: Synthesis of PMEMA Nanoparticles via RAFT Dispersion Polymerization

This protocol describes the synthesis of PMEMA nanoparticles using a hydrophilic macro-chain transfer agent (macro-CTA), poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA), which also acts as a steric stabilizer for the forming nanoparticles.[1]

Materials:

  • This compound (MEMA), inhibitor removed

  • Poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) macro-CTA

  • Potassium persulfate (KPS), initiator

  • Sodium ascorbate (B8700270) (NaAs), initiator

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve the PPEGMA macro-CTA and MEMA monomer in deionized water.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • While maintaining a nitrogen atmosphere, add the KPS and NaAs initiators to the solution.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 50°C) and stir.

  • Allow the polymerization to proceed for the desired time (e.g., 4 hours).

  • To monitor monomer conversion, periodically extract aliquots and analyze by ¹H NMR.

  • The resulting nanoparticle dispersion can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments.

Protocol 2: Characterization of PMEMA Nanoparticles

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the nanoparticle dispersion in deionized water to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument at 25°C.[2] A PDI value below 0.2 is generally considered indicative of a monodisperse sample suitable for drug delivery applications.[2]

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the nanoparticle dispersion in an appropriate buffer (e.g., 10 mM NaCl) to ensure sufficient ionic strength for the measurement.

    • Transfer the sample to a specialized zeta potential cuvette.

    • Measure the electrophoretic mobility to determine the zeta potential. The magnitude of the zeta potential indicates the colloidal stability of the nanoparticle suspension.[3]

3. Morphological Characterization:

  • Technique: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid.

    • Allow the grid to air-dry completely.

    • Optionally, negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid to enhance contrast.

    • Image the dried nanoparticles using a TEM to observe their size, shape, and morphology.

Protocol 3: In Vitro Cytotoxicity Assessment

1. Cell Culture:

  • Select an appropriate cell line (e.g., HeLa, fibroblasts).

  • Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

2. MTT Assay:

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the PMEMA nanoparticles.

    • Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

    • Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control. Studies have shown that PMMA nanoparticles can exhibit low cytotoxicity, with cell viability remaining high even at significant concentrations.[4]

Data Presentation

Table 1: Physicochemical Properties of Methacrylate-Based Nanoparticles

Polymer CompositionSynthesis MethodSize (nm)PDIZeta Potential (mV)Reference
P(MEMA)RAFT Dispersion Polymerization40-60< 0.2Not Reported[1]
P(MMA)Miniemulsion Polymerization102 ± 4.2Not Reported-27 ± 3.2[4]
P(MMA-co-MAA)Emulsion Polymerization150-250< 0.1-40 to -50[5]
PLGAEmulsification-Solvent Evaporation150-200< 0.2-10 to -20[2]

Table 2: In Vitro Cytotoxicity of PMMA-based Nanoparticles

Cell LineNanoparticle TypeConcentration (µg/mL)Cell Viability (%)AssayReference
L929 (fibroblasts)PMMA nanoparticlesup to 75081-84MTT[4]
NIH-3T3 (fibroblasts)PMMA nanoparticlesup to 75081-84MTT[4]
RAW 264.7 (macrophages)PACA nanoparticles32< 5WST-8[6]
A549 (lung epithelial)PACA nanoparticles32< 5WST-8[6]

Mandatory Visualizations

G cluster_synthesis Nanoparticle Synthesis Workflow cluster_characterization Characterization cluster_application Application Monomer MEMA Monomer Reaction RAFT Dispersion Polymerization Monomer->Reaction MacroCTA PPEGMA Macro-CTA MacroCTA->Reaction Initiator Redox Initiator (KPS/NaAs) Initiator->Reaction Solvent Deionized Water Solvent->Reaction Nanoparticles PMEMA Nanoparticle Dispersion Reaction->Nanoparticles Purification Purification (Dialysis) Nanoparticles->Purification DLS DLS (Size, PDI) Purification->DLS TEM TEM (Morphology) Purification->TEM Zeta Zeta Potential Purification->Zeta DrugLoading Drug Loading Purification->DrugLoading InVitro In Vitro Studies DrugLoading->InVitro InVivo In Vivo Studies InVitro->InVivo

Caption: Experimental workflow for MEMA nanoparticle synthesis and characterization.

G cluster_uptake Cellular Uptake Pathways of Nanoparticles Nanoparticle Nanoparticle Phagocytosis Phagocytosis Nanoparticle->Phagocytosis > 500 nm Macropinocytosis Macropinocytosis Nanoparticle->Macropinocytosis > 200 nm CME Clathrin-Mediated Endocytosis Nanoparticle->CME < 200 nm Caveolae Caveolae-Mediated Endocytosis Nanoparticle->Caveolae < 200 nm CellMembrane Cell Membrane Phagosome Phagosome Phagocytosis->Phagosome Macropinosome Macropinosome Macropinocytosis->Macropinosome Endosome Endosome CME->Endosome Caveolae->Endosome Lysosome Lysosome Phagosome->Lysosome Macropinosome->Lysosome Endosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease

Caption: Generalized cellular uptake pathways for nanoparticles.

G cluster_stress Nanoparticle-Induced Cellular Stress Signaling Nanoparticle Nanoparticle Interaction with Cell ROS Reactive Oxygen Species (ROS) Generation Nanoparticle->ROS Mitochondrial Mitochondrial Dysfunction Nanoparticle->Mitochondrial Inflammation Inflammatory Response Nanoparticle->Inflammation OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis Mitochondrial->Apoptosis CytokineRelease Cytokine Release Inflammation->CytokineRelease

Caption: Potential cellular stress signaling pathways affected by nanoparticles.[7][8]

References

Application Notes and Protocols for the Characterization of PMEMA Nanoparticles for Biomedical Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(2-methoxyethyl methacrylate) (PMEMA) nanoparticles are emerging as promising candidates for a variety of biomedical applications, including drug delivery, bioimaging, and diagnostics. Their biocompatibility and "stealth" properties, which reduce protein adsorption and prolong circulation time, make them particularly attractive.[1] This document provides a comprehensive guide to the characterization of PMEMA nanoparticles, ensuring reproducible and reliable data for their biomedical evaluation.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of PMEMA nanoparticles is crucial for predicting their in vivo behavior, efficacy, and safety. Key parameters include size, size distribution, surface charge, and morphology.

Data Summary

The following table summarizes typical quantitative data obtained during the characterization of PMEMA nanoparticles.

ParameterTechniqueTypical ValuesSignificance in Biomedical Applications
Hydrodynamic Diameter Dynamic Light Scattering (DLS)50 - 200 nmInfluences biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a narrow size distribution, crucial for uniform behavior.[2]
Zeta Potential Electrophoretic Light Scattering (ELS)-10 mV to +10 mV (near neutral)Affects colloidal stability and interaction with cell membranes.[3][4]
Morphology Transmission Electron Microscopy (TEM)SphericalProvides visual confirmation of size and shape.[5][6]
Drug Loading Content (%) UV-Vis Spectroscopy / HPLC5 - 20%Quantifies the amount of encapsulated therapeutic agent.
Encapsulation Efficiency (%) UV-Vis Spectroscopy / HPLC> 80%Represents the percentage of the initial drug that is successfully encapsulated.

Experimental Protocols

Detailed methodologies for the key characterization experiments are provided below.

Protocol 1: Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and size distribution of PMEMA nanoparticles in an aqueous suspension.

Materials:

  • PMEMA nanoparticle suspension

  • Deionized water (filtered, 0.22 µm)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes

Procedure:

  • Prepare a dilute suspension of PMEMA nanoparticles in deionized water. The concentration should be optimized to achieve a stable count rate as recommended by the instrument manufacturer (typically 0.01-1.0 mg/mL).[7]

  • Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary, avoiding excessive energy that could alter the nanoparticles.

  • Transfer the sample to a clean, dust-free cuvette.[8]

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including the dispersant properties (viscosity and refractive index of water), temperature (e.g., 25°C), and scattering angle (e.g., 173°).[9]

  • Allow the sample to equilibrate to the set temperature for at least 2 minutes.[3]

  • Perform at least three replicate measurements to ensure reproducibility.[3]

  • Analyze the data using the instrument's software to obtain the Z-average diameter and the Polydispersity Index (PDI).

Protocol 2: Determination of Zeta Potential by Electrophoretic Light Scattering (ELS)

Objective: To measure the surface charge of PMEMA nanoparticles, which is a key indicator of their colloidal stability.

Materials:

  • PMEMA nanoparticle suspension

  • Deionized water (filtered, 0.22 µm)

  • Zeta potential analyzer (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells

Procedure:

  • Prepare the PMEMA nanoparticle suspension in the same manner as for DLS analysis. The pH of the dispersant should be recorded as it significantly influences the zeta potential.[3][7]

  • Carefully inject the sample into the folded capillary cell using a syringe, ensuring no air bubbles are introduced.[3]

  • Wipe the outside of the cell and place it into the instrument.

  • Set the measurement parameters, including the dispersant properties and temperature.

  • The instrument will apply an electric field and measure the velocity of the particles.

  • Perform a minimum of three measurements for each sample.[3]

  • The software will calculate the zeta potential based on the electrophoretic mobility.

Protocol 3: Morphological Analysis by Transmission Electron Microscopy (TEM)

Objective: To visualize the size, shape, and morphology of PMEMA nanoparticles.

Materials:

  • PMEMA nanoparticle suspension

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Prepare a dilute suspension of the nanoparticles in deionized water (e.g., 0.1 mg/mL).

  • Place a drop of the nanoparticle suspension onto a TEM grid and allow it to sit for 1-2 minutes for the particles to adsorb.[10]

  • Wick away the excess liquid from the edge of the grid using filter paper.

  • For negative staining, place a drop of the staining agent onto the grid for 30-60 seconds.

  • Wick away the excess stain with filter paper.

  • Allow the grid to air dry completely.

  • Image the prepared grid using a TEM at an appropriate magnification.[5]

Biological Characterization

The interaction of PMEMA nanoparticles with biological systems is a critical aspect of their evaluation for biomedical use.

Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To evaluate the effect of PMEMA nanoparticles on the metabolic activity of a cell line, as an indicator of cytotoxicity.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • PMEMA nanoparticle suspensions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the PMEMA nanoparticle suspension in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.[11] Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12]

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Protocol 5: Hemolysis Assay

Objective: To assess the hemocompatibility of PMEMA nanoparticles by measuring their ability to induce red blood cell lysis.

Materials:

  • Fresh whole blood (with anticoagulant)

  • Phosphate-buffered saline (PBS)

  • PMEMA nanoparticle suspensions at various concentrations

  • Positive control (e.g., Triton X-100 or deionized water)

  • Negative control (PBS)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Collect red blood cells (RBCs) by centrifuging the whole blood and washing them three times with PBS.

  • Prepare a 2% (v/v) RBC suspension in PBS.

  • In microcentrifuge tubes, add the PMEMA nanoparticle suspensions at different concentrations to the RBC suspension.

  • Include positive and negative controls.

  • Incubate the tubes at 37°C for 2 hours with gentle shaking.

  • Centrifuge the tubes to pellet the intact RBCs.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.[13][14]

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Nanoparticles are generally considered non-hemolytic if the hemolysis percentage is below 5%.[14]

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Synthesis & Purification cluster_1 Physicochemical Characterization cluster_2 Drug Loading & Release cluster_3 Biocompatibility Assessment synthesis PMEMA Nanoparticle Synthesis purification Purification (e.g., Dialysis) synthesis->purification dls DLS (Size, PDI) purification->dls zeta Zeta Potential (Surface Charge) purification->zeta tem TEM (Morphology) purification->tem drug_loading Drug Loading (Quantification) purification->drug_loading cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity hemolysis Hemolysis Assay purification->hemolysis dls->cytotoxicity zeta->cytotoxicity tem->cytotoxicity release_study In Vitro Release Study drug_loading->release_study drug_loading->cytotoxicity release_study->cytotoxicity cytotoxicity->hemolysis

Caption: Experimental workflow for PMEMA nanoparticle characterization.

Cellular Uptake Mechanisms

G cluster_cell Cell Interior cluster_membrane endosome Early Endosome lysosome Lysosome (Drug Release) endosome->lysosome Maturation cytosol Cytosol (Drug Release) lysosome->cytosol Endosomal Escape nucleus Nucleus cytosol->nucleus Nuclear Targeting np PMEMA Nanoparticle cme Clathrin-mediated Endocytosis np->cme cvme Caveolin-mediated Endocytosis np->cvme cme->endosome Vesicle Formation cvme->endosome Vesicle Formation

Caption: Common endocytic pathways for nanoparticle cellular uptake.[15][16][17][18]

References

Formulation of Methoxyethyl Methacrylate (MEMA)-Based Pressure-Sensitive Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressure-sensitive adhesives (PSAs) are a class of materials that form a bond upon the application of light pressure. They are indispensable in a myriad of applications, from everyday items like tapes and labels to specialized uses in the medical field, particularly in transdermal drug delivery systems.[1] Acrylic copolymers are a prominent family of polymers used in PSA formulations due to their excellent adhesion properties, durability, and biocompatibility.[2]

This document provides detailed application notes and protocols for the formulation of pressure-sensitive adhesives based on methoxyethyl methacrylate (B99206) (MEMA). MEMA is a functional monomer that can be incorporated into acrylic PSA formulations to tailor specific properties such as adhesion, cohesion, and drug solubility, making it a valuable component in the design of advanced adhesive systems, including those for medical applications.[2]

Core Principles of MEMA-Based PSA Formulation

The performance of an acrylic PSA is governed by a delicate balance between adhesive and cohesive properties, which are primarily controlled by the polymer's composition and molecular weight.[2] Key formulation components include:

  • Soft Monomers: These monomers have a low glass transition temperature (Tg) and impart tack and flexibility to the adhesive. A common example is n-butyl acrylate (B77674) (BA).[3][4]

  • Hard Monomers: With a high Tg, these monomers contribute to the cohesive strength and shear resistance of the PSA. Methyl methacrylate (MMA) is a frequently used hard monomer.[3][4]

  • Functional Monomers: Monomers like MEMA and acrylic acid (AA) contain specific chemical groups that can enhance adhesion to polar substrates, provide sites for crosslinking, and modify the solubility of drugs within the adhesive matrix.[3]

The ratio of these monomers is critical in determining the final properties of the PSA. Generally, a higher proportion of soft monomers leads to higher tack but lower shear strength, while increasing the hard monomer content enhances cohesion at the expense of tack.[2]

Experimental Protocols

Protocol 1: Synthesis of MEMA-Based Acrylic PSA via Solution Polymerization

This protocol details the synthesis of a MEMA-containing acrylic PSA using a solution polymerization technique.

Materials:

  • n-Butyl Acrylate (BA)

  • Methyl Methacrylate (MMA)

  • Methoxyethyl Methacrylate (MEMA)

  • Acrylic Acid (AA)

  • Benzoyl Peroxide (BPO) (Initiator)

  • Ethyl Acetate (B1210297) (Solvent)

  • Three-necked round bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet.

  • Water bath

Procedure:

  • Monomer Purification: Remove inhibitors from the monomers (BA, MMA, MEMA, AA) by washing with an equal volume of 5% w/v sodium hydroxide (B78521) solution, followed by washing with deionized water until the aqueous layer is neutral. Dry the monomers over anhydrous sodium sulfate.[5]

  • Reaction Setup: Assemble the three-necked flask with the condenser, mechanical stirrer, and nitrogen inlet. Place the flask in a water bath maintained at 70 ± 0.5°C.[5]

  • Charging the Reactor: Charge the flask with the desired amounts of ethyl acetate (solvent) and the purified monomers according to the formulation table below.

  • Initiation: Dissolve the initiator (BPO) in a small amount of ethyl acetate and add it to the reaction mixture.

  • Polymerization: Purge the reactor with nitrogen and maintain a gentle nitrogen blanket throughout the reaction. Stir the mixture continuously. The polymerization is typically carried out for several hours.[5]

  • Purification: After the reaction is complete, the polymer can be precipitated by adding a non-solvent like methanol. The precipitated polymer is then redissolved in ethyl acetate and reprecipitated to remove any unreacted monomers and initiator.[5]

  • Drying: Dry the purified polymer in a vacuum oven at a controlled temperature until a constant weight is achieved.

Formulation Table:

Formulation IDn-Butyl Acrylate (wt%)Methyl Methacrylate (wt%)Methoxyethyl Methacrylate (wt%)Acrylic Acid (wt%)BPO (phr)*
MEMA-PSA-16030550.5
MEMA-PSA-255301050.5
MEMA-PSA-350301550.5

*phr: parts per hundred parts of monomer

Protocol 2: Characterization of Adhesive Properties

This protocol describes the standard methods for evaluating the key performance indicators of a PSA: peel adhesion, tack, and shear strength.

Sample Preparation:

  • Dissolve the synthesized polymer in a suitable solvent (e.g., ethyl acetate) to achieve a desired solid content.

  • Cast the polymer solution onto a release liner using a film applicator to achieve a uniform thickness.

  • Dry the cast film in an oven to remove the solvent.

  • Laminate the adhesive film onto a backing material, such as a PET film.

  • Cut the prepared adhesive tape into strips of standard width (e.g., 25 mm) for testing.

A. 180° Peel Adhesion Test:

This test measures the force required to remove an adhesive tape from a standard test panel.

  • Apply a strip of the adhesive tape to a clean stainless steel panel.

  • Use a standard roller to press the tape onto the panel to ensure intimate contact.

  • After a specified dwell time, clamp the free end of the tape in the grip of a tensile testing machine.

  • Peel the tape from the panel at a 180° angle and a constant speed.

  • Record the force required to peel the tape. The result is typically expressed in N/25 mm.

B. Loop Tack Test:

This test measures the instantaneous adhesion of a PSA.

  • Form a loop with a strip of the adhesive tape, with the adhesive side facing out.

  • Bring the loop into contact with a standard test surface (e.g., stainless steel) over a defined area.

  • Immediately withdraw the loop at a constant speed.

  • The maximum force required to separate the loop from the surface is recorded as the tack value, typically in N.

C. Static Shear Strength Test:

This test evaluates the cohesive strength of the adhesive.

  • Apply a strip of the adhesive tape to a stainless steel panel over a standard area (e.g., 25 mm x 25 mm).

  • Hang the panel vertically and attach a standard weight to the free end of the tape.

  • Record the time it takes for the tape to fail cohesively or adhesively. The result is reported in hours.

Data Presentation

The following table summarizes the expected influence of increasing MEMA content on the adhesive properties of a BA/MMA-based PSA.

Formulation IDMEMA Content (wt%)Peel Adhesion (N/25 mm)Tack (N)Shear Strength (hours)
MEMA-PSA-15ModerateModerateHigh
MEMA-PSA-210HighHighModerate-High
MEMA-PSA-315HighHighModerate

Note: The actual values will depend on the specific formulation, molecular weight of the polymer, and testing conditions. This table represents a general trend.

Visualizations

PSA_Formulation_Workflow cluster_synthesis PSA Synthesis cluster_characterization Adhesive Characterization cluster_data Data Analysis Monomer_Purification Monomer Purification Reactor_Setup Reactor Setup Monomer_Purification->Reactor_Setup Monomer_Charging Monomer & Solvent Charging Reactor_Setup->Monomer_Charging Initiation Initiator Addition Monomer_Charging->Initiation Polymerization Polymerization Reaction Initiation->Polymerization Purification Polymer Purification Polymerization->Purification Drying Drying Purification->Drying Sample_Prep Sample Preparation Drying->Sample_Prep Peel_Test 180° Peel Adhesion Test Sample_Prep->Peel_Test Tack_Test Loop Tack Test Sample_Prep->Tack_Test Shear_Test Static Shear Strength Test Sample_Prep->Shear_Test Data_Analysis Analysis of Peel, Tack, & Shear Data Peel_Test->Data_Analysis Tack_Test->Data_Analysis Shear_Test->Data_Analysis

Caption: Workflow for MEMA-based PSA synthesis and characterization.

Adhesion_Cohesion_Balance PSA PSA Performance Adhesion Adhesion (Tack, Peel) PSA->Adhesion governs Cohesion Cohesion (Shear Strength) PSA->Cohesion governs Adhesion->Cohesion Balanced for Optimal Performance Soft_Monomer Soft Monomer (e.g., n-Butyl Acrylate) Soft_Monomer->Adhesion Increases Hard_Monomer Hard Monomer (e.g., Methyl Methacrylate) Hard_Monomer->Cohesion Increases Functional_Monomer Functional Monomer (e.g., MEMA, Acrylic Acid) Functional_Monomer->Adhesion Modifies Functional_Monomer->Cohesion Modifies

Caption: Balancing adhesion and cohesion in PSA formulations.

Conclusion

The formulation of MEMA-based pressure-sensitive adhesives offers a versatile platform for creating materials with tailored properties for a range of applications, including demanding fields like transdermal drug delivery. By carefully selecting the monomer composition and controlling the polymerization process, researchers can fine-tune the adhesive and cohesive properties to meet specific performance requirements. The protocols and information provided herein serve as a foundational guide for the development and characterization of novel MEMA-based PSAs.

References

Troubleshooting & Optimization

Technical Support Center: Inhibitor Removal from 2-Methoxyethyl Methacrylate (MEMA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the removal of inhibitors from 2-Methoxyethyl methacrylate (B99206) (MEMA) prior to polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is there an inhibitor in my 2-Methoxyethyl methacrylate (MEMA)?

A1: this compound is highly susceptible to spontaneous polymerization, especially when exposed to heat, light, or impurities.[1] To ensure stability during shipping and storage, manufacturers add small quantities of polymerization inhibitors. Common inhibitors for methacrylate monomers include the monomethyl ether of hydroquinone (B1673460) (MEHQ) and butylated hydroxytoluene (BHT).[1] These compounds function as radical scavengers, preventing the chain reactions that lead to premature polymerization.[1]

Q2: Why is it critical to remove the inhibitor before my polymerization reaction?

A2: The presence of inhibitors will interfere with or completely prevent the desired polymerization of the MEMA monomer.[1][2] This can lead to failed reactions, low polymer yields, or the formation of polymers with inconsistent and unpredictable properties.[1] Therefore, removing the inhibitor is a crucial step for achieving successful and reproducible polymerization results.[1]

Q3: What are the primary methods for removing inhibitors from MEMA?

A3: The three main methods for removing phenolic inhibitors like MEHQ from MEMA are:

  • Column Chromatography: This involves passing the monomer through a column packed with an adsorbent material, typically basic activated alumina (B75360), which retains the inhibitor.[1][2]

  • Caustic Washing (Liquid-Liquid Extraction): This technique uses an aqueous basic solution, such as sodium hydroxide (B78521) (NaOH), to extract the weakly acidic inhibitor from the monomer.[1][3]

  • Vacuum Distillation: This method separates the monomer from the less volatile inhibitor by distilling it under reduced pressure.[1][2] However, this method is often less favored due to the risk of inducing polymerization at elevated temperatures.[1][4]

Q4: Which inhibitor removal method is most suitable for MEMA?

A4: For typical lab-scale purification of MEMA, passing the monomer through a column of basic activated alumina is generally the most convenient and effective method.[1][5][6] Caustic washing is also a viable option, but it requires a subsequent and thorough drying step to remove any residual water, which can interfere with certain polymerization reactions.[1]

Q5: How can I confirm that the inhibitor has been successfully removed?

A5: The concentration of MEHQ can be determined using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2] MEHQ exhibits a distinct UV absorbance that allows for its quantification.[2]

Troubleshooting Guides

Issue Possible Cause(s) Solution(s)
Polymerization reaction fails or is significantly inhibited after inhibitor removal. 1. Incomplete Inhibitor Removal: The amount of alumina used was insufficient, the alumina was not active, or the caustic wash was inadequate.[2] 2. Water Contamination: Residual water from the caustic wash method may be present.[1] 3. Premature Polymerization: The inhibitor-free monomer is highly reactive and may have started to polymerize during storage.[1]1. Increase the amount of basic alumina in the column or perform additional washes with the NaOH solution.[2] Ensure the alumina is freshly activated.[4] 2. Thoroughly dry the monomer with a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter before use.[2] 3. Use the purified monomer immediately.[1] If storage is necessary, keep it at a low temperature in the dark and under an inert atmosphere (e.g., nitrogen or argon).[1]
The monomer appears cloudy after passing through the alumina column. Fine Alumina Particles: Fine particles of the alumina adsorbent may have passed through the column's filter.[1]Place a more robust filter, such as a plug of cotton or glass wool, at the bottom of the column before adding the alumina.[1] Consider adding a small layer of sand on top of the plug for better retention.[1]
The flow rate through the alumina column is very slow. High Monomer Viscosity: MEMA can be viscous, especially at room temperature.[1]Dilute the monomer with a dry, inert, and volatile solvent like hexane (B92381) or tetrahydrofuran (B95107) (THF) to reduce its viscosity before passing it through the column.[1] The solvent can be removed later under reduced pressure.[2]

Quantitative Data Summary

The efficiency of inhibitor removal can vary depending on the specific monomer and the conditions used. The following table provides representative data for the removal of MEHQ from methacrylate monomers.

Method Reagent/Adsorbent Typical Removal Efficiency Notes
Column Chromatography Basic Activated Alumina>99%A simple and effective method for lab-scale purification. The activity of the alumina is crucial for high efficiency.[1]
Caustic Washing 5% Aqueous NaOH95-99%Requires multiple extractions and thorough drying of the monomer to remove residual water.[1]
Vacuum Distillation N/A>99%Can achieve high purity but carries the risk of premature polymerization due to heating.[1]

Experimental Protocols

Method 1: Inhibitor Removal using an Alumina Column

This is the most common and recommended method for lab-scale purification of MEMA.

Materials:

  • This compound (MEMA) containing inhibitor

  • Basic activated alumina

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (optional)

  • Collection flask

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Insert a small plug of cotton or glass wool into the bottom of the column to retain the alumina.[1]

    • Optionally, add a small layer (approximately 1 cm) of sand on top of the plug.[1]

    • Prepare a slurry of basic activated alumina in a non-polar solvent (e.g., hexane) or add the dry alumina powder directly to the column.[1]

    • Gently tap the column to ensure the alumina is well-packed and free of air bubbles. A bed height of 5-10 cm is typically sufficient for small-scale purifications.[1]

  • Purification:

    • Carefully add the MEMA to the top of the alumina bed.

    • Open the stopcock and allow the monomer to pass through the column under gravity.

    • Collect the purified, inhibitor-free MEMA in a clean, dry flask.

  • Post-Purification:

    • The purified MEMA should be used immediately for the best results.[1]

    • If storage is unavoidable, store the purified monomer at a low temperature (e.g., in a refrigerator), in a dark container, and under an inert atmosphere.[1]

Method 2: Inhibitor Removal by Caustic Washing

This method utilizes an acid-base extraction to remove the phenolic inhibitor.

Materials:

  • This compound (MEMA) containing inhibitor

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Extraction:

    • Place the MEMA in a separatory funnel.

    • Add an equal volume of 5% NaOH solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate completely. The aqueous layer, containing the sodium salt of the inhibitor, will typically be the bottom layer.

    • Drain and discard the lower aqueous layer.[1]

    • Repeat the washing step two more times with fresh NaOH solution.[1]

  • Neutralization and Drying:

    • Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).

    • Wash the monomer with a saturated brine solution to aid in the removal of residual water.[1]

    • Transfer the monomer to a clean flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to dry it.

  • Final Steps:

    • Filter the monomer to remove the drying agent.[1]

    • The purified monomer should be used immediately.[1]

Visualizations

Inhibitor_Removal_Workflow Workflow for Inhibitor Removal from MEMA start Start: MEMA with Inhibitor choose_method Select Removal Method start->choose_method alumina Column Chromatography (Basic Alumina) choose_method->alumina Recommended caustic Caustic Washing (NaOH Solution) choose_method->caustic Alternative distillation Vacuum Distillation (Use with Caution) choose_method->distillation High Purity/Risk pack_column Pack Alumina Column alumina->pack_column wash_naoh Wash with NaOH caustic->wash_naoh distill Distill under Reduced Pressure distillation->distill pass_monomer Pass MEMA through Column pack_column->pass_monomer collect Collect Purified MEMA pass_monomer->collect neutralize_dry Neutralize & Dry wash_naoh->neutralize_dry neutralize_dry->collect distill->collect use_immediately Use Immediately or Store Properly collect->use_immediately

References

Technical Support Center: Purification of 2-Methoxyethyl Methacrylate (MEMA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 2-Methoxyethyl methacrylate (B99206) (MEMA) monomer.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of MEMA.

IssuePotential Cause(s)Suggested Solution(s)
Monomer polymerizes during purification (e.g., in the distillation flask or chromatography column). 1. Incomplete removal of the inhibitor. 2. Presence of peroxides or other initiators. 3. Excessive heating during distillation.[1] 4. Lack of oxygen (inhibitors like MEHQ require oxygen to be effective).1. Ensure the inhibitor removal step is complete. 2. Pass the monomer through a column of basic alumina (B75360) to remove peroxides and acidic impurities before distillation.[1] 3. Use a vacuum to lower the boiling point and distill at a lower temperature. Ensure even heating with a stirring mechanism.[1] 4. For storage after purification, ensure a headspace of air in the container. For distillation, a gentle stream of air or nitrogen mixed with a small amount of oxygen can be bubbled through the liquid.
Purity of MEMA does not improve after distillation. 1. Formation of an azeotrope with an impurity. 2. Boiling points of MEMA and an impurity are very close.1. Consider an alternative purification method such as column chromatography. 2. Use a fractional distillation column with a higher number of theoretical plates for better separation.
Low yield of purified MEMA. 1. Polymerization of the monomer during purification. 2. Inefficient extraction or washing steps. 3. Loss of product during transfer between steps.1. Add a polymerization inhibitor (e.g., MEHQ or hydroquinone) before starting distillation.[1] 2. Ensure thorough mixing during extractions and allow for complete phase separation. 3. Handle the monomer carefully and minimize transfers.
Inhibitor is not completely removed. 1. Insufficient amount of alumina in the column. 2. Alumina is not sufficiently activated. 3. Inefficient washing with NaOH solution.1. Increase the bed height of the alumina column. A 5-10 cm bed is often sufficient for small-scale purifications.[2] 2. Use freshly opened or properly stored basic activated alumina. 3. Perform multiple extractions with fresh NaOH solution.[2]
Monomer is too viscous to pass through the alumina column. The inherent viscosity of the monomer.Dilute the monomer with a dry, inert, and volatile solvent like hexane (B92381) or tetrahydrofuran (B95107) (THF) before loading it onto the column. The solvent can be removed later under reduced pressure.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial 2-Methoxyethyl methacrylate (MEMA)?

A1: Common impurities can include:

  • Inhibitors: Such as Monomethyl Ether of Hydroquinone (MEHQ) or Hydroquinone (HQ), which are added for stabilization.[1][3]

  • Residual Reactants: From synthesis, such as methacrylic acid and 2-methoxyethanol.

  • Byproducts: From the synthesis process, which can include small amounts of other esters if transesterification was used.

  • Polymers/Oligomers: Formed during storage or exposure to heat/light.

  • Water: From atmospheric moisture or washing steps.

Q2: How can I remove the inhibitor (MEHQ) from MEMA?

A2: There are two primary methods for removing phenolic inhibitors like MEHQ:

  • Column Chromatography: Passing the monomer through a column packed with basic activated alumina is a simple and effective method for lab-scale purification.[2][3]

  • Caustic Washing: Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (e.g., 5% NaOH) will deprotonate the phenolic inhibitor, making it water-soluble and allowing it to be extracted into the aqueous phase. This method requires multiple extractions and thorough drying of the monomer afterward.[2]

Q3: What are the recommended conditions for vacuum distillation of MEMA?

A3: MEMA has a boiling point of 65 °C at 12 mm Hg.[4] It is crucial to use a vacuum to reduce the boiling point and prevent polymerization. Always add a polymerization inhibitor (e.g., 200-1000 ppm of MEHQ or HQ) to the distillation flask.[1] Do not distill to dryness.

Q4: How should I store purified MEMA?

A4: Purified MEMA should be used immediately if possible. If storage is necessary, add a stabilizer (e.g., 100-200 ppm MEHQ), store at 2-8°C in a tightly sealed container, and ensure there is an air (oxygen) headspace, as common inhibitors require oxygen to function effectively.

Q5: What analytical methods can be used to determine the purity of MEMA?

A5: The purity of MEMA can be determined using the following methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate MEMA from less volatile impurities and oligomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the monomer and detect certain impurities.

Experimental Protocols

Protocol 1: Inhibitor Removal using an Alumina Column

Materials:

  • This compound (MEMA) containing inhibitor

  • Basic activated alumina

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Anhydrous solvent (e.g., hexane)

  • Clean, dry collection flask

Procedure:

  • Secure the chromatography column vertically to a stand.

  • Insert a small plug of glass wool or cotton into the bottom of the column to retain the alumina.

  • Prepare a slurry of basic activated alumina in hexane.

  • Pour the slurry into the column and allow the alumina to settle, tapping the column gently to ensure even packing. The bed height should be approximately 5-10 cm for small-scale purifications.[2]

  • Drain the excess hexane until the solvent level is just above the top of the alumina bed.

  • Carefully load the MEMA onto the top of the alumina bed.

  • Open the stopcock and collect the purified, inhibitor-free monomer in a clean, dry flask.

  • The purified monomer should be used immediately or stabilized and stored appropriately.

Protocol 2: Purification of MEMA by Vacuum Distillation

Materials:

  • Crude or inhibitor-free MEMA

  • Polymerization inhibitor (e.g., MEHQ or Hydroquinone)

  • Vacuum distillation apparatus (round-bottom flask, Claisen adapter, condenser, vacuum adapter, receiving flasks)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump and trap

  • Vacuum grease

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glassware is clean and dry. Lightly grease all joints.

  • Add the MEMA and a polymerization inhibitor (200-1000 ppm) to the distillation flask along with a magnetic stir bar.[1]

  • Begin stirring and slowly turn on the vacuum pump to reduce the pressure to approximately 12 mm Hg.

  • Once the pressure is stable, gently heat the distillation flask with the heating mantle.

  • Collect any initial low-boiling fractions in a separate receiving flask.

  • Increase the temperature gradually until the MEMA begins to distill at approximately 65 °C.[4]

  • Collect the pure MEMA in a clean receiving flask.

  • Stop the distillation before the flask goes to dryness.

  • Cool the system to room temperature before slowly releasing the vacuum.

  • Stabilize the purified MEMA with a small amount of inhibitor for storage.

Visualizations

experimental_workflow_inhibitor_removal start Start: MEMA with Inhibitor prep_column Prepare Alumina Column start->prep_column load_monomer Load MEMA onto Column prep_column->load_monomer elute Elute with Solvent (optional) or allow to pass via gravity load_monomer->elute collect Collect Purified MEMA elute->collect end End: Inhibitor-Free MEMA collect->end

Caption: Workflow for Inhibitor Removal via Alumina Column.

experimental_workflow_distillation start Start: Crude or Inhibitor-Free MEMA add_inhibitor Add Polymerization Inhibitor to Distillation Flask start->add_inhibitor setup_distillation Assemble Vacuum Distillation Apparatus add_inhibitor->setup_distillation reduce_pressure Reduce Pressure setup_distillation->reduce_pressure heat Gently Heat reduce_pressure->heat collect_fractions Collect Fractions heat->collect_fractions pure_mema Collect Pure MEMA (~65°C at 12 mm Hg) collect_fractions->pure_mema stop_distillation Stop Distillation Before Dryness pure_mema->stop_distillation stabilize Stabilize for Storage stop_distillation->stabilize end End: Purified MEMA stabilize->end

Caption: Workflow for Purification of MEMA by Vacuum Distillation.

troubleshooting_guide start Problem during MEMA Purification polymerization Polymerization Occurs start->polymerization low_purity Purity Not Improved start->low_purity low_yield Low Yield start->low_yield check_inhibitor Inhibitor Added? polymerization->check_inhibitor check_distillation Using Distillation? low_purity->check_distillation check_polymerization Polymerization in Flask? low_yield->check_polymerization add_inhibitor Add Inhibitor (e.g., MEHQ) check_inhibitor->add_inhibitor No check_temp Temperature Too High? check_inhibitor->check_temp Yes reduce_temp Use Vacuum to Lower Boiling Point check_temp->reduce_temp Yes check_peroxides Peroxides Present? check_temp->check_peroxides No alumina_pretreatment Pre-treat with Basic Alumina check_peroxides->alumina_pretreatment Yes fractional_distillation Use Fractional Distillation Column check_distillation->fractional_distillation Yes, boiling points are close try_chromatography Consider Column Chromatography check_distillation->try_chromatography Yes, azeotrope suspected check_polymerization->polymerization Yes review_protocol Review and Optimize Purification Protocol check_polymerization->review_protocol No

Caption: Troubleshooting Decision Tree for MEMA Purification.

References

Technical Support Center: Distillation of 2-Methoxyethyl Methacrylate Under Reduced Pressure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the distillation of 2-Methoxyethyl methacrylate (B99206) (2-MEMA) under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of 2-Methoxyethyl methacrylate (2-MEMA) under reduced pressure?

A1: The boiling point of 2-MEMA is dependent on the pressure. A commonly cited boiling point is 65 °C at 12 mmHg.[1][2][3][4] It is crucial to control the vacuum to maintain a stable boiling point and prevent decomposition.

Q2: Why is reduced pressure distillation necessary for 2-MEMA?

A2: Reduced pressure distillation is employed to lower the boiling point of 2-MEMA. This is critical for several reasons:

  • Preventing Polymerization: Methacrylates like 2-MEMA have a strong tendency to polymerize at elevated temperatures.[5] Distilling at a lower temperature significantly reduces the risk of premature polymerization in the distillation flask.

  • Avoiding Decomposition: High temperatures can lead to the thermal decomposition of the monomer, resulting in impurities and reduced yield.[4]

Q3: What are the common impurities in 2-MEMA, and how can they be removed?

A3: Common impurities in commercially available 2-MEMA can include polymerization inhibitors (like MEHQ), residual starting materials from its synthesis, and byproducts such as ethylene (B1197577) glycol dimethacrylate.[6] Reduced pressure distillation is an effective method for purification, separating the volatile 2-MEMA from non-volatile inhibitors and higher-boiling impurities. For removal of acidic impurities, passing the monomer through a column of neutral alumina (B75360) prior to distillation can be beneficial.[7]

Q4: What type of polymerization inhibitor should be used during the distillation of 2-MEMA, and at what concentration?

A4: While specific data for 2-MEMA is not abundant, phenolic inhibitors are commonly used for methacrylates. Suitable choices include hydroquinone (B1673460) (HQ) and the monomethyl ether of hydroquinone (MEHQ). A general guideline for acrylate (B77674) distillation is to use an inhibitor concentration in the range of 200-1000 ppm.[8] It is essential to ensure the inhibitor is present in the distillation flask before heating. For persistent polymerization issues, phenothiazine (B1677639) can be a more potent inhibitor.[5][9]

Q5: What are the recommended storage conditions for purified 2-MEMA?

A5: Purified 2-MEMA should be stored in a cool, dark place, preferably refrigerated between 2-8 °C. It is critical to store the purified monomer with a stabilizer (e.g., MEHQ) and in the presence of air, as oxygen is required for the inhibitor to function effectively. Avoid storing under an inert atmosphere for extended periods.

Troubleshooting Guide

This guide addresses common issues encountered during the reduced pressure distillation of 2-MEMA.

ProblemPossible Cause(s)Recommended Solution(s)
Sudden Polymerization in the Distillation Flask 1. Insufficient or inactive inhibitor.2. Localized overheating ("hot spots").3. Presence of polymerization initiators (e.g., peroxides).1. Ensure a suitable inhibitor (e.g., MEHQ, hydroquinone) is added to the crude 2-MEMA before starting the distillation (200-1000 ppm).[8]2. Use a heating mantle with a magnetic stirrer to ensure even heating and prevent localized high temperatures. Avoid direct flame heating.3. Ensure all glassware is meticulously cleaned and free of contaminants.
Inability to Achieve or Maintain a Low Vacuum 1. Leaks in the distillation apparatus.2. Inefficient vacuum pump.3. Improperly sealed joints.1. Inspect all glass joints, tubing, and connections for leaks. Ensure all ground glass joints are properly sealed with a suitable vacuum grease.2. Verify that the vacuum pump is functioning correctly and the pump oil is clean and at the appropriate level.3. Use high-quality, thick-walled vacuum tubing designed for high vacuum applications.
"Bumping" or Uncontrolled Boiling 1. Lack of boiling chips or inefficient stirring.2. Rapid heating.3. Starting to heat before a stable vacuum is achieved.1. Use a magnetic stirrer and a PTFE-coated stir bar for smooth boiling. Boiling stones are generally not effective under vacuum.[8]2. Heat the distillation flask gradually and evenly.3. Ensure the system has reached a stable, reduced pressure before applying heat.
Low Purity of the Distillate 1. Inefficient separation of impurities with close boiling points.2. "Bumping" of the undistilled material into the condenser.3. Contaminated receiving flask.1. For higher purity, use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.2. Maintain a steady and controlled boiling rate to prevent bumping.3. Ensure the receiving flask is clean and dry before starting the distillation.
Discoloration of the Distillate 1. Thermal decomposition of the monomer or impurities.2. Presence of certain impurities in the starting material.1. Lower the distillation temperature by further reducing the pressure.2. Consider a pre-purification step, such as passing the crude 2-MEMA through a column of activated carbon or alumina.

Experimental Protocols

Detailed Methodology for Reduced Pressure Distillation of 2-MEMA

Materials:

  • Crude this compound (stabilized with MEHQ)

  • Polymerization inhibitor (e.g., hydroquinone or MEHQ)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Vacuum grease

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Distillation head with condenser

  • Receiving flask

  • Vacuum pump

  • Manometer

  • Cold trap (optional but recommended)

Procedure:

  • Preparation of the Monomer: If the crude 2-MEMA contains water, dry it over a suitable drying agent like anhydrous magnesium sulfate (B86663) and then filter.

  • Assembly of the Distillation Apparatus:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are clean and lightly greased with a high-vacuum grease.

    • Place a magnetic stir bar in the round-bottom flask.

  • Charging the Flask:

    • Add the crude 2-MEMA to the round-bottom flask.

    • Add a fresh amount of polymerization inhibitor (e.g., 200-1000 ppm of hydroquinone or MEHQ).

  • Evacuation of the System:

    • Turn on the cooling water to the condenser.

    • Begin evacuating the system using the vacuum pump. A cold trap between the apparatus and the pump is recommended to protect the pump from volatile vapors.

    • Monitor the pressure using a manometer.

  • Distillation:

    • Once the desired pressure is reached and stable (e.g., 12 mmHg), begin stirring the contents of the flask.

    • Gradually heat the distillation flask using the heating mantle.

    • Collect the fraction that distills at a constant temperature (e.g., ~65 °C at 12 mmHg).

  • Shutdown and Storage:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Transfer the purified 2-MEMA to a clean, labeled storage bottle containing a stabilizer.

    • Store the purified monomer in a refrigerator at 2-8 °C in the presence of air.

Visualizations

Distillation_Troubleshooting_Workflow start Start Distillation of 2-MEMA issue Issue Encountered? start->issue polymerization Sudden Polymerization issue->polymerization Yes vacuum_issue Vacuum Instability issue->vacuum_issue bumping Uncontrolled Boiling issue->bumping purity_issue Low Purity issue->purity_issue success Successful Distillation issue->success No check_inhibitor Check Inhibitor Concentration and Activity polymerization->check_inhibitor check_heating Ensure Even Heating (Stirring, Mantle) polymerization->check_heating check_leaks Inspect System for Leaks vacuum_issue->check_leaks check_pump Verify Pump Performance vacuum_issue->check_pump check_stirring Ensure Efficient Stirring bumping->check_stirring control_heating Heat Gradually bumping->control_heating use_column Use Fractionating Column purity_issue->use_column control_rate Control Boiling Rate purity_issue->control_rate check_inhibitor->start check_heating->start check_leaks->start check_pump->start check_stirring->start control_heating->start use_column->start control_rate->start Distillation_Optimization_Logic input Crude 2-MEMA pre_treatment Pre-treatment (Drying, Inhibitor Addition) input->pre_treatment distillation_setup Distillation Setup (Apparatus Assembly) pre_treatment->distillation_setup parameter_optimization Parameter Optimization distillation_setup->parameter_optimization pressure Adjust Vacuum Pressure parameter_optimization->pressure temperature Control Heating Rate parameter_optimization->temperature fractionation Select Fractionating Column parameter_optimization->fractionation distillation Perform Distillation pressure->distillation temperature->distillation fractionation->distillation analysis Purity Analysis (GC/HPLC) distillation->analysis output Purified 2-MEMA analysis->output Purity OK fail Re-evaluate Parameters analysis->fail Purity Not OK fail->parameter_optimization

References

Technical Support Center: Methoxyethyl Methacrylate (MEMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methoxyethyl Methacrylate (B99206) (MEMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the polymerization of MEMA.

Frequently Asked Questions (FAQs)

Q1: Why is my MEMA polymerization proceeding slower than expected or not at all?

Slow or failed MEMA polymerization can be attributed to several factors. The most common culprits include the presence of inhibitors in the monomer, inefficient initiation, improper reaction temperature, or the presence of contaminants such as oxygen or water.[1][2][3] A systematic troubleshooting approach is necessary to identify and resolve the specific cause.

Q2: What are inhibitors and why are they present in MEMA?

MEMA is susceptible to spontaneous polymerization, especially when exposed to heat or light during storage and transport.[1][4] To prevent this, manufacturers add small quantities of inhibitors, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ) or butylated hydroxytoluene (BHT).[1] These compounds act as radical scavengers, preventing premature polymerization.[1]

Q3: Is it necessary to remove the inhibitor before polymerization?

Yes, for most polymerization reactions, especially controlled polymerization techniques, removing the inhibitor is crucial.[5] Inhibitors will interfere with or completely prevent the intended polymerization, leading to low yields or polymers with inconsistent properties.[1] For free-radical polymerizations, one might be able to overcome the inhibitor by adding excess initiator; however, this can make it difficult to predict the molecular weight of the resulting polymer.[5]

Q4: What are the common methods for removing inhibitors from MEMA?

The primary methods for removing phenolic inhibitors like MEHQ include passing the monomer through a column of activated basic alumina (B75360), washing with a caustic solution (e.g., aqueous NaOH), or vacuum distillation.[1] The choice of method depends on the scale of the experiment and the required purity of the monomer.

Q5: How does temperature affect the rate of MEMA polymerization?

Temperature plays a critical role in the rate of polymerization. Increasing the reaction temperature generally increases the rate of initiator decomposition, leading to a higher concentration of radicals and a faster polymerization rate.[6][7] However, excessively high temperatures can lead to side reactions, reduced molecular weight, and potentially depolymerization.[8] For each initiator, there is an optimal temperature range for efficient polymerization.[6]

Q6: What type of initiator should I use for MEMA polymerization?

Troubleshooting Guide: Slow MEMA Polymerization

This guide provides a step-by-step approach to diagnosing and solving slow MEMA polymerization.

Problem: Polymerization is extremely slow or not initiating at all.

This is a common issue that can often be traced back to the presence of inhibitors, inefficient initiator decomposition, or the presence of contaminants.

Troubleshooting Workflow

troubleshooting_workflow start Slow or No Polymerization check_inhibitor Is the inhibitor removed? start->check_inhibitor remove_inhibitor Remove inhibitor (e.g., alumina column) check_inhibitor->remove_inhibitor No check_initiator Is the initiator active and at the correct concentration? check_inhibitor->check_initiator Yes remove_inhibitor->check_initiator purify_initiator Purify or replace initiator check_initiator->purify_initiator No check_temp Is the reaction temperature appropriate for the initiator? check_initiator->check_temp Yes purify_initiator->check_temp adjust_temp Adjust temperature check_temp->adjust_temp No check_contaminants Are there contaminants (oxygen, water)? check_temp->check_contaminants Yes adjust_temp->check_contaminants degas_dry Degas the reaction mixture and use dry solvent check_contaminants->degas_dry Yes success Successful Polymerization check_contaminants->success No degas_dry->success

Caption: A step-by-step workflow for troubleshooting slow or failed MEMA polymerization.

Possible Cause Suggested Solution
Presence of Inhibitor The inhibitor present in the as-received monomer is preventing the initiation of polymerization.[1]
Solution: Remove the inhibitor by passing the MEMA monomer through a column of activated basic alumina immediately before use.[1] Alternatively, perform a caustic wash or vacuum distillation.[1]
Inefficient Initiator The initiator may have degraded due to improper storage, or the concentration may be too low.[3]
Solution: Use a fresh or purified initiator.[3] Ensure the initiator is soluble in the reaction medium.[10] Verify that the initiator concentration is appropriate; a typical starting point is 0.1-1.0 mol% relative to the monomer.
Incorrect Reaction Temperature The reaction temperature is too low for the chosen thermal initiator to decompose efficiently and generate radicals.[3]
Solution: Increase the reaction temperature to the recommended range for your initiator. For example, AIBN is commonly used at temperatures between 60-80 °C.[2]
Presence of Oxygen Dissolved oxygen in the reaction mixture can act as an inhibitor by scavenging radicals.[2]
Solution: Thoroughly degas the reaction mixture before initiating polymerization. Common techniques include several freeze-pump-thaw cycles or purging with an inert gas (e.g., argon or nitrogen) for an extended period.[2]
Water Contamination The presence of water can interfere with some polymerization reactions, especially if using certain types of initiators or in controlled polymerization systems.[1]
Solution: Use dry solvents and ensure all glassware is thoroughly dried before use. If the monomer was purified using a caustic wash, ensure it is properly dried before use.[1]

Data Presentation

Table 1: Common Thermal Initiators for Methacrylate Polymerization
Initiator Abbreviation Typical Decomposition Temperature (°C) Comments
AzobisisobutyronitrileAIBN60 - 80Commonly used, soluble in many organic solvents.[2][9]
Benzoyl PeroxideBPO80 - 95A widely used organic peroxide initiator.[6]
2,2'-Azobis(2-methylpropionamidine) dihydrochlorideV-5050 - 70A water-soluble azo initiator.[9]
Table 2: Inhibitor Removal Techniques for Methacrylate Monomers
Method Efficiency Advantages Disadvantages
Column Chromatography (Basic Activated Alumina) >99%Simple and effective for lab-scale purification.[1]Alumina must be active; fine particles may pass through.[1]
Caustic Washing (e.g., 5% aq. NaOH) 95-99%Relatively simple procedure.Requires multiple extractions and thorough drying of the monomer.[1]
Vacuum Distillation >99%Yields high purity monomer.Risk of polymerization during heating.[1][12]

Experimental Protocols

Protocol 1: Inhibitor Removal from MEMA using an Alumina Column

Objective: To remove the polymerization inhibitor (e.g., MEHQ) from MEMA monomer prior to polymerization.

Materials:

  • Methoxyethyl methacrylate (MEMA) monomer containing inhibitor

  • Basic activated alumina

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection flask

Procedure:

  • Column Preparation:

    • Securely clamp the glass chromatography column in a vertical position.

    • Insert a small plug of cotton or glass wool into the bottom of the column to support the packing material.[1]

    • Add a small layer of sand (approximately 1 cm) on top of the plug.[1]

    • Fill the column with basic activated alumina. The amount of alumina will depend on the volume of monomer to be purified (a general rule of thumb is to use a column with a height-to-diameter ratio of about 10:1 and fill it approximately two-thirds full with alumina).

    • Gently tap the column to ensure even packing of the alumina.

  • Monomer Purification:

    • Place a clean, dry collection flask under the column outlet.

    • Carefully pour the MEMA monomer onto the top of the alumina bed.

    • Allow the monomer to pass through the column under gravity. Do not apply pressure as this can lead to channeling and inefficient inhibitor removal.

    • Collect the purified, inhibitor-free MEMA in the collection flask.

  • Post-Purification Handling:

    • The purified monomer is highly reactive and should be used immediately for the best results.[1]

    • If immediate use is not possible, store the purified monomer at a low temperature (e.g., in a refrigerator) in the absence of light and under an inert atmosphere for a very short period.

Signaling Pathways and Logical Relationships

Diagram: The Role of Initiators and Inhibitors in Free Radical Polymerization

polymerization_pathway initiator Initiator (I) radicals Radicals (2R.) initiator->radicals Heat (Δ) growing_chain Growing Polymer Chain (P.) radicals->growing_chain + Monomer inactive_species Inactive Species radicals->inactive_species + Inhibitor monomer Monomer (M) growing_chain->growing_chain polymer Polymer (P) growing_chain->polymer Termination growing_chain->inactive_species + Inhibitor inhibitor Inhibitor (InH)

Caption: The competitive pathways of radical polymerization in the presence of an inhibitor.

References

Technical Support Center: Preventing Premature Polymerization of 2-Hydroxyethyl Methacrylate (MEMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature polymerization of 2-hydroxyethyl methacrylate (B99206) (MEMA). Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that can lead to the premature polymerization of MEMA.

Question: My MEMA has become viscous or solidified in the storage bottle. What happened?

Answer: This indicates that premature polymerization has occurred. The primary cause is the depletion of the inhibitor, which is essential for preventing the monomer from self-reacting. Several factors can accelerate inhibitor depletion and lead to polymerization during storage:

  • Improper Storage Temperature: MEMA should be stored at cool temperatures, typically below 30°C.[1] Elevated temperatures significantly increase the rate of polymerization.

  • Absence of Oxygen: The most common inhibitors used in MEMA, such as Monomethyl Ether of Hydroquinone (MEHQ), require the presence of dissolved oxygen (typically 5-21%) to function effectively.[2] Storing MEMA under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor useless.

  • Exposure to Light: UV light can initiate free-radical polymerization. Storing MEMA in clear containers or in areas exposed to sunlight should be avoided.

  • Extended Storage Time: The effectiveness of the inhibitor decreases over time. It is recommended to use MEMA within its shelf life, which is typically 6 to 12 months under proper storage conditions.

Question: I observed polymer formation in my reaction mixture before initiating the polymerization. What are the likely causes?

Answer: Unintended polymerization in your experimental setup, prior to the addition of an initiator, is often due to contamination or adverse reaction conditions. Consider the following possibilities:

  • Contamination: The presence of contaminants that can generate free radicals is a common cause. This can include:

    • Metal Ions: Contamination from metal spatulas or reaction vessels can initiate polymerization.

    • Peroxides: Solvents, especially ethers like THF or dioxane, can form peroxides over time, which are potent initiators.

    • Dust and other Particulates: Foreign particles can sometimes act as nucleation sites for polymerization.

  • Elevated Local Temperatures: Even if the ambient temperature is controlled, localized "hot spots" within the reaction mixture can trigger polymerization. This can be caused by inadequate stirring or a highly exothermic dissolution process.

  • Inhibitor Removal: If you have performed a purification step to remove the inhibitor (e.g., by passing it through an inhibitor-removal column), the uninhibited MEMA is highly susceptible to spontaneous polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended inhibitor and its concentration for MEMA?

A1: The most common inhibitor used for MEMA is Monomethyl Ether of Hydroquinone (MEHQ). Commercial MEMA is typically supplied with MEHQ in a concentration range of 50 to 400 ppm.[2][3]

Q2: What are the ideal storage conditions for MEMA?

A2: To maximize the shelf life of MEMA and prevent premature polymerization, adhere to the following storage conditions.

ParameterRecommendation
Temperature Below 30°C; refrigeration is often recommended (e.g., below 4°C/39°F).[1][2]
Atmosphere In the presence of air (5-21% oxygen). Never store under an inert gas. [2]
Light Store in a dark area, protected from direct sunlight.[3]
Container Keep in a tightly closed, original container.
Shelf Life Typically 6-12 months. It is advisable to use it within 6 months for processes sensitive to impurities.

Q3: How can I check the inhibitor concentration in my MEMA?

A3: The concentration of MEHQ can be determined spectrophotometrically. A standardized method is described in ASTM D 3125-97. A simplified protocol for a laboratory setting is provided in the "Experimental Protocols" section below.

Q4: Can I use MEMA that has started to become viscous?

A4: It is not recommended. Increased viscosity is a sign of oligomer and polymer formation. Using partially polymerized MEMA will lead to inaccuracies in your experiments, affect the stoichiometry of your reactions, and result in materials with inconsistent and undesirable properties.

Q5: How do polymerization inhibitors like MEHQ work?

A5: Polymerization inhibitors like MEHQ function by scavenging free radicals. This process is dependent on the presence of oxygen. The inhibitor reacts with peroxy radicals, which are formed from the reaction of monomer radicals with oxygen, to create stable species that do not propagate the polymerization chain reaction.

Experimental Protocols

Protocol for Monitoring MEHQ Concentration in MEMA

This protocol is a simplified version based on the principles of ASTM D 3125-97 for the colorimetric determination of MEHQ.

Materials:

  • MEMA sample

  • Glacial acetic acid

  • Sodium nitrite (B80452) (NaNO₂) solution (2% w/v in deionized water)

  • MEHQ standard

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of MEHQ Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 0.1 g of MEHQ into a 100 mL volumetric flask.

    • Dissolve in and dilute to the mark with glacial acetic acid.

  • Preparation of Calibration Standards:

    • Prepare a series of standards by diluting the MEHQ stock solution with glacial acetic acid in 50 mL volumetric flasks to achieve concentrations in the range of 4 to 40 µg/mL.

    • For each standard, pipette 10 mL into a 50 mL volumetric flask.

    • Add 20 mL of glacial acetic acid.

    • Add 1 mL of 2% NaNO₂ solution and dilute to the mark with glacial acetic acid.

    • Mix well and let stand for 10 minutes.

  • Sample Preparation:

    • Weigh an appropriate amount of the MEMA sample into a 50 mL volumetric flask containing 20 mL of glacial acetic acid.

    • Add 1 mL of 2% NaNO₂ solution and dilute to the mark with glacial acetic acid.

    • Mix well and let stand for 10 minutes.

    • Prepare a blank solution using 49 mL of glacial acetic acid and 1 mL of 2% NaNO₂ solution.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to a wavelength of 420 nm.

    • Use the blank solution to zero the instrument.

    • Measure the absorbance of each calibration standard and the prepared MEMA sample.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards versus their respective MEHQ concentrations (in µg).

    • Determine the concentration of MEHQ in the MEMA sample by interpolating its absorbance on the calibration curve.

Visualizations

Troubleshooting_Premature_Polymerization start Start: Premature Polymerization Observed storage_or_experiment During Storage or Experiment? start->storage_or_experiment storage Issue During Storage storage_or_experiment->storage Storage experiment Issue During Experiment storage_or_experiment->experiment Experiment check_temp Check Storage Temperature (Should be < 30°C) storage->check_temp check_atmosphere Check Storage Atmosphere (Requires Oxygen) storage->check_atmosphere check_light Check for Light Exposure storage->check_light check_age Check Monomer Age (Shelf life 6-12 months) storage->check_age discard_storage Discard Monomer and Procure New Stock check_temp->discard_storage check_atmosphere->discard_storage check_light->discard_storage check_age->discard_storage check_contamination Check for Contamination (Metal ions, Peroxides) experiment->check_contamination check_hotspots Check for Local Hotspots experiment->check_hotspots check_inhibitor_removal Was Inhibitor Removed? experiment->check_inhibitor_removal purify_reagents Purify Solvents/Reagents check_contamination->purify_reagents improve_mixing Improve Stirring/Mixing check_hotspots->improve_mixing use_immediately Use Uninhibited Monomer Immediately check_inhibitor_removal->use_immediately

Caption: Troubleshooting workflow for premature MEMA polymerization.

Inhibition_Mechanism cluster_initiation Initiation cluster_inhibition Inhibition Monomer Monomer Radical (M•) Peroxy_Radical Peroxy Radical (MOO•) Monomer->Peroxy_Radical + O2 Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Stable_Products Stable Products Peroxy_Radical->Stable_Products MEHQ_Radical MEHQ• Peroxy_Radical->MEHQ_Radical + MEHQ-H MEHQ MEHQ-H MEHQ->MEHQ_Radical MEHQ_Radical->Stable_Products + MOO•

Caption: Simplified mechanism of MEMA polymerization inhibition by MEHQ in the presence of oxygen.

References

Technical Support Center: Synthesis of 2-Methoxyethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Methoxyethyl methacrylate (B99206) (MEMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of MEMA.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 2-Methoxyethyl methacrylate?

A1: The two primary methods for synthesizing this compound are:

  • Transesterification: This method involves the reaction of methyl methacrylate with 2-methoxyethanol (B45455) in the presence of a catalyst. Methanol (B129727) is generated as a byproduct and is typically removed to drive the reaction to completion.

  • Direct Esterification: This route involves the reaction of methacrylic acid with 2-methoxyethanol, usually with an acid catalyst, to form MEMA and water. The water is removed as it is formed to shift the equilibrium towards the product.

Q2: What are the most common side reactions I should be aware of during the synthesis of this compound?

A2: The primary side reactions of concern are:

  • Unwanted Polymerization: Methacrylates can readily polymerize, especially at the elevated temperatures often used in synthesis. This is the most common cause of low yield and can result in the entire reaction mixture solidifying.

  • Michael Addition: The hydroxyl group of 2-methoxyethanol or the product, this compound, can act as a nucleophile and add across the double bond of another methacrylate molecule. This leads to the formation of higher molecular weight impurities.

  • Formation of Dimers and Oligomers: Similar to Michael addition, other reactions can lead to the formation of dimers and higher oligomers, which can be difficult to separate from the desired product.

Q3: How can I prevent premature polymerization during the synthesis?

A3: The most effective way to prevent premature polymerization is to use a suitable inhibitor. Common inhibitors for methacrylate synthesis include:

It is crucial to add the inhibitor to the reaction mixture at the beginning of the synthesis. Additionally, maintaining careful temperature control and avoiding localized overheating can help minimize unwanted polymerization.

Q4: What catalysts are typically used for the synthesis of this compound?

A4: For transesterification , common catalysts include:

  • Lithium salts (e.g., lithium hydroxide, lithium carbonate).

  • Organotin compounds (e.g., dibutyltin (B87310) oxide).

For direct esterification , acid catalysts are used, such as:

  • Sulfuric acid (H₂SO₄).

  • p-Toluenesulfonic acid (p-TsOH).

The choice of catalyst can influence reaction rate and the profile of side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity.- Ensure the catalyst is fresh and added in the correct amount.- Increase the reaction time and/or temperature, while carefully monitoring for polymerization.- For esterification reactions, ensure efficient removal of the byproduct (water or methanol) to drive the equilibrium towards the product.
Loss of product during workup and purification.- Optimize the purification process. For distillation, ensure the vacuum is stable and the temperature is appropriate to avoid product decomposition.- For extractions, perform multiple extractions with smaller volumes of solvent to maximize recovery.
Reaction Mixture Becomes Viscous or Solidifies Premature and uncontrolled polymerization of the methacrylate.- Crucial: Always use a polymerization inhibitor from the start of the reaction.- Ensure the inhibitor is not expired and is used at the recommended concentration (e.g., 200-1000 ppm).- Maintain strict temperature control and avoid localized overheating. Use a well-stirred oil bath for even heating.
Presence of High Boiling Point Impurities Formation of dimers or oligomers through side reactions like Michael addition.- Adjust the molar ratio of reactants. For direct esterification, a slight excess of 2-methoxyethanol may be beneficial.- Lower the reaction temperature to reduce the rate of side reactions, though this may require a longer reaction time.- Optimize the purification process, such as fractional distillation under vacuum, to separate the desired product from higher boiling impurities.
Product is Contaminated with Starting Materials Incomplete reaction or inefficient purification.- If the reaction has not gone to completion, consider extending the reaction time or increasing the catalyst concentration.- Improve the efficiency of the purification. For distillation, using a fractionating column can improve separation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol is a general guideline based on the transesterification of similar methacrylates.

Materials:

  • Methyl methacrylate

  • 2-Methoxyethanol

  • Lithium carbonate (catalyst)

  • Hydroquinone (inhibitor)

  • An inert solvent with a suitable boiling point (e.g., toluene)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (or a distillation head), add methyl methacrylate, 2-methoxyethanol (in a slight molar excess), toluene, and a catalytic amount of lithium carbonate.

  • Add hydroquinone (200-500 ppm based on the total weight of monomers) as a polymerization inhibitor.

  • Heat the mixture to reflux. The methanol produced during the reaction will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by observing the amount of methanol collected. The reaction is typically complete when no more methanol is evolved.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with brine (saturated NaCl solution) to remove the catalyst.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Direct Esterification

This protocol is a general guideline for the direct esterification of methacrylic acid.

Materials:

  • Methacrylic acid

  • 2-Methoxyethanol

  • p-Toluenesulfonic acid (catalyst)

  • Phenothiazine (inhibitor)

  • Toluene (as an azeotroping agent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Combine methacrylic acid, a slight molar excess of 2-methoxyethanol, toluene, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask.

  • Add phenothiazine (500-1000 ppm) as an inhibitor.

  • Equip the flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the product by vacuum distillation.

Data Presentation

Table 1: Effect of Catalyst on the Transesterification of Methyl Methacrylate with 2-Methoxyethanol (Illustrative Data)

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield of MEMA (%)
Lithium Carbonate1.0685
Dibutyltin Oxide0.5590
Sodium Methoxide1.5780

Table 2: Influence of Inhibitor on Polymer Formation in Direct Esterification (Illustrative Data)

InhibitorInhibitor Concentration (ppm)Reaction Temperature (°C)Polymer Formation (%)
None0110>50
Hydroquinone500110<5
Phenothiazine1000110<2

Visualizations

Main_Reaction_Pathways cluster_trans Transesterification cluster_ester Direct Esterification Methyl Methacrylate Methyl Methacrylate MEMA_trans This compound Methyl Methacrylate->MEMA_trans + 2-Methoxyethanol (Catalyst) 2-Methoxyethanol_trans 2-Methoxyethanol Methanol Methanol Methacrylic Acid Methacrylic Acid MEMA_ester This compound Methacrylic Acid->MEMA_ester + 2-Methoxyethanol (Acid Catalyst) 2-Methoxyethanol_ester 2-Methoxyethanol Water Water

Caption: Main synthetic routes to this compound.

Side_Reactions MEMA 2-Methoxyethyl Methacrylate Polymer Poly(MEMA) MEMA->Polymer Radical Initiator or Heat Michael_Adduct Michael Adduct (Dimer/Oligomer) MEMA->Michael_Adduct + 2-Methoxyethanol (Nucleophile) 2-Methoxyethanol 2-Methoxyethanol

Caption: Common side reactions in MEMA synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered Start->Problem LowYield Low Yield Problem->LowYield Low Yield Polymerization Viscous/Solid Mixture Problem->Polymerization Polymerization Impurities High Impurity Level Problem->Impurities Impurities CheckReaction Check Reaction Conditions (Temp, Time, Catalyst) LowYield->CheckReaction CheckInhibitor Check Inhibitor (Presence, Activity) Polymerization->CheckInhibitor OptimizePurification Optimize Purification (Distillation, Extraction) Impurities->OptimizePurification Solution Problem Resolved CheckReaction->Solution CheckInhibitor->Solution OptimizePurification->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Optimizing Initiator Concentration for Methoxyethyl Methacrylate (MEMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to assist you in optimizing the initiator concentration for the free-radical polymerization of methoxyethyl methacrylate (B99206) (MEMA). Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of an initiator in MEMA polymerization?

An initiator is a chemical species that, upon activation by heat or light, decomposes to generate free radicals. These highly reactive radicals then attack the double bond of MEMA monomers, initiating a chain reaction that leads to the formation of long polymer chains (poly(MEMA)). The concentration of the initiator is a critical parameter that significantly influences the polymerization kinetics, the final polymer's molecular weight, its molecular weight distribution (polydispersity index or PDI), and the overall monomer conversion.

Q2: Which initiators are commonly used for MEMA polymerization?

The choice of initiator primarily depends on the solvent used for the polymerization.

  • For organic solvents (e.g., toluene (B28343), ethyl acetate, anisole): Oil-soluble initiators are preferred. Common examples include:

    • Azobisisobutyronitrile (AIBN)

    • Benzoyl peroxide (BPO)

  • For aqueous solutions: Water-soluble initiators are necessary. Common examples include:

    • Potassium persulfate (KPS)

    • Ammonium persulfate (APS)

    • 4,4′-Azobis(4-cyanopentanoic acid) (V-501)

Q3: How does initiator concentration impact the molecular weight of poly(MEMA)?

In free-radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration.[1]

  • Higher initiator concentration leads to the simultaneous growth of many polymer chains, resulting in a lower average molecular weight .

  • Lower initiator concentration generates fewer polymer chains, allowing each chain to grow longer, which results in a higher average molecular weight .[1][2]

Q4: What is the effect of initiator concentration on the rate of polymerization and monomer conversion?

The rate of polymerization is directly proportional to the square root of the initiator concentration.

  • Increasing the initiator concentration generates more free radicals, leading to a faster polymerization rate and potentially higher monomer conversion in a given timeframe.[3][4]

  • However, an excessively high initiator concentration can lead to premature termination reactions, where growing chains react with each other, which can limit the final molecular weight and may not necessarily lead to higher conversion.

Q5: How can I achieve a poly(MEMA) with a low polydispersity index (PDI)?

A low PDI (typically < 1.5) indicates a more uniform population of polymer chains with similar lengths. While initiator concentration plays a role, achieving a very low PDI often requires more advanced techniques.

  • Ensure homogeneous initiation: The initiator should be fully dissolved and evenly mixed in the reaction medium before starting the polymerization.

  • Controlled reaction temperature: Maintaining a stable temperature is crucial for a consistent rate of initiator decomposition.

  • Consider controlled radical polymerization (CRP) techniques: For the most precise control over molecular weight and to achieve a very low PDI, techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) are highly recommended.

Troubleshooting Guide

Problem Possible Cause Related to Initiator Suggested Solution
Slow or No Polymerization Insufficient Initiator Concentration: Not enough free radicals are being generated to sustain the polymerization.Incrementally increase the initiator concentration (e.g., by 25-50%).[5]
Inappropriate Initiator Half-Life: The initiator is not decomposing effectively at the chosen reaction temperature.Select an initiator with a suitable half-life for your reaction temperature. For example, AIBN is commonly used at 60-80 °C.
Presence of Inhibitors: Oxygen or inhibitors in the MEMA monomer are quenching the free radicals.Thoroughly degas the reaction mixture (e.g., by purging with nitrogen or argon, or through freeze-pump-thaw cycles). Purify the monomer by passing it through an inhibitor removal column.
Low Polymer Molecular Weight High Initiator Concentration: An excess of initiator is generating a large number of short polymer chains.Decrease the initiator concentration.[1]
High Reaction Temperature: Elevated temperatures can increase the rate of termination reactions.Lower the reaction temperature, ensuring it is still appropriate for the chosen initiator.
High Polydispersity Index (PDI) Non-uniform Initiation: The initiator was not fully dissolved or evenly distributed, leading to inconsistent radical generation.Ensure the initiator is completely dissolved and the reaction mixture is homogeneous before initiating polymerization.
High Initiator Concentration: Very high radical concentrations can increase the likelihood of termination reactions, broadening the molecular weight distribution.Reduce the initiator concentration.
Temperature Fluctuations: Unstable reaction temperature leads to a varied rate of initiation.Use a stable temperature-controlled bath (e.g., an oil bath).
Gel Formation/Insoluble Polymer Excessively High Initiator Concentration: Can lead to a very rapid and uncontrolled polymerization, especially at high monomer concentrations (Trommsdorff effect), resulting in cross-linking.Reduce the initiator concentration and consider diluting the monomer.
Impurities in Initiator: Some impurities can be bifunctional and act as cross-linkers.Use a high-purity initiator.

Data Presentation

The following tables provide illustrative data on how varying the initiator concentration can affect the properties of methacrylate polymers. Note that this data is adapted from studies on similar methacrylate monomers and should be used as a general guideline for MEMA polymerization.

Table 1: Effect of AIBN Initiator Concentration on Polymer Properties (Illustrative)

Initiator Concentration (mol% relative to monomer)Monomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.1~75~100,000~2.1
0.5~90~50,000~1.9
1.0~95~25,000~1.8
2.0>99~12,000~2.0

Data adapted from general principles of free-radical polymerization for hydroxyl-containing methacrylates.[5]

Table 2: Effect of BPO/DMA Redox Initiator System on Methacrylate Polymerization

BPO Concentration (wt%)DMA Concentration (wt%)Final Monomer Conversion (%)Compressive Strength (MPa)
0.050.5~74~70
0.10.5~85~75
0.20.5~95~80
0.30.5~100~80
0.50.5~90~78
0.70.5~88~75
0.30.25~75~72
0.30.35~80~76

Data adapted from a study on methacrylate bone cement.[3][4]

Experimental Protocols

Protocol for Optimizing Initiator Concentration in Solution Polymerization of MEMA

This protocol outlines a general procedure for determining the optimal initiator concentration for the solution polymerization of MEMA using AIBN.

Materials:

  • Methoxyethyl methacrylate (MEMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., toluene or anisole)

  • Non-solvent for precipitation (e.g., cold methanol (B129727) or hexane)

  • Reaction flask with condenser and magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Constant temperature oil bath

Procedure:

  • Monomer and Solvent Preparation:

    • Purify MEMA by passing it through a column of basic alumina (B75360) to remove the inhibitor.

    • In a reaction flask, prepare a solution of MEMA in the chosen solvent (e.g., 20-50 wt% monomer).

  • Reaction Setup and Degassing:

    • Set up the reaction flask with a condenser, magnetic stirrer, and an inlet for inert gas.

    • Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Initiator Preparation and Addition:

    • Prepare stock solutions of AIBN in the reaction solvent at various concentrations.

    • For a series of experiments, test different AIBN concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 mol% relative to the MEMA monomer).

    • Using a syringe, inject the desired volume of the AIBN stock solution into the reaction mixture while stirring.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath set to the desired temperature (typically 60-80 °C for AIBN).

    • Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours).

  • Termination and Purification:

    • Terminate the reaction by cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred non-solvent (e.g., cold methanol).

    • Collect the precipitated poly(MEMA) by filtration.

    • Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator residues.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the monomer conversion gravimetrically.

    • Analyze the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

Visualizations

Free-Radical Polymerization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Monomer MEMA Monomer (Inhibitor Removed) Reaction_Setup Reaction Flask Setup Monomer->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Initiator Initiator (e.g., AIBN) Degassing Degas with N2/Ar Reaction_Setup->Degassing Initiator_Addition Add Initiator Solution Degassing->Initiator_Addition Polymerization Heat to 60-80°C (4-24 hours) Initiator_Addition->Polymerization Termination Cool & Expose to Air Polymerization->Termination Precipitation Precipitate in Non-Solvent Termination->Precipitation Filtration Filter Polymer Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying Final_Polymer Pure Poly(MEMA) Drying->Final_Polymer Characterization GPC Analysis (Mn, PDI) Final_Polymer->Characterization

Caption: Workflow for the free-radical polymerization of MEMA.

Troubleshooting Logic for Low Molecular Weight

G Start Problem: Low Molecular Weight Check_Initiator Is Initiator Concentration High? Start->Check_Initiator Check_Temp Is Reaction Temperature Too High? Check_Initiator->Check_Temp No Solution_Initiator Action: Decrease Initiator Concentration Check_Initiator->Solution_Initiator Yes Check_Purity Are Monomer/Solvent Pure? Check_Temp->Check_Purity No Solution_Temp Action: Lower Reaction Temperature Check_Temp->Solution_Temp Yes Solution_Purity Action: Purify Monomer and Dry Solvent Check_Purity->Solution_Purity No End Re-run Experiment & Analyze Polymer Check_Purity->End Yes Solution_Initiator->End Solution_Temp->End Solution_Purity->End

References

Technical Support Center: Controlling Molecular Weight in Poly(2-methoxyethyl acrylate) (PMEA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(2-methoxyethyl acrylate) (PMEA) during its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during PMEA synthesis that can affect molecular weight control and polydispersity.

Issue 1: High Polydispersity Index (PDI > 1.5) in Controlled Radical Polymerization (ATRP or RAFT)

Potential Cause Recommended Solution
Impure Monomer or Reagents The presence of inhibitors in the monomer or impurities in the catalyst, initiator, or solvent can lead to uncontrolled polymerization. Purify the 2-methoxyethyl acrylate (B77674) (MEA) monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor. Ensure all other reagents are of high purity and solvents are appropriately dried and degassed.[1]
Oxygen Contamination Oxygen can terminate radical chains, leading to a loss of control over the polymerization. It is crucial to thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen) for an extended period before initiating the polymerization.[1]
Inappropriate Initiator/Catalyst/Ligand Ratio (ATRP) The ratio of initiator, copper catalyst, and ligand is critical for maintaining the equilibrium between active and dormant species in Atom Transfer Radical Polymerization (ATRP). An incorrect ratio can lead to a high concentration of radicals and increased termination reactions. Optimize the ratio based on the desired molecular weight and reaction kinetics.
Inappropriate Chain Transfer Agent (CTA) to Initiator Ratio (RAFT) In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the ratio of CTA to initiator influences the number of polymer chains and their growth. A non-optimal ratio can result in a broad molecular weight distribution. A high ratio of CTA to initiator is generally preferred for better control.
High Reaction Temperature Elevated temperatures can increase the rate of termination and other side reactions, leading to a loss of control. Optimize the reaction temperature; for ATRP of acrylates, temperatures around ambient to 50°C are often successful.[1]

Frequently Asked Questions (FAQs)

Q1: How can I control the molecular weight of PMEA in a conventional free-radical polymerization?

A1: The molecular weight of PMEA in a conventional free-radical polymerization can be controlled primarily by two methods:

  • Adjusting the Initiator Concentration: The molecular weight is inversely proportional to the square root of the initiator concentration.[2] Therefore, decreasing the amount of initiator will result in a higher molecular weight PMEA.[2]

  • Using a Chain Transfer Agent (CTA): The addition of a chain transfer agent, such as a thiol (e.g., dodecanethiol), allows for the termination of a growing polymer chain and the initiation of a new one. The ratio of monomer to CTA is a key factor in controlling the final molecular weight.

Q2: I want to synthesize PMEA with a specific, low molecular weight and narrow PDI. Which polymerization method is most suitable?

A2: For precise control over molecular weight and to achieve a narrow polydispersity index (PDI < 1.3), controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly recommended.[3][4] These methods allow for the synthesis of well-defined polymers by maintaining a low concentration of active radical species, which minimizes termination reactions.

Q3: What is the relationship between the monomer-to-initiator ratio and the final molecular weight in a controlled polymerization?

A3: In a well-controlled or "living" polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the moles of monomer consumed to the moles of initiator used, multiplied by the molecular weight of the monomer. By adjusting the initial [Monomer]/[Initiator] ratio, you can target a specific molecular weight.

Q4: My ATRP synthesis of PMEA is not proceeding or is very slow. What could be the issue?

A4: Several factors can contribute to a slow or stalled ATRP reaction:

  • Catalyst Oxidation: The active Cu(I) catalyst can be oxidized to the deactivating Cu(II) species by oxygen. Ensure thorough deoxygenation of your reaction mixture.

  • Impure Reagents: Impurities can poison the catalyst. Use purified reagents and solvents.

  • Low Temperature: While high temperatures can be detrimental, a temperature that is too low may result in a very slow reaction rate. A moderate temperature, such as 50°C, is often a good starting point for the ATRP of acrylates.[1]

  • Solvent Effects: The choice of solvent can influence the solubility of the catalyst complex and the polymerization kinetics. A solvent system that solubilizes all components is crucial.

Q5: Can I synthesize high molecular weight PMEA?

A5: Yes, high molecular weight PMEA can be synthesized. In conventional free-radical polymerization, this can be achieved by using a very low initiator concentration.[2] In controlled radical polymerizations like ATRP and RAFT, a high monomer-to-initiator (or CTA) ratio should be employed.

Quantitative Data Summary

The following tables provide an overview of typical experimental conditions and resulting polymer characteristics for PMEA and structurally similar polymers.

Table 1: Free-Radical Polymerization of 2-Methoxyethyl Acrylate (MEA) with a Chain Transfer Agent (CTA)

[MEA] : [CTA] : [Initiator]CTAInitiatorSolventTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
100 : 1 : 0.1DodecanethiolAIBNToluene706~10,000> 1.8
200 : 1 : 0.1DodecanethiolAIBNToluene706~20,000> 1.8
50 : 1 : 0.1DodecanethiolAIBNToluene706~5,000> 1.8

Note: Data is illustrative and based on general principles of free-radical polymerization. Actual results may vary.

Table 2: ATRP of Acrylates

Monomer[M] : [I] : [Cu(I)] : [L]InitiatorLigandSolventTemp (°C)Mn ( g/mol )PDI (Mw/Mn)
HEA100 : 1 : 1 : 2MBPBpyBulk909,8001.25
HEA100 : 1 : 1 : 2MBPBpyWater908,5001.30
MA200 : 1 : 0.2 : 0.22-EBPMe6-TRENBulk2217,0001.18
BA200 : 1 : 1 : 12-EBPMe6-TRENBulk2223,5001.15

Abbreviations: HEA (2-hydroxyethyl acrylate), MA (methyl acrylate), BA (butyl acrylate), M (Monomer), I (Initiator), L (Ligand), MBP (methyl 2-bromopropionate), Bpy (2,2'-bipyridine), 2-EBP (ethyl 2-bromopropionate), Me6-TREN (tris[2-(dimethylamino)ethyl]amine).

Table 3: RAFT Polymerization of Acrylates

Monomer[M] : [CTA] : [I]CTAInitiatorSolventTemp (°C)Mn ( g/mol )PDI (Mw/Mn)
MEA/HEA50 : 1 : 0.2DBTTCAIBN1,4-Dioxane605,4001.15
MEA/HEA100 : 1 : 0.2DBTTCAIBN1,4-Dioxane6010,2001.18
MEA/HEA200 : 1 : 0.2DBTTCAIBN1,4-Dioxane6019,8001.25

Abbreviations: MEA (2-methoxyethyl acrylate), HEA (2-hydroxyethyl acrylate), CTA (Chain Transfer Agent), I (Initiator), DBTTC (dibenzyltrithiocarbonate), AIBN (azobisisobutyronitrile).

Detailed Experimental Protocols

Protocol 1: Controlled Molecular Weight PMEA Synthesis via RAFT Polymerization

This protocol describes the synthesis of PMEA with a target molecular weight by adjusting the monomer-to-CTA ratio.

Materials:

  • 2-Methoxyethyl acrylate (MEA), inhibitor removed

  • Dibenzyltrithiocarbonate (DBTTC) (or other suitable RAFT agent)

  • Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane (or other suitable solvent), anhydrous

  • Schlenk flask, magnetic stir bar, rubber septum, syringes, and needles

  • Inert gas (Argon or Nitrogen) supply

  • Oil bath with temperature controller

Procedure:

  • Reagent Preparation: Purify MEA by passing it through a column of basic alumina. Recrystallize AIBN from methanol.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of MEA, DBTTC, and AIBN dissolved in 1,4-dioxane. The ratio of [MEA]/[DBTTC] will determine the target molecular weight. A typical [CTA]/[AIBN] ratio is 5:1.

  • Deoxygenation: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, purge the solution with an inert gas for 30-60 minutes.

  • Polymerization: Place the flask in a preheated oil bath at 60-70°C and stir.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold hexane (B92381) or methanol). Filter and dry the resulting PMEA under vacuum.

Visualizations

Experimental_Workflow_RAFT cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Purify Monomer & Reagents B Add Reagents to Schlenk Flask A->B C Deoxygenate (Freeze-Pump-Thaw) B->C D Polymerize in Heated Oil Bath C->D E Monitor Conversion & Molecular Weight D->E F Terminate Reaction E->F G Precipitate & Purify Polymer F->G H Characterize PMEA G->H

Caption: Workflow for RAFT polymerization of PMEA.

Troubleshooting_High_PDI Start High PDI (> 1.5) Impurity Impure Monomer/ Reagents? Start->Impurity Oxygen Oxygen Contamination? Start->Oxygen Ratio Incorrect Reactant Ratios? Start->Ratio Temp High Reaction Temperature? Start->Temp Sol_Impurity Purify Monomer & Reagents Impurity->Sol_Impurity Yes Sol_Oxygen Thoroughly Degas Reaction Mixture Oxygen->Sol_Oxygen Yes Sol_Ratio Optimize [M]:[I]:[CTA/L] Ratio Ratio->Sol_Ratio Yes Sol_Temp Lower Reaction Temperature Temp->Sol_Temp Yes

Caption: Troubleshooting logic for high PDI in PMEA synthesis.

References

Technical Support Center: Achieving Low Polydispersity in MEMA Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to achieve low polydispersity in 2-(methoxy)ethyl methacrylate (B99206) (MEMA) polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is achieving low polydispersity (Đ) important for MEMA polymers in drug development?

A low polydispersity index (Đ), which indicates a narrow molecular weight distribution, is crucial for applications in drug delivery.[1] Polymers with a uniform chain length exhibit more consistent and predictable physicochemical and biological properties. This uniformity is critical for predictable pharmacokinetics, biodistribution, and controlled drug release profiles.

Q2: What are the most effective methods for achieving controlled polymerization of MEMA with low polydispersity?

Controlled radical polymerization (CRP) techniques are the most effective methods for synthesizing MEMA polymers with low polydispersity. The two most commonly employed and well-documented methods are:

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a highly versatile method capable of producing well-defined MEMA polymers with very narrow molecular weight distributions (Đ ≤ 1.2). It is compatible with a wide range of functional groups and solvents.[2]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for the controlled polymerization of methacrylates like MEMA, yielding polymers with low dispersity. This method typically utilizes a transition metal catalyst, most commonly a copper complex.[3][4]

Q3: What is a desirable target polydispersity (Đ) for MEMA copolymers in biomedical applications?

For biomedical applications, a polydispersity value as close to 1.0 as possible is ideal. Generally, a dispersity of Đ < 1.3 is considered acceptable for achieving predictable in vivo behavior. However, with optimized RAFT and ATRP protocols, it is often possible to achieve dispersities in the range of 1.05 to 1.20.[5]

Q4: How do I choose the right initiator for MEMA polymerization?

  • For ATRP: The initiator should have a structure similar to the dormant polymer chain end. Alkyl halides, such as ethyl 2-bromoisobutyrate (EBiB) or methyl 2-bromopropionate, are common and effective initiators for methacrylate polymerization.[3][6] The rate of initiation should be at least as fast as the rate of propagation to ensure all chains start growing simultaneously, which is key to achieving low polydispersity.[6]

  • For RAFT: A conventional radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanopentanoic acid) (V-501), is used. The choice of initiator often depends on the reaction temperature and solvent.[7]

Q5: What type of RAFT agent should I use for MEMA polymerization?

For methacrylate monomers like MEMA, trithiocarbonates and dithiobenzoates are generally effective RAFT agents (also known as chain transfer agents or CTAs).[5] The selection of the RAFT agent is crucial for controlling the polymerization.[8]

Troubleshooting Guide

This guide addresses common issues encountered during MEMA polymerization aimed at achieving low polydispersity.

Problem Possible Cause(s) Suggested Solution(s)
High Polydispersity (Đ > 1.3) Oxygen Contamination: Oxygen is a radical scavenger and can inhibit or terminate the polymerization, leading to a loss of control.Thoroughly deoxygenate the reaction mixture before initiation. This can be achieved by purging with an inert gas (e.g., argon or nitrogen) for an extended period or by performing several freeze-pump-thaw cycles.[5]
Impure Monomer/Reagents: Inhibitors in the monomer, or other impurities in the reagents or solvent, can interfere with the polymerization.[9]Purify the MEMA monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor. Ensure all other reagents and solvents are of high purity.[5]
Inappropriate Initiator Concentration (ATRP & RAFT): Too much initiator can lead to a high concentration of radicals, increasing the likelihood of termination reactions.Optimize the initiator concentration. In RAFT, the [CTA]/[Initiator] ratio is critical; a high ratio is generally preferred for better control, but an excessively high ratio can slow down the reaction.[5]
Incorrect Catalyst/Ligand Ratio (ATRP): The ratio of the copper catalyst to the ligand is crucial for forming the active catalyst complex and maintaining the equilibrium between active and dormant species.Ensure the correct stoichiometry of the catalyst and ligand. For example, a 1:1 or 1:2 molar ratio of Cu(I)Br to a ligand like PMDETA is often used.
High Monomer Conversion: Pushing the polymerization to very high conversions (>90%) can sometimes lead to a loss of control and a broadening of the polydispersity due to side reactions and the gel effect.Consider stopping the reaction at a moderate conversion (e.g., 70-80%) if a very low polydispersity is the primary goal.
Slow or No Polymerization Presence of Oxygen/Inhibitors: As mentioned above, oxygen and other inhibitors can completely stop the reaction.Ensure rigorous deoxygenation and purification of all reagents.[5]
Inefficient Initiator: The chosen initiator may not be suitable for the reaction temperature, leading to a slow rate of decomposition and initiation.Select an initiator with an appropriate half-life for the desired reaction temperature. For example, AIBN is commonly used at temperatures between 60-80 °C.[5][7]
Low Reaction Temperature: The rates of initiation and propagation are temperature-dependent.Increase the reaction temperature, but be mindful that excessively high temperatures can increase termination rates.[5]
Bimodal Molecular Weight Distribution Impurities: Certain impurities can generate a second population of polymer chains.Ensure high purity of all components.
Slow Initiation: If the initiation is slower than propagation, new chains will be formed throughout the reaction, leading to a broader or bimodal distribution.Choose an initiator that provides rapid and efficient initiation. In ATRP, ensure the initiator is activated at least as fast as the propagating chains.[6]

Quantitative Data Summary

The following tables provide a summary of typical experimental conditions for achieving low polydispersity in the polymerization of methacrylates, which are applicable to MEMA.

Table 1: Typical Conditions for ATRP of Methacrylates

MonomerInitiatorCatalyst System[M]:[I]:[Cat]:[L]Temp. (°C)PDI (Đ)Reference
MMAEBiBCuBr/N-propyl-2-pyridylmethanimine100:1:1:2901.20[3][10]
MMAEBiBFeBr3/TPP200:1:1:480~1.2-1.4[11]
DMAEMAmPEG-BrFe(0)/Cu(II)100:1:0.1:0.2RT1.13[11]

MMA: Methyl Methacrylate, EBiB: Ethyl 2-bromoisobutyrate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, TPP: Triphenylphosphine, DMAEMA: 2-(Dimethylamino)ethyl methacrylate, mPEG-Br: Bromo-telechelic poly(ethylene glycol).

Table 2: Typical Conditions for RAFT Polymerization of Methacrylates

MonomerRAFT Agent (CTA)Initiator[M]:[CTA]:[I]Temp. (°C)PDI (Đ)Reference
MMA2-Cyano-2-propyl benzodithioateAIBN250:1:0.260< 1.3[7]
PEGMAPPEGMA macro-CTAV-501100:1:0.12570< 1.3[12]
DMADDMATTEOA/MB+ (photocatalyst)200:1:1.33RT< 1.3[13]

MMA: Methyl Methacrylate, AIBN: Azobisisobutyronitrile, PEGMA: Poly(ethylene glycol) methacrylate, V-501: 4,4'-Azobis(4-cyanopentanoic acid), DMA: N,N-Dimethylacrylamide, DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid, TEOA: Triethanolamine, MB+: Methylene Blue.

Experimental Protocols

Protocol 1: Synthesis of Poly(MEMA) via ATRP

This protocol is a representative example for targeting a poly(MEMA) with a specific degree of polymerization (DP) of 100.

Materials:

  • 2-(Methoxy)ethyl methacrylate (MEMA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB) (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (B1667542) (Solvent)

  • Argon or Nitrogen gas

Procedure:

  • Monomer Purification: Pass MEMA through a short column of basic alumina to remove the inhibitor.

  • Catalyst/Ligand Complex Formation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol) and PMDETA (e.g., 34.7 mg, 0.2 mmol).

  • Deoxygenation: Seal the flask with a rubber septum and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (argon or nitrogen).

  • Addition of Monomer and Solvent: Under a positive pressure of inert gas, add purified MEMA (e.g., 1.30 g, 10 mmol) and anisole (e.g., 2 mL) to the Schlenk flask via a degassed syringe.

  • Final Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles.

  • Initiation: After the final thaw and while the mixture is under an inert atmosphere, add the initiator EBiB (e.g., 19.5 mg, 0.1 mmol) via a degassed syringe.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring and Termination: Monitor the progress of the polymerization by taking samples periodically for analysis (e.g., by ¹H NMR for conversion and GPC for molecular weight and Đ). To terminate the polymerization, cool the flask to room temperature and expose the mixture to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold hexane (B92381) or methanol. Filter and dry the polymer under vacuum to a constant weight.

Protocol 2: Synthesis of Poly(MEMA) via RAFT Polymerization

This protocol provides a general procedure for the RAFT polymerization of MEMA, targeting a DP of 100.

Materials:

  • 2-(Methoxy)ethyl methacrylate (MEMA), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) (RAFT Agent/CTA)

  • 4,4'-Azobis(4-cyanopentanoic acid) (V-501) (Initiator)

  • 1,4-Dioxane (B91453) (Solvent)

  • Argon or Nitrogen gas

Procedure:

  • Monomer Purification: Purify MEMA by passing it through a column of basic alumina.

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, dissolve MEMA (e.g., 1.30 g, 10 mmol), CPDT (e.g., 34.6 mg, 0.1 mmol), and V-501 (e.g., 2.8 mg, 0.01 mmol) in 1,4-dioxane (e.g., 3 mL).

  • Deoxygenation: Seal the tube with a rubber septum and deoxygenate the solution by bubbling with argon or nitrogen for at least 30 minutes while stirring.

  • Polymerization: Immerse the sealed reaction tube in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate the polymerization.

  • Monitoring and Termination: Track the monomer conversion and polymer characteristics over time by taking aliquots for analysis. The polymerization can be stopped by cooling the reaction to room temperature and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane). Repeat the dissolution and precipitation process to further purify the polymer. Dry the final product under vacuum.

Visualizations

Experimental_Workflow Experimental Workflow for Low Polydispersity MEMA Polymerization cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_purification Purification & Analysis Purify_Monomer Purify MEMA (e.g., via alumina column) Select_Reagents Select & Weigh Reagents (Initiator, Catalyst/Ligand or CTA) Purify_Monomer->Select_Reagents Setup_Glassware Assemble Dry Glassware Add_Reagents Add Reagents to Flask Setup_Glassware->Add_Reagents Deoxygenate Deoxygenate Mixture (e.g., Freeze-Pump-Thaw or Purge) Add_Reagents->Deoxygenate Initiate Initiate Polymerization (Heat / Add Initiator) Deoxygenate->Initiate Monitor Monitor Reaction (NMR for conversion, GPC for PDI) Initiate->Monitor Terminate Terminate Reaction (Cooling / Exposure to air) Monitor->Terminate Purify_Polymer Purify Polymer (Precipitation / Column Chromatography) Terminate->Purify_Polymer Characterize Characterize Final Polymer (GPC, NMR, etc.) Purify_Polymer->Characterize

Caption: Workflow for achieving low polydispersity in MEMA polymerization.

Troubleshooting_High_PDI Troubleshooting High Polydispersity (Đ) in MEMA Polymerization cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_advanced Advanced Checks Start High Polydispersity (Đ > 1.3) Observed Check_Purity Reagents & Monomer Pure? Start->Check_Purity Check_Oxygen System Fully Deoxygenated? Check_Purity->Check_Oxygen Yes Purify Purify Monomer/Reagents Check_Purity->Purify No Check_Ratios Correct Stoichiometric Ratios? Check_Oxygen->Check_Ratios Yes Degas Improve Deoxygenation Protocol Check_Oxygen->Degas No Adjust_Ratios Verify and Adjust Reagent Ratios Check_Ratios->Adjust_Ratios No Check_Initiator Initiation Rate > Propagation Rate? Check_Ratios->Check_Initiator Yes Purify->Start Re-run Degas->Start Re-run Adjust_Ratios->Start Re-run Optimize_Temp Optimize Reaction Temperature Optimize_Temp->Start Re-run Limit_Conversion Stop Reaction at Lower Conversion Check_Initiator->Optimize_Temp No Check_CTA Appropriate CTA for Methacrylate? (RAFT) Check_Initiator->Check_CTA Yes Check_CTA->Adjust_Ratios No, select new CTA Check_CTA->Limit_Conversion Yes

Caption: Troubleshooting logic for high polydispersity in MEMA polymerization.

References

Technical Support Center: ATRP of Functional Methacrylates (MEMA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP) of functional methacrylates, with a special focus on 2-(methoxyethoxy)ethyl methacrylate (B99206) (MEMA) and related oligo(ethylene glycol) methacrylates (OEGMA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to ensure successful and controlled polymerizations.

Frequently Asked Questions (FAQs)

Q1: Why is ATRP of functional methacrylates like MEMA challenging?

A1: The polymerization of functional methacrylates like MEMA and other oligo(ethylene glycol) methacrylates (OEGMA) can be challenging due to several factors. The polar nature of the monomer and the presence of ether linkages can lead to side reactions and interactions with the copper catalyst complex.[1] Additionally, achieving a well-controlled polymerization with low polydispersity (Đ) requires careful optimization of reaction conditions, including solvent, temperature, and catalyst system.[2][3] In aqueous media, challenges include potential catalyst instability, hydrolysis of the chain-end, and a very high polymerization rate that can be difficult to control.[4]

Q2: What is the importance of monomer purification for MEMA ATRP?

A2: Monomer purity is critical for a successful ATRP. MEMA, like many other monomers, is supplied with inhibitors (like hydroquinone (B1673460) or MEHQ) to prevent premature polymerization during storage. These inhibitors must be removed immediately before the reaction, as they will quench the radicals necessary for polymerization, leading to poor initiation and low conversion. A common and effective method for purification is passing the monomer through a column of basic alumina (B75360).[5][6]

Q3: Can MEMA be polymerized in aqueous media?

A3: Yes, ATRP of MEMA and similar monomers like OEGMA can be successfully performed in aqueous media, often at room temperature.[7][8] In fact, water as a solvent can significantly accelerate the rate of polymerization compared to bulk or organic solvents.[9] This is attributed to the high polarity of water, which can promote the formation of a highly active catalyst.[9] However, control can be difficult due to the high reaction rate and potential side reactions.[4] Adding halide salts can help suppress these side reactions and improve control.[4]

Q4: My final polymer is a sticky, viscous oil and is difficult to purify. What should I do?

A4: The physical state of your final polymer depends on its glass transition temperature (Tg). Polymers of MEMA and OEGMA often have a low Tg, making them sticky or rubbery at room temperature.[10] This can make purification, especially the removal of the copper catalyst, challenging.[10] To purify, first dilute the viscous reaction mixture with a suitable solvent like Tetrahydrofuran (THF).[11][12] Then, pass this solution through a neutral alumina column to remove the copper catalyst.[11][12] Finally, precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol (B129727), hexane (B92381), or diethyl ether.[11][13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or very low monomer conversion 1. Incomplete removal of monomer inhibitor.2. Oxygen present in the reaction system.3. Inactive initiator or catalyst.1. Purify the monomer by passing it through a basic alumina column just before use.[5][6]2. Ensure the system is thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[11][14]3. Use a fresh, purified catalyst (e.g., CuBr) and a suitable initiator. Check initiator efficiency.
Poor control over polymerization (High Polydispersity, Đ > 1.5) 1. Reaction temperature is too high, causing side reactions.[15]2. Inappropriate solvent choice.3. Catalyst deactivation is too slow.4. High radical concentration leading to termination reactions.[4]1. Lower the reaction temperature. For some functional methacrylates, temperatures around 50°C or even ambient temperature in aqueous media are effective.[7][16]2. Use a suitable solvent or solvent mixture. For polar monomers like HEMA, a mix of MEK and propanol (B110389) has been shown to work well.[16] For MEMA, anisole (B1667542) or aqueous media can be used.[7][17]3. Increase the concentration of the deactivator (Cu(II) species) or select a ligand that promotes faster deactivation.[15]4. In aqueous systems, add a halide salt (e.g., NaCl) to suppress dissociation of the halide from the deactivator complex.[4][18]
Molecular weight (Mn) does not match theoretical value 1. Inefficient initiation.2. Chain transfer reactions.3. Errors in GPC calibration or analysis.1. Ensure the initiator is fully soluble and active. For amide initiators, low efficiencies are a known issue.[2]2. Minimize chain transfer by lowering the reaction temperature.[15]3. Calibrate the GPC with appropriate standards (e.g., PMMA standards). Note that hydrodynamic volumes can differ; for instance, PHEMA appears larger than its actual Mn when calibrated with PMMA standards.[6][16]
Reaction proceeds too quickly to control 1. High catalyst activity, especially in polar/aqueous solvents.[7][9]2. High reaction temperature.1. Reduce the amount of catalyst. It's possible to lower the catalyst concentration significantly without losing control.[7][8]2. Lower the reaction temperature.[16]3. In aqueous ATRP, consider using a less active catalyst system or adding a deactivator (Cu(II)) at the start of the reaction.

Experimental Protocols

Protocol: ATRP of MEMA in Anisole

This protocol provides a general procedure for the ATRP of MEMA to synthesize a well-defined polymer.

1. Materials:

  • Monomer: 2-(methoxyethoxy)ethyl methacrylate (MEMA), inhibitor removed.

  • Initiator: Ethyl α-bromoisobutyrate (EBiB).

  • Catalyst: Copper(I) bromide (CuBr), purified.

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

  • Solvent: Anisole, anhydrous.

  • Non-solvent for precipitation: Cold methanol or hexane.

2. Monomer Purification:

  • Pass MEMA through a short column of basic alumina to remove the inhibitor immediately before use.[5]

3. Reaction Setup (Example for a target DP of 100):

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum and cycle between vacuum and argon three times to remove oxygen.[11]

  • In a separate, dry flask, prepare a solution of MEMA (1.88 g, 10 mmol), EBiB (14.7 µL, 0.1 mmol), and anisole (2 mL).

  • Deoxygenate this solution by bubbling with argon for at least 30 minutes.[11]

  • Using a deoxygenated syringe, add PMDETA (20.9 µL, 0.1 mmol) to the Schlenk flask containing CuBr.

  • Transfer the deoxygenated monomer/initiator/solvent solution to the Schlenk flask via a cannula or syringe.[11]

4. Polymerization:

  • Place the sealed Schlenk flask in a preheated oil bath at 60-70°C and stir.

  • Monitor the reaction by taking samples periodically to analyze for monomer conversion (by ¹H NMR) and molecular weight (by GPC).[11]

5. Termination and Purification:

  • To terminate the polymerization, cool the flask and expose the reaction mixture to air, which oxidizes the Cu(I) catalyst.[13]

  • Dilute the viscous solution with THF (approx. 5-10 mL).[12]

  • Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst. The eluent should be colorless.[11][12]

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol or hexane while stirring vigorously.[11]

  • Collect the polymer by filtration or decantation and dry under vacuum to a constant weight.

Data & Visualization

Quantitative Data Summary

The success of an ATRP is often measured by the final polymer's molecular weight (Mn) and polydispersity (Đ). Below is a table summarizing typical results for the ATRP of related functional methacrylates under different conditions.

MonomerInitiatorLigandSolventTemp (°C)Conv. (%)Mn (GPC)Đ (PDI)Reference
OEGMAEBiBbpyWater20>90~Target1.15-1.30[7][8]
HEMAEBiBbpyMEK/Propanol50~90~Target1.15-1.25[6][16]
MMAEBiBPMDETABulk907923,0001.45[6]
AzTEGMAEBiBPMDETAAnisole25>90~22,000<1.30[3]

Note: "OEGMA" refers to oligo(ethylene glycol) methacrylate, which is structurally similar to MEMA. "HEMA" is 2-hydroxyethyl methacrylate. "AzTEGMA" is an azide-functionalized PEG methacrylate.

Visualized Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate the core ATRP mechanism, a typical experimental workflow, and a troubleshooting decision path.

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow start Start purify_monomer 1. Purify Monomer (e.g., Alumina Column) start->purify_monomer setup_reagents 2. Prepare Reagents (Monomer, Initiator, Solvent) purify_monomer->setup_reagents deoxygenate_reagents 4. Deoxygenate Reagents (Argon Bubbling) setup_reagents->deoxygenate_reagents setup_catalyst 3. Prepare Catalyst (CuBr, Ligand in Schlenk Flask) deoxygenate_catalyst 5. Deoxygenate Catalyst Flask (Freeze-Pump-Thaw) setup_catalyst->deoxygenate_catalyst combine 6. Combine Reagents and Catalyst (via Syringe/Cannula) deoxygenate_reagents->combine deoxygenate_catalyst->combine polymerize 7. Polymerize (Heated Oil Bath) combine->polymerize terminate 8. Terminate Reaction (Expose to Air) polymerize->terminate purify_polymer 9. Purify Polymer (Alumina Column & Precipitation) terminate->purify_polymer characterize 10. Characterize (GPC, NMR) purify_polymer->characterize end End characterize->end

Caption: Experimental workflow for a typical ATRP of MEMA.

Troubleshooting_Tree start Problem with ATRP? q1 Low/No Conversion? start->q1 q2 High Polydispersity (Đ)? q1->q2 No sol1 Check for O₂ or Inhibitor. Ensure deoxygenation & monomer purity. q1->sol1 Yes q3 Mn ≠ Theoretical? q2->q3 No sol2 Lower temperature. Optimize solvent/catalyst. q2->sol2 Yes sol3 Check initiator efficiency. Recalibrate GPC. q3->sol3 Yes other Consult Further Literature q3->other No end Successful Polymerization sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting common ATRP issues.

References

Characterizing impurities in commercial 2-Methoxyethyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methoxyethyl Methacrylate (B99206) (2-MEEMA)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for characterizing and handling commercial 2-Methoxyethyl methacrylate (2-MEEMA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound (2-MEEMA)?

A1: Commercial 2-MEEMA typically contains several impurities that can arise from the manufacturing process, degradation, or storage conditions. The most common ones include:

  • Inhibitors: Commercial monomers are stabilized to prevent spontaneous polymerization.[1][2] The most common inhibitor is the monomethyl ether of hydroquinone (B1673460) (MEHQ).[3]

  • Water: Moisture can be present from atmospheric exposure or manufacturing and can interfere with certain polymerization reactions.

  • Methacrylic Acid (MAA): Can form due to the hydrolysis of the 2-MEEMA ester.

  • 2-Methoxyethanol: A common starting material for the synthesis of 2-MEEMA that may be present as a residual impurity.

  • Oligomers/Polymers: Small amounts of polymerized 2-MEEMA may form during storage, especially if the inhibitor is depleted or storage conditions are suboptimal.

Q2: Why is an inhibitor added to 2-MEEMA, and do I need to remove it?

A2: An inhibitor, typically MEHQ, is added to prevent premature and uncontrolled polymerization of the monomer during shipping and storage.[1][3] For most controlled polymerization techniques (e.g., ATRP, RAFT), removal of the inhibitor is crucial as it can interfere with the reaction kinetics, leading to long induction periods or complete inhibition of the polymerization.[4] However, for some conventional free-radical polymerizations with high initiator concentrations, inhibitor removal may not be strictly necessary, although its presence can still affect reproducibility.

Q3: How should I properly store commercial 2-MEEMA?

A3: Proper storage is critical to maintain the quality of 2-MEEMA. It should be stored in a cool, dark, and well-ventilated place, away from heat sources and direct sunlight.[1][3][5] The effectiveness of the MEHQ inhibitor is dependent on the presence of dissolved oxygen, so it is important not to store the monomer under an inert atmosphere (e.g., nitrogen or argon) for long periods, as this can deactivate the stabilizer.[2][5]

Q4: My polymerization reaction with 2-MEEMA is not starting or is very slow. What could be the cause?

A4: A failure to initiate or slow polymerization is a common issue. The primary causes are:

  • Presence of Inhibitor: The MEHQ inhibitor has not been removed or was not removed completely.

  • Dissolved Oxygen: Oxygen is a radical scavenger and can inhibit free-radical polymerization.[4] The monomer and solvent should be thoroughly degassed before starting the reaction.

  • Impure Reagents: Impurities in the monomer, initiator, or solvent can interfere with the reaction.

  • Low Temperature: The reaction temperature may be too low for the chosen initiator to decompose efficiently.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Polymerization Fails to Initiate or Shows a Long Induction Period 1. Inhibitor (MEHQ) still present in the monomer.[4]2. Dissolved oxygen in the reaction mixture.[4]3. Inactive or insufficient initiator.1. Remove the inhibitor by passing the monomer through a column of basic alumina (B75360).[6][7]2. Degas the monomer and solvent using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon).3. Verify the initiator's activity and concentration. Ensure the reaction temperature is appropriate for the initiator's half-life.[4]
High Polydispersity Index (PDI) in Controlled Polymerization 1. Impurities in the monomer (e.g., water, methacrylic acid).2. High initiator concentration relative to the chain transfer agent (in RAFT) or catalyst (in ATRP).3. High polymerization temperature causing side reactions.[4]1. Purify the monomer before use.2. Optimize the molar ratios of your polymerization components.3. Lower the reaction temperature.
Formation of Gel or Insoluble Polymer 1. Spontaneous, uncontrolled polymerization.2. Insufficient inhibitor during storage.3. High reaction temperature or concentration.1. Ensure the monomer is properly inhibited during storage.2. Check for "hot spots" in the reaction vessel and ensure uniform stirring.3. Adjust reaction conditions to be less aggressive.
Inconsistent or Irreproducible Experimental Results 1. Batch-to-batch variation in monomer purity.2. Inconsistent removal of inhibitor.3. Water contamination from the atmosphere.[8]1. Characterize the purity of each new batch of monomer using techniques like GC-MS or ¹H NMR.2. Standardize the inhibitor removal protocol.3. Use dry solvents and handle reagents under an inert atmosphere.

Quantitative Data on Impurities

The exact concentration of impurities can vary significantly between suppliers and batches. The table below lists potential impurities and the primary analytical methods for their quantification.

Impurity Typical Concentration Range Primary Analytical Method
MEHQ (Inhibitor) 50 - 500 ppmHPLC, GC-MS
Water < 0.1%Karl Fischer Titration[9]
Methacrylic Acid < 0.5%GC-MS, Titration
2-Methoxyethanol < 0.5%GC-MS, ¹H NMR
Polymer/Oligomer Variable (should be low)GPC/SEC

Experimental Protocols

Protocol 1: Inhibitor (MEHQ) Removal using Basic Alumina

This protocol describes how to remove the MEHQ inhibitor from 2-MEEMA before polymerization.[6][10]

Materials:

  • This compound (stabilized with MEHQ)

  • Basic alumina (activated)

  • Glass column or a syringe plugged with cotton/glass wool

  • Collection flask

Procedure:

  • Prepare the Column: Pack a glass column or a large syringe with basic alumina. A general rule is to use approximately 10-20g of alumina per 100 mL of monomer.

  • Pre-wash (Optional but Recommended): Pass a small amount of a dry, inert solvent (e.g., dichloromethane (B109758) or toluene) through the column to wash the alumina and ensure it is packed well.

  • Load the Monomer: Carefully add the 2-MEEMA to the top of the column.

  • Elute: Allow the monomer to pass through the alumina bed under gravity. Do not apply excessive pressure, as this can reduce the efficiency of the inhibitor removal.

  • Collect the Purified Monomer: Collect the inhibitor-free monomer in a clean, dry flask.

  • Storage and Use: The purified monomer is now highly reactive and should be used immediately, preferably within 24 hours.[11] If storage is necessary, keep it at a low temperature (2-8 °C) and use it as soon as possible.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for identifying and quantifying volatile impurities like residual reactants and degradation products.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: A low-polarity GC phase (e.g., 5% Phenyl Methyl Polysiloxane) is suitable.[12]

Sample Preparation:

  • Prepare a stock solution of 2-MEEMA in a high-purity solvent like dichloromethane or ethanol (B145695) at a known concentration (e.g., 1000 mg/L).[13][14]

  • Prepare a series of calibration standards for expected impurities (e.g., methacrylic acid, 2-methoxyethanol) in the same solvent.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C[12]

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[12]

  • Carrier Gas: Helium[12]

  • MS Transfer Line: 280 °C

  • MS Source: 230 °C

  • Scan Mode: Full scan (e.g., 40-400 m/z) to identify unknown peaks. Use Single Ion Monitoring (SIM) for higher sensitivity in quantifying known impurities.

Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the identified impurities by creating a calibration curve from the prepared standards.

Protocol 3: Determination of Water Content by Karl Fischer Titration

This is the standard method for accurately measuring low levels of water in organic liquids.[15]

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator. Coulometric is preferred for very low water content (<0.1%).[9]

Procedure (Volumetric Method):

  • Prepare the Titrator: Add the Karl Fischer solvent (e.g., a methanol-based solvent) to the titration vessel and perform a pre-titration to neutralize any ambient moisture in the cell.[9]

  • Titer Determination: Standardize the Karl Fischer titrant using a certified water standard or pure water.[16] The titer represents the mg of water per mL of titrant.

  • Sample Analysis: Inject a precisely weighed amount of the 2-MEEMA sample (e.g., 1-5 mL) into the conditioned titration cell using a dry syringe.[9]

  • Titrate: The instrument will automatically titrate the sample until all the water has reacted.

  • Calculation: The instrument's software calculates the water content based on the volume of titrant used, the sample weight, and the predetermined titer.

Visualizations

Experimental_Workflow_for_Purity_Assessment cluster_0 Initial Sample Handling cluster_1 Impurity Characterization cluster_2 Purification (If Needed) start Receive Commercial 2-MEEMA storage Store in Cool, Dark Place (with O2 access) start->storage kf Karl Fischer Titration (Water Content) storage->kf gcms GC-MS Analysis (Volatile Impurities, Inhibitor Level) storage->gcms nmr ¹H NMR Spectroscopy (Structural Integrity, Purity Check) storage->nmr decision Purity Acceptable? kf->decision gcms->decision nmr->decision alumina Pass Through Basic Alumina Column (Remove Inhibitor) decision->alumina No purified Purified 2-MEEMA (Use Immediately) decision->purified Yes alumina->purified

Caption: Experimental workflow for assessing the purity of commercial 2-MEEMA.

Troubleshooting_Polymerization cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions start Polymerization Issue Encountered (e.g., No Reaction, High PDI) check_inhibitor Was inhibitor removed? start->check_inhibitor check_degas Was system degassed? check_inhibitor->check_degas Yes action_inhibitor Purify monomer via alumina column. check_inhibitor->action_inhibitor No check_reagents Are initiator/catalyst/solvent pure and active? check_degas->check_reagents Yes action_degas Perform freeze-pump-thaw or sparge with inert gas. check_degas->action_degas No check_temp Is reaction temperature correct? check_reagents->check_temp Yes action_reagents Use fresh/purified reagents. Verify concentrations. check_reagents->action_reagents No action_temp Adjust temperature to match initiator half-life. check_temp->action_temp No solution Problem Resolved check_temp->solution Yes action_inhibitor->check_degas action_degas->check_reagents action_reagents->check_temp action_temp->solution Impurity_Relationships cluster_impurities Common Impurities cluster_problems Potential Experimental Problems inhibitor Inhibitor (MEHQ) induction Long Induction Period or No Polymerization inhibitor->induction reproducibility Poor Reproducibility inhibitor->reproducibility water Water pdi Broad PDI / Poor Control water->pdi side_reactions Side Reactions water->side_reactions water->reproducibility acid Methacrylic Acid acid->pdi acid->side_reactions acid->reproducibility oxygen Dissolved Oxygen oxygen->induction oxygen->reproducibility

References

Validation & Comparative

A Comparative Guide to the Biocompatibility of MEMA and HEMA Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate biomaterials is a critical factor in the development of medical devices and drug delivery systems. Among the vast array of synthetic polymers, poly(2-methoxyethyl methacrylate) (pMEMA) and poly(2-hydroxyethyl methacrylate) (pHEMA) are two prominent materials often considered for applications requiring contact with biological systems. Their distinct chemical structures, differing by a single hydroxyl versus a methoxy (B1213986) group on the ethyl side chain, lead to significant differences in their interactions with proteins, cells, and blood components. This guide provides an objective comparison of the biocompatibility of MEMA and HEMA-based polymers, supported by experimental data, to aid in the informed selection of materials for your research and development needs.

Key Biocompatibility Parameters: A Comparative Overview

The biocompatibility of a material is not a single property but a collection of responses from the biological environment. This section compares key biocompatibility indicators for pMEMA and pHEMA. While direct comparative studies are available for protein adsorption and hemocompatibility, data for cytotoxicity and inflammatory response are largely based on individual studies of each polymer.

Protein Adsorption

Protein adsorption is the initial event that occurs when a foreign material is introduced into a biological environment. The amount and conformational state of adsorbed proteins dictate the subsequent cellular responses.

While both pMEMA and pHEMA exhibit low levels of protein adsorption, a key difference lies in the conformation of the adsorbed proteins. Studies have shown that proteins adsorbed onto pMEMA undergo minimal conformational changes compared to those on pHEMA.[1] This retention of the native protein structure is a crucial factor in reducing subsequent adverse biological reactions, such as platelet adhesion.

Table 1: Comparison of Protein Adsorption on pMEMA and pHEMA Surfaces

ParameterpMEMApHEMAReference
Total Protein Adsorption Very LowVery Low[1]
Conformational Change of Adsorbed Proteins MinimalConsiderable[1]
Hemocompatibility

Hemocompatibility is a critical aspect for blood-contacting medical devices. The interaction of a material with blood components, particularly platelets, can lead to thrombosis and other complications.

The minimal conformational change of proteins adsorbed on pMEMA surfaces contributes to its excellent hemocompatibility. Specifically, pMEMA surfaces have been shown to suppress platelet adhesion and spreading to a greater extent than pHEMA surfaces.[1] Copolymers of MEMA and HEMA have also been investigated, revealing that blood compatibility can be tuned by altering the monomer composition.[2]

Table 2: Comparison of Hemocompatibility of pMEMA and pHEMA

ParameterpMEMApHEMAReference
Platelet Adhesion SuppressedPresent[1]
Platelet Spreading SuppressedPresent[1]
Overall Blood Compatibility ExcellentGood[3]
Cytotoxicity

Cytotoxicity assays are used to assess the potential of a material to cause cell death. While direct comparative studies on the cytotoxicity of pMEMA and pHEMA are limited, the toxicity of their respective monomers can provide some insight. The unreacted monomers can leach from the polymer and potentially cause cellular damage.[4]

Studies on 2-hydroxyethyl methacrylate (B99206) (HEMA) monomer have shown that it can induce cytotoxicity and apoptosis in a concentration-dependent manner.[5][6] In contrast, a draft evaluation statement for this compound (MEMA) monomer suggests low acute oral and dermal toxicity.[7] However, it is important to note that the cytotoxicity of the final polymer product is also dependent on the degree of polymerization and the presence of any additives.

Table 3: Cytotoxicity Profile of MEMA and HEMA Monomers and Polymers

SubstanceFindingReference
HEMA Monomer Induces concentration-dependent cytotoxicity and apoptosis.[4][5][6]
pHEMA Polymer Generally considered biocompatible, though cytotoxicity can arise from leached residual monomer.[8]
MEMA Monomer Low acute oral and dermal toxicity reported.[7]
pMEMA Polymer Generally considered to have good biocompatibility.[1][3]
Inflammatory Response

The inflammatory response to an implanted biomaterial is a complex process mediated by immune cells, primarily macrophages. An ideal biomaterial should elicit a minimal inflammatory response.

Experimental Methodologies

To ensure the reproducibility and validity of biocompatibility testing, standardized and detailed experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Prepare extracts of the test polymers (pMEMA and pHEMA) by incubating the materials in a cell culture medium for a specified period (e.g., 24, 48, or 72 hours) according to ISO 10993-5 standards. Remove the culture medium from the cells and replace it with the polymer extracts.

  • Incubation: Incubate the cells with the polymer extracts for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10][11]

Protein Adsorption Assay (BCA Assay)

The Bicinchoninic Acid (BCA) assay is a colorimetric method used to quantify the total amount of protein adsorbed onto a material's surface.

Protocol:

  • Material Incubation: Incubate the polymer samples (pMEMA and pHEMA) in a protein solution (e.g., bovine serum albumin or fetal bovine serum) for a specified time at 37°C.

  • Washing: Gently wash the polymer samples with phosphate-buffered saline (PBS) to remove non-adsorbed proteins.

  • Protein Elution: Elute the adsorbed proteins from the polymer surface using a solution of 1% sodium dodecyl sulfate (B86663) (SDS).

  • BCA Assay:

    • Prepare a BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.

    • Add 200 µL of the BCA working reagent to 25 µL of the protein eluate in a 96-well plate.

    • Incubate the plate at 37°C for 30 minutes.

    • Cool the plate to room temperature.

  • Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader. The protein concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of a standard protein like bovine serum albumin (BSA).[12][13]

Inflammatory Response Assay (ELISA for Cytokines)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by immune cells (e.g., macrophages) in response to a biomaterial.

Protocol:

  • Cell Culture on Materials: Culture macrophages (e.g., RAW 264.7 cell line) on the surface of the test polymers (pMEMA and pHEMA) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Add the collected cell culture supernatants and standards of known cytokine concentrations to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.

    • Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

    • Wash the plate and add a substrate for the enzyme (e.g., TMB for HRP).

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The cytokine concentration in the samples is determined from the standard curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in biocompatibility assessment, the following diagrams illustrate a general experimental workflow and a key signaling pathway related to the inflammatory response.

Experimental_Workflow cluster_prep Material Preparation cluster_testing In Vitro Biocompatibility Testing cluster_analysis Data Analysis & Comparison Polymer_Synthesis Polymer Synthesis (pMEMA & pHEMA) Sterilization Sterilization Polymer_Synthesis->Sterilization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Sterilization->Cytotoxicity Protein_Adsorption Protein Adsorption (e.g., BCA) Sterilization->Protein_Adsorption Hemocompatibility Hemocompatibility (e.g., Platelet Adhesion) Sterilization->Hemocompatibility Inflammatory_Response Inflammatory Response (e.g., ELISA for Cytokines) Sterilization->Inflammatory_Response Data_Collection Data Collection Cytotoxicity->Data_Collection Protein_Adsorption->Data_Collection Hemocompatibility->Data_Collection Inflammatory_Response->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Comparative Assessment Statistical_Analysis->Comparison

Caption: General workflow for in vitro biocompatibility comparison of polymers.

Inflammatory_Response_Pathway cluster_material Biomaterial Interaction cluster_cell Cellular Response cluster_signaling Intracellular Signaling cluster_outcome Inflammatory Outcome Biomaterial Biomaterial Surface (pMEMA or pHEMA) Protein_Adsorption Protein Adsorption (Conformation Change) Biomaterial->Protein_Adsorption Macrophage Macrophage Recognition Protein_Adsorption->Macrophage interacts with Receptor_Binding Receptor Binding Macrophage->Receptor_Binding NFkB_Activation NF-κB Activation Receptor_Binding->NFkB_Activation triggers MAPK_Pathway MAPK Pathway Activation Receptor_Binding->MAPK_Pathway triggers Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NFkB_Activation->Cytokine_Production leads to MAPK_Pathway->Cytokine_Production leads to Inflammation Inflammation Cytokine_Production->Inflammation

Caption: Simplified signaling pathway of macrophage response to a biomaterial.

Conclusion

The choice between MEMA and HEMA-based polymers for biomedical applications depends on the specific requirements of the device or system. While both materials exhibit good general biocompatibility, pMEMA appears to offer superior performance in blood-contacting applications due to its ability to minimize protein denaturation and subsequent platelet adhesion. For applications where cytotoxicity is a primary concern, the lower acute toxicity of the MEMA monomer may be advantageous, although the final polymer's biocompatibility is highly dependent on the manufacturing process.

Further direct comparative studies, particularly in the areas of cytotoxicity and in vivo inflammatory response, are needed to provide a more complete picture of the relative biocompatibility of these two important biomaterials. This guide serves as a starting point for researchers to make informed decisions based on the current body of scientific evidence.

References

A Comparative Guide: Poly(2-Methoxyethyl methacrylate) vs. Poly(HPMA) for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polymeric carrier is a critical decision in the design of advanced drug delivery systems. The polymer's physicochemical properties directly influence the carrier's biocompatibility, drug loading capacity, release kinetics, and in vivo fate. This guide provides an objective comparison of two prominent polymers in the field: Poly(2-Methoxyethyl methacrylate) (pMEMA) and Poly(N-(2-hydroxypropyl) methacrylamide) (pHPMA).

Fundamental Properties: A Tale of Two Side Chains

At their core, the distinct functionalities of pMEMA and pHPMA arise from their monomer structures. pHPMA is a hydrophilic, non-immunogenic polymer renowned for its "stealth" properties, which help drug carriers evade the immune system.[1][2] Its hydroxyl side groups are readily available for drug conjugation.[3]

In contrast, pMEMA belongs to a class of thermoresponsive polymers. It exhibits a Lower Critical Solution Temperature (LCST), meaning it undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state as the temperature rises above its LCST.[4][5] This unique feature offers the potential for temperature-triggered drug release, a significant advantage for targeted therapies where localized hyperthermia can be induced.[6]

G pMEMA_properties pMEMA_properties Comparison Comparison Highlights Structural differences dictate function pHPMA_properties pHPMA_properties

Biocompatibility and Protein Interactions

Both polymers are generally considered biocompatible. pHPMA has been extensively studied and is known for its low immunogenicity and ability to reduce protein adsorption, which contributes to prolonged circulation times in the bloodstream.[1][2] This "stealth" characteristic is attributed to the tightly bound water layer around its hydrophilic backbone.[1]

pMEMA and its derivatives have also demonstrated excellent biocompatibility.[7][8] Some studies suggest that pMEMA surfaces can suppress thrombogenicity.[9] However, protein adsorption on pMEMA can be more complex due to its thermoresponsive nature; its hydrophobicity, and thus its interaction with proteins, changes with temperature.[9] While generally showing low protein adsorption, this can vary based on surface conformation.[9][10]

Table 1: Comparative Biocompatibility and In Vitro Performance

Parameter Poly(this compound) (pMEMA) Poly(HPMA) (pHPMA)
General Biocompatibility High, considered bio-inert and non-toxic.[7][11] High, well-established as non-toxic and non-immunogenic.[1][2]
Protein Adsorption Generally low, but can be influenced by temperature and surface topography (polymer-rich vs. polymer-poor regions).[9][10] Very low, attributed to a tightly bound hydration layer, providing "stealth" properties.[1]
In Vitro Cytotoxicity Low cytotoxicity reported; cell viability often >80% even at high concentrations.[12] Generally non-toxic to cells in culture up to concentrations of 3 mg/mL.[13]

| Cellular Uptake | Uptake can be modulated by temperature changes affecting hydrophobicity. | Primarily via endocytosis (fluid-phase pinocytosis for non-targeted conjugates).[14] The process is energy-dependent.[13] |

Drug Formulation, Loading, and Release

The utility of a polymer in drug delivery is heavily dependent on its ability to be formulated into a stable carrier, efficiently load a therapeutic agent, and release it in a controlled manner.

Drug Loading: The efficiency of drug loading is often influenced by the hydrophobicity of the drug and the polymer carrier.[15] For pHPMA, drugs are typically covalently conjugated to the polymer backbone via its hydroxyl side groups, often using a biodegradable spacer that can be cleaved in the target environment (e.g., by lysosomal enzymes).[14] This method allows for a high degree of control over drug loading. For hydrophobic drugs, amphiphilic block copolymers of pHPMA can self-assemble into micelles, encapsulating the drug within a hydrophobic core.[13]

pMEMA-based systems, particularly amphiphilic block copolymers, also form micelles that can encapsulate hydrophobic drugs.[4] The thermoresponsive nature of pMEMA can be exploited here; changes in temperature can alter micelle stability and drug-polymer interactions, potentially influencing loading efficiency.

Drug Release: pHPMA conjugates are designed for controlled release, typically triggered by enzymatic cleavage of a linker within the acidic environment of lysosomes after cellular uptake.[14] This provides a sustained release profile inside the target cells.

pMEMA offers a distinct, externally triggerable release mechanism. When the temperature is raised above pMEMA's LCST, the polymer chains collapse and become hydrophobic.[5] This transition can destabilize the drug carrier (e.g., micelle or hydrogel), leading to a rapid or "burst" release of the encapsulated drug.[4][6] This is particularly advantageous for on-demand delivery to sites where mild hyperthermia can be applied, such as tumors.[6]

Table 2: Drug Loading and Release Characteristics

Parameter Poly(this compound) (pMEMA) Poly(HPMA) (pHPMA)
Primary Formulation Micelles, hydrogels, nanoparticles.[4][16] Soluble polymer-drug conjugates, micelles.[14]
Drug Loading Method Encapsulation (hydrophobic interaction), conjugation. Covalent conjugation via side-chain hydroxyl groups.[3]
Typical Drug Loading Varies widely based on drug and formulation (e.g., ~3-5% for some systems).[15] Can be precisely controlled (e.g., 4-6% for doxorubicin (B1662922) conjugates).[17]

| Primary Release Mechanism | Temperature-triggered (above LCST), diffusion.[4][6] | Enzymatic cleavage of linker (intracellular), pH-sensitive hydrolysis.[14] |

In Vivo Performance

The ultimate test of a drug delivery system is its performance in a biological system. Key metrics include circulation time, biodistribution, and therapeutic efficacy.

pHPMA's "stealth" properties enable its conjugates to achieve long circulation times in the bloodstream, which is crucial for passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect.[1][14] This effect relies on the leaky vasculature and poor lymphatic drainage of tumors, allowing nanosized carriers (typically 5-20 nm for pHPMA conjugates) to accumulate preferentially at the tumor site.[14]

Direct comparative in vivo data for pMEMA is less established than for pHPMA. However, related hydrophilic polymers like poly(oligo(ethylene glycol) methacrylate) (pOEGMA) have shown even longer circulation times and greater tumor accumulation compared to pHPMA in some studies, suggesting that methacrylate-based polymers can be highly effective in vivo.[17] The in vivo behavior of pMEMA would be significantly influenced by its molecular weight and formulation, with the goal of keeping its LCST above normal body temperature to prevent premature aggregation and clearance.

Table 3: Comparative In Vivo Data (Illustrative)

Parameter pOEGMA-DOX Conjugate[17] pHPMA-DOX Conjugate[17]
Polymer MW 32 kDa 34 kDa
Drug Loading 5.7 wt% 4.7 wt%
Blood Circulation Longer circulation time observed. Shorter circulation time compared to pOEGMA.
Tumor Accumulation Greater accumulation in tumor sites. Lower accumulation compared to pOEGMA.
Therapeutic Efficacy Higher tumor growth inhibition (~80%). Significant but lower tumor growth inhibition (~60%).

Note: This table uses pOEGMA as a stand-in for a hydrophilic methacrylate (B99206) polymer to illustrate comparative in vivo trends against pHPMA, based on a head-to-head study. Data for pMEMA itself in a direct comparison was not available.

Experimental Protocols

Here are summarized methodologies for key experiments typically used to evaluate and compare these polymer systems.

1. Synthesis of Polymer-Drug Conjugates (via RAFT Polymerization)

  • Objective: To synthesize well-defined polymers with narrow molecular weight distributions.

  • Protocol: N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) or this compound (MEMA) monomer is polymerized with a comonomer containing a reactive group for drug conjugation (e.g., a methacrylamide with a hydrazide group). The polymerization is conducted in a suitable solvent (e.g., DMSO or an alcohol/water mixture) at a specific temperature (e.g., 70°C) using a chain transfer agent (CTA) for RAFT, such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, and an initiator like AIBN. The reaction proceeds for a set time (e.g., 8-24 hours). The resulting polymer is purified by precipitation in a non-solvent (e.g., diethyl ether) and dialysis. The drug (e.g., Doxorubicin) is then conjugated to the polymer's reactive side chains, often via a pH-sensitive hydrazone bond, in a buffer solution (e.g., pH 5.5). The final conjugate is purified by dialysis.[17][18]

2. In Vitro Drug Release Study

  • Objective: To quantify the rate of drug release from the polymer carrier under simulated physiological conditions.

  • Protocol: The polymer-drug conjugate is dissolved in buffer solutions of different pH values (e.g., pH 7.4 to simulate blood and pH 5.0 to simulate the endo/lysosomal environment). For pMEMA, additional samples are incubated at temperatures above its LCST (e.g., 40°C). The solutions are placed in dialysis bags (with a molecular weight cut-off lower than the polymer) and immersed in a larger volume of the corresponding buffer. At predetermined time points, aliquots of the external buffer are withdrawn and analyzed for drug concentration using UV-Vis spectrophotometry or HPLC. The cumulative amount of released drug is plotted against time.[17][19]

3. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the biocompatibility of the polymer and the efficacy of the drug-polymer conjugate against cancer cells.

  • Protocol: A specific cell line (e.g., HeLa or 4T1) is seeded in 96-well plates and allowed to adhere overnight. The cells are then incubated for a set period (e.g., 48-72 hours) with various concentrations of the free drug, the empty polymer, and the polymer-drug conjugate. After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After a few hours, the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured with a plate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.[13]

Visualized Workflows and Relationships

G S1 Monomer Selection (HPMA or MEMA) S2 RAFT Polymerization S1->S2 S3 Polymer Purification (Precipitation, Dialysis) S2->S3 S4 Drug Conjugation or Encapsulation S3->S4 I1 Characterization (Size, Drug Load) S4->I1 I2 Release Kinetics Study (pH, Temp) I1->I2 I3 Cytotoxicity Assay (e.g., MTT) I1->I3 I4 Cellular Uptake Study I1->I4 V1 Pharmacokinetics (Circulation Time) I1->V1 Promising Results V2 Biodistribution (Tumor Accumulation) V1->V2 V3 Therapeutic Efficacy (Tumor Growth) V2->V3

G cluster_pMEMA pMEMA-Based Delivery cluster_pHPMA pHPMA-Based Delivery pMEMA pMEMA Carrier (e.g., Micelle) Temp Apply Local Hyperthermia (> LCST) pMEMA->Temp Collapse Polymer Chains Collapse Temp->Collapse Release Rapid Drug Release Collapse->Release pHPMA pHPMA Conjugate (in circulation) Uptake Cellular Uptake (Endocytosis) pHPMA->Uptake Lysosome Trafficking to Lysosome (Low pH) Uptake->Lysosome Cleavage Enzymatic Cleavage of Linker Lysosome->Cleavage Sustained Sustained Drug Release Cleavage->Sustained

Conclusion: Selecting the Right Polymer

The choice between pMEMA and pHPMA depends entirely on the specific goals of the drug delivery application.

Choose pHPMA when:

  • The primary goal is long circulation time and passive tumor targeting via the EPR effect.

  • A well-established, biocompatible, and non-immunogenic carrier is required.

  • The desired release mechanism is intracellular and sustained, triggered by the cellular environment.

Choose pMEMA when:

  • An externally triggered, on-demand drug release is desired.

  • The therapeutic strategy involves localized hyperthermia.

  • The formulation requires a polymer that can sharply change its properties in response to a temperature stimulus.

Both polymers represent versatile and powerful platforms in the field of drug delivery. pHPMA is a clinically validated and reliable choice for systemic delivery with passive targeting, while pMEMA offers exciting possibilities for smart, stimulus-responsive systems that can release their payload with spatial and temporal precision.

References

A Comparative Guide to Protein Adsorption on PMEA and Other Hydrophilic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between proteins and polymer surfaces is a critical determinant of the biocompatibility and performance of medical devices and drug delivery systems. Understanding and controlling protein adsorption is paramount to preventing adverse biological responses, such as thrombosis and inflammation, and ensuring the efficacy of biomedical technologies. This guide provides an objective comparison of protein adsorption on poly(2-methoxyethyl acrylate) (PMEA), a notable biomaterial, with other commonly used hydrophilic polymers, supported by experimental data and detailed methodologies.

Executive Summary

Poly(2-methoxyethyl acrylate) (PMEA) has emerged as a promising hydrophilic polymer with excellent blood compatibility. This is largely attributed to its unique hydration properties, which lead to low protein adsorption and, crucially, minimal conformational change in the proteins that do adsorb. Compared to other hydrophilic polymers such as poly(2-hydroxyethyl methacrylate) (PHEMA), polyvinylpyrrolidone (B124986) (PVP), and polyvinyl alcohol (PVA), PMEA often demonstrates a superior ability to resist protein fouling and maintain the native structure of adsorbed proteins, thereby reducing subsequent adverse biological reactions like platelet adhesion.

Quantitative Comparison of Protein Adsorption

The following table summarizes the amount of protein adsorbed on various hydrophilic polymer surfaces as reported in the literature. The data highlights the low protein adsorption characteristics of PMEA.

PolymerProteinAdsorbed Amount (ng/cm²)Experimental ConditionReference
PMEA FibrinogenLow (similar to PHEMA)Plasma[1]
PMEA Bovine Serum Albumin (BSA)~20% reduction vs. control resin-
PHEMA Fibrinogen~50Plasma[1]
PHEMA/MAA Lysozyme (B549824)Significantly higher than PHEMA-[2]
Polystyrene Fibrinogen< 10Afibrinogenemic plasma[3]
Various Polymers Fibrinogen5 - 800Plasma[1]

Note: The wide range of reported values for protein adsorption on "various polymers" underscores the significant influence of specific polymer chemistry, surface properties, and experimental conditions. Direct comparative studies under identical conditions are crucial for accurate assessment.

The PMEA Advantage: Beyond Low Adsorption to Preserving Protein Structure

A key differentiator for PMEA is its ability to minimize the denaturation of adsorbed proteins. While both PMEA and PHEMA exhibit low levels of protein adsorption, proteins adsorbed onto PHEMA surfaces tend to undergo considerable conformational changes.[1] In contrast, proteins on PMEA surfaces retain a structure that is much closer to their native state.[1] This preservation of protein conformation is critical in preventing the activation of biological cascades, such as the coagulation pathway, which is often triggered by denatured proteins. The superior blood compatibility of PMEA is strongly linked to this characteristic.[1]

Experimental Protocols

Accurate and reproducible measurement of protein adsorption is fundamental to the evaluation of biomaterials. The following are detailed methodologies for key experiments commonly cited in protein adsorption studies.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive, real-time technique for measuring the mass and viscoelastic properties of adsorbed layers on a sensor surface.

1. Sensor Preparation:

  • Clean the gold-coated quartz sensor with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
  • Rinse the sensor thoroughly with deionized water and dry with a stream of nitrogen.
  • Treat the sensor with UV/ozone for 15 minutes to remove any remaining organic contaminants.

2. Polymer Coating:

  • Prepare a solution of the desired polymer (e.g., PMEA, PHEMA, PVP, PVA) in a suitable solvent (e.g., ethanol, water).
  • Spin-coat the polymer solution onto the cleaned QCM-D sensor at a controlled speed to achieve a uniform thin film of the desired thickness.
  • Anneal the coated sensor under vacuum at a temperature appropriate for the specific polymer to remove residual solvent and stabilize the film.

3. Protein Adsorption Measurement:

  • Mount the polymer-coated sensor in the QCM-D flow cell.
  • Establish a stable baseline by flowing a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) over the sensor surface at a constant flow rate (e.g., 100 µL/min).
  • Introduce the protein solution (e.g., fibrinogen, albumin, or lysozyme at a concentration of 1 mg/mL in PBS) into the flow cell.
  • Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the polymer surface. A decrease in frequency corresponds to an increase in mass.
  • After the adsorption reaches a plateau, switch back to the buffer solution to rinse away any loosely bound protein.
  • The adsorbed mass can be calculated from the frequency shift using the Sauerbrey equation for rigid films, or more complex viscoelastic modeling for softer, hydrated layers.

Surface Plasmon Resonance (SPR)

SPR is another real-time, label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon molecular binding.

1. Sensor Chip Preparation:

  • Use a gold-coated SPR sensor chip.
  • Clean the chip using a UV/ozone cleaner for 10-15 minutes.
  • Coat the chip with the desired polymer using a method such as spin-coating, as described for QCM-D.

2. Protein Adsorption Measurement:

  • Dock the polymer-coated sensor chip into the SPR instrument.
  • Initiate a continuous flow of running buffer (e.g., PBS) over the sensor surface to establish a stable baseline.
  • Inject the protein solution of a known concentration over the surface.
  • The binding of protein to the polymer surface will cause a change in the refractive index, which is detected as a shift in the SPR angle (measured in resonance units, RU).
  • After the association phase, switch back to the running buffer to monitor the dissociation of the protein.
  • The amount of adsorbed protein is directly proportional to the change in RU.

Atomic Force Microscopy (AFM)

AFM can be used to visualize adsorbed proteins on a surface and to measure the forces of interaction between a protein and the polymer surface.

1. Sample Preparation:

  • Prepare a flat substrate (e.g., silicon wafer or mica) and coat it with the polymer of interest.
  • Incubate the polymer-coated substrate in a protein solution for a specific time.
  • Gently rinse the substrate with buffer to remove non-adsorbed protein and then with deionized water.
  • Dry the sample carefully with a gentle stream of nitrogen.

2. Imaging:

  • Mount the sample in the AFM.
  • Use a sharp AFM tip to scan the surface in tapping mode in air or liquid.
  • The resulting topographic images will reveal the distribution and morphology of the adsorbed protein molecules.

3. Force Spectroscopy:

  • Functionalize an AFM tip by covalently attaching protein molecules.
  • Bring the protein-functionalized tip into contact with the polymer-coated surface and then retract it.
  • The force required to pull the tip away from the surface (adhesion force) provides a measure of the interaction strength between the protein and the polymer.
  • Repeat this process at multiple locations on the surface to obtain a statistical distribution of adhesion forces.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

QCM_D_Workflow cluster_prep Sensor Preparation cluster_coating Polymer Coating cluster_measurement QCM-D Measurement Clean_Sensor Clean Gold Sensor Rinse_Dry Rinse and Dry Clean_Sensor->Rinse_Dry UV_Ozone UV/Ozone Treatment Rinse_Dry->UV_Ozone Spin_Coat Spin-Coat Polymer UV_Ozone->Spin_Coat Anneal Anneal under Vacuum Spin_Coat->Anneal Mount_Sensor Mount Sensor in Flow Cell Anneal->Mount_Sensor Baseline Establish Baseline with Buffer Mount_Sensor->Baseline Inject_Protein Inject Protein Solution Baseline->Inject_Protein Rinse_Buffer Rinse with Buffer Inject_Protein->Rinse_Buffer

Caption: Workflow for QCM-D protein adsorption measurement.

SPR_Workflow cluster_prep Sensor Preparation cluster_measurement SPR Measurement Clean_Chip Clean Gold Chip Coat_Polymer Coat with Polymer Clean_Chip->Coat_Polymer Dock_Chip Dock Sensor Chip Coat_Polymer->Dock_Chip Baseline Establish Baseline Dock_Chip->Baseline Inject_Protein Inject Protein (Association) Baseline->Inject_Protein Inject_Buffer Inject Buffer (Dissociation) Inject_Protein->Inject_Buffer AFM_Workflow cluster_sample_prep Sample Preparation cluster_afm AFM Analysis Coat_Substrate Coat Substrate with Polymer Incubate_Protein Incubate in Protein Solution Coat_Substrate->Incubate_Protein Rinse_Dry Rinse and Dry Incubate_Protein->Rinse_Dry Imaging Tapping Mode Imaging Rinse_Dry->Imaging Force_Spectroscopy Force Spectroscopy Rinse_Dry->Force_Spectroscopy

References

PMEA-Coated Surfaces: A Comparative Guide to Platelet Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactions between biomaterials and blood components is critical for the development of safe and effective medical devices. This guide provides an objective comparison of platelet adhesion on surfaces coated with poly(2-methoxyethyl acrylate) (PMEA) versus other common biomaterials, supported by experimental data and detailed protocols.

PMEA has emerged as a promising biomaterial for blood-contacting applications due to its demonstrated ability to suppress platelet adhesion and activation, a key factor in preventing thrombosis.[1][2] This property is largely attributed to its unique surface characteristics that minimize protein adsorption and denaturation, crucial initial steps in the coagulation cascade.[1][2]

Comparative Analysis of Platelet Adhesion

PMEA-coated surfaces consistently demonstrate superior thromboresistance when compared to a variety of other materials, including uncoated polymers and even heparin-coated surfaces. The following table summarizes key quantitative data from multiple studies, highlighting the reduced platelet adhesion on PMEA.

Surface MaterialPlatelet Adhesion (platelets/area)Protein AdsorptionKey Findings & Citations
PMEA Significantly lower than other polymersLow, with minimal protein denaturationSuppresses platelet adhesion and spreading.[1][2] Maintains anti-thrombogenicity over time.[3] Promotes endothelial cell monolayer formation, further reducing thrombogenicity.[4]
Poly(2-hydroxyethyl methacrylate) (PHEMA) Higher than PMEALow, but with considerable protein denaturationAdsorbed proteins undergo significant conformational changes, leading to higher platelet adhesion compared to PMEA.[1][2]
Poly(ethylene terephthalate) (PET) Significantly higher than PMEAHigher protein adsorptionMore platelets adhere to PET surfaces compared to PMEA.[4][5]
Uncoated PVC HighHighShows significantly more surface thrombin generation and fibrin (B1330869) deposition compared to PMEA-coated circuits.[3][6]
Heparin-Coated Surfaces Similar to PMEA in some aspectsN/AWhile effective, heparin coatings can have issues with durability and potential for heparin-induced thrombocytopenia.[6] PMEA offers a non-heparin alternative with comparable hemocompatibility.[3]

The Mechanism Behind PMEA's Biocompatibility

The superior blood compatibility of PMEA is linked to its ability to form a specific hydration layer at the material-blood interface. This layer, containing "intermediate water," is believed to play a crucial role in preventing the non-specific adsorption and subsequent denaturation of plasma proteins, such as fibrinogen, which are critical for platelet adhesion and activation.[7][8] Studies have shown that while protein adsorption on PMEA is low, more importantly, the adsorbed proteins retain a conformation that is less likely to trigger platelet activation.[1][2]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of platelet adhesion studies, detailed and standardized experimental protocols are essential. Below are outlines of key experimental procedures commonly employed in the evaluation of biomaterial thrombogenicity.

Platelet Adhesion Assay Workflow

This workflow outlines the key steps involved in a typical in vitro platelet adhesion study on biomaterial surfaces.

G cluster_0 Surface Preparation cluster_1 Platelet-Rich Plasma (PRP) Preparation cluster_2 Adhesion Experiment cluster_3 Analysis Coat Coat Substrate with PMEA or other biomaterials Wash Wash and Sterilize Coated Surfaces Coat->Wash Incubate Incubate Coated Surfaces with PRP Wash->Incubate Blood Collect Whole Blood Centrifuge1 Centrifuge at low speed to obtain PRP Blood->Centrifuge1 Centrifuge1->Incubate Rinse Rinse to remove non-adherent platelets Incubate->Rinse Fix Fix and Prepare for Imaging Rinse->Fix SEM Scanning Electron Microscopy (SEM) for morphology Fix->SEM Quantify Quantify Adherent Platelets (e.g., cell counting, LDH assay) Fix->Quantify

Caption: Workflow for in vitro platelet adhesion studies.

Key Experimental Protocols

1. Surface Coating Procedure:

  • Substrate Cleaning: Substrates (e.g., glass coverslips, PVC tubing) are thoroughly cleaned, often using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by rinsing with deionized water and ethanol.[9]

  • Polymer Coating: The biomaterial (e.g., PMEA) is dissolved in a suitable solvent (e.g., toluene, ethanol). The cleaned substrates are then coated using techniques such as spin-coating, dip-coating, or solution casting to achieve a uniform polymer layer.[2]

  • Drying and Sterilization: The coated surfaces are dried under vacuum to remove any residual solvent and then sterilized, typically using ethylene (B1197577) oxide or gamma irradiation, before biological testing.

2. Platelet-Rich Plasma (PRP) Preparation:

  • Blood Collection: Whole human or animal blood is collected into tubes containing an anticoagulant (e.g., sodium citrate).[10]

  • Centrifugation: The whole blood is centrifuged at a low speed (e.g., 150-200 g) for 10-20 minutes. The upper layer, which is the platelet-rich plasma (PRP), is carefully collected.[11]

  • Platelet Count Adjustment: The platelet concentration in the PRP is often adjusted to a standardized value for consistency across experiments.[10]

3. Platelet Adhesion and Quantification:

  • Incubation: The prepared biomaterial surfaces are incubated with the PRP for a specific time (e.g., 60 minutes) at 37°C under static or flow conditions.[9]

  • Rinsing: After incubation, the surfaces are gently rinsed with a buffer (e.g., phosphate-buffered saline, PBS) to remove non-adherent platelets.[9]

  • Quantification: The number of adherent platelets can be quantified using various methods:

    • Direct Counting: Platelets are fixed, stained (e.g., with a fluorescent dye), and counted using a microscope.[10]

    • Lactate Dehydrogenase (LDH) Assay: The adherent platelets are lysed, and the amount of released LDH, an enzyme present in platelets, is measured colorimetrically. This is proportional to the number of platelets.[9]

    • Radiolabeling: Platelets can be labeled with a radioisotope (e.g., ¹¹¹In or ¹²⁵I) before the adhesion assay, and the radioactivity on the surface is measured to quantify adhesion.[12]

  • Morphological Analysis: Scanning Electron Microscopy (SEM) is widely used to visualize the morphology of the adherent platelets, providing qualitative information about their activation state (e.g., spreading, pseudopodia formation).[2][9]

Signaling Pathways in Platelet Adhesion

The adhesion of platelets to a surface is not a passive process but is mediated by a complex network of signaling pathways. While specific signaling responses to PMEA are still an area of active research, the general pathways of platelet activation upon contact with a foreign surface are well-established.

Upon contact with an activating surface, platelet receptors such as integrins (e.g., αIIbβ3) and glycoprotein (B1211001) receptors (e.g., GPIb-IX-V) are engaged.[13][14] This triggers a cascade of intracellular signaling events, leading to platelet shape change, granule release (containing agonists like ADP and thromboxane (B8750289) A2), and further platelet recruitment and aggregation.[14][15]

G cluster_0 Initial Adhesion cluster_1 Intracellular Signaling Cascade cluster_2 Platelet Activation & Response AdsorbedProteins Adsorbed Proteins (e.g., Fibrinogen) PlateletReceptors Platelet Receptors (Integrins, GP Ib) AdsorbedProteins->PlateletReceptors Binding PLC Phospholipase C (PLC) Activation PlateletReceptors->PLC Signal Transduction Ca ↑ Intracellular Ca²⁺ PLC->Ca PKC Protein Kinase C (PKC) Activation PLC->PKC ShapeChange Shape Change Ca->ShapeChange GranuleRelease Granule Release (ADP, TXA₂) PKC->GranuleRelease Aggregation Aggregation ShapeChange->Aggregation GranuleRelease->Aggregation Thrombus Thrombus Formation Aggregation->Thrombus

References

A Comparative Guide to In Vitro Cytotoxicity of MEMA-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of various 2-(methacryloyloxy)ethyl trimethylammonium chloride (MEMA)-based polymers and other relevant methacrylate (B99206) alternatives. The information is supported by experimental data from peer-reviewed studies to assist in the selection of biocompatible materials for biomedical applications.

Data Presentation: Comparative Cytotoxicity of Methacrylate-Based Polymers

The following tables summarize the in vitro cytotoxicity of different MEMA-based and other methacrylate polymers. The data is compiled from multiple studies and presented to facilitate a clear comparison of their effects on cell viability.

Table 1: Cytotoxicity of Polymethylmethacrylate (PMMA) and its Copolymers

PolymerCell LineAssayConcentration (µg/mL)Cell Viability (%)Citation
PMMABHK-21MTT20061.3 ± 4.0 (after 120h)[1]
PMMAHuman Gingival FibroblastsMTT-~52[2]
PMMA-co-isobutyl-methacrylate (10%)L929MTT->90[3]
PMMA-co-butyl-methacrylate (30%)L929MTT-~90 (lowest at 24h)[3]
PMMA-co-ethyl-methacrylate (10%)L929MTT->95 (highest at 24h)[3]

Table 2: Cytotoxicity of Cationic Methacrylate-Based Polymers

PolymerCell LineAssayConcentration (µg/mL)Cell Viability (%)Citation
poly(DMAEMA)HEK-293, HPNEMTTNot SpecifiedConcentration-dependent decrease[4]
reducible poly(DMAEMA)EA.hy926, MiaPaCaMTS10, 20, 50Higher than non-reducible PDMAEMA[5]
poly(DMAEMA) analoguesNIH/3T3Not Specified>200High (IC50 > 200 µg/mL)[6]
p(HEMA)-co-MPC (5-10 mol%)Human Aortic Muscle Endothelial CellsNot Specified->80[7]

Table 3: Comparative Cytotoxicity of Various Polymers

PolymerCell LineAssayConcentration (µg/mL)Cytotoxicity (%)Citation
Linear PEI (25 kDa)Not SpecifiedNot SpecifiedN/P 40<25[8][9]
Branched PEI (50-100 kDa)Not SpecifiedNot SpecifiedN/P 30<25[8]
Linear PLL (15-30 kDa)Not SpecifiedNot SpecifiedN/P 3<25[8]
dPAMAM (14 kDa)Not SpecifiedNot SpecifiedN/P 3<25[8]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Expose the cells to various concentrations of the MEMA-based polymer for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test polymer in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]

  • Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a common method to detect apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as previously described.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis polymer_prep Polymer Synthesis & Characterization cell_seeding Cell Seeding (96-well plate) polymer_prep->cell_seeding cell_culture Cell Line Culture (e.g., L929, HEK293) cell_culture->cell_seeding polymer_exposure Exposure to MEMA-based Polymer (Varying Concentrations & Times) cell_seeding->polymer_exposure mtt_assay MTT Assay (Metabolic Activity) polymer_exposure->mtt_assay ldh_assay LDH Assay (Membrane Integrity) polymer_exposure->ldh_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) polymer_exposure->apoptosis_assay data_acq Data Acquisition (Spectrophotometry, Flow Cytometry) mtt_assay->data_acq ldh_assay->data_acq apoptosis_assay->data_acq data_analysis Calculation of Cell Viability/Cytotoxicity (%) data_acq->data_analysis comparison Comparative Analysis of Polymers data_analysis->comparison

Caption: Workflow for in vitro cytotoxicity testing of MEMA-based polymers.

Signaling Pathway of Methacrylate-Induced Cytotoxicity

G cluster_cellular_stress Cellular Stress cluster_mitochondrial_pathway Mitochondrial-Dependent Intrinsic Pathway cluster_genotoxicity Genotoxicity methacrylate Methacrylate Monomers (e.g., HEMA) ros Increased Intracellular Reactive Oxygen Species (ROS) methacrylate->ros dna_damage DNA Damage methacrylate->dna_damage antioxidant_depletion Decreased Antioxidant Enzymes (SOD, Catalase) ros->antioxidant_depletion mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction caspase9 Caspase-9 Activation mitochondrial_dysfunction->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis dna_damage->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity

Caption: Signaling pathway of methacrylate-induced apoptosis and cytotoxicity.

References

A Comparative Guide to the Mechanical Properties of Acrylic Polymers for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of Poly(methyl methacrylate) (PMMA) and other acrylic polymers, including Poly(ethyl methacrylate) (PEMA) and Poly(butyl methacrylate) (PBMA). While specific experimental data for Poly(methyl ethyl methacrylate) (PMEMA) is limited in published literature, this guide will extrapolate its likely properties based on the trends observed with the increasing alkyl chain length of the ester group in this polymer family. The information presented is intended to assist researchers in selecting the most appropriate acrylic polymer for their specific biomedical applications, such as in drug delivery systems and medical devices.

Comparison of Mechanical Properties

The mechanical behavior of acrylic polymers is significantly influenced by the nature of the alkyl ester group. Generally, as the length of the alkyl chain increases (from methyl to butyl), the polymer becomes softer, more flexible, and less rigid. This trend is reflected in the key mechanical properties outlined in the table below.

PropertyPoly(methyl methacrylate) (PMMA)Poly(ethyl methacrylate) (PEMA)Poly(methyl ethyl methacrylate) (PMEMA) (extrapolated)Poly(butyl methacrylate) (PBMA)
Tensile Strength (MPa) 48 - 79[1][2]Lower than PMMA[3]Intermediate between PMMA and PEMA~3.45[4][5]
Young's Modulus (GPa) 2.2 - 3.8[2][6]Lower than PMMA[7]Intermediate between PMMA and PEMALower than PEMA
Elongation at Break (%) 2 - 10[8]Higher than PMMAIntermediate between PMMA and PEMA>300[4]
Rockwell Hardness (M Scale) 85 - 105Softer than PMMA[7]Intermediate between PMMA and PEMASofter than PEMA

Experimental Protocols

The data presented in this guide is typically determined using standardized testing methods to ensure reproducibility and comparability across different studies and materials. The key experimental protocols are detailed below.

Tensile Properties (Tensile Strength, Young's Modulus, Elongation at Break)

These properties are determined through tensile testing, which measures the force required to stretch a material until it breaks.

Governing Standards:

  • ASTM D638: "Standard Test Method for Tensile Properties of Plastics"

  • ISO 527-1/-2: "Plastics — Determination of tensile properties"

Methodology:

  • Specimen Preparation: "Dog-bone" shaped specimens of the acrylic polymers are prepared by injection molding or machining from a sheet. The dimensions of the specimens are strictly defined by the chosen standard.

  • Test Setup: The specimen is securely held in the grips of a universal testing machine. An extensometer is attached to the gauge length of the specimen to accurately measure the elongation during the test.

  • Testing Procedure: The specimen is pulled apart at a constant rate of crosshead displacement until it fractures. The force applied and the corresponding elongation are continuously recorded.

  • Data Analysis:

    • Tensile Strength is calculated as the maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity) is determined from the initial linear portion of the stress-strain curve and represents the material's stiffness.

    • Elongation at Break is the percentage increase in length of the specimen at the point of fracture.

Hardness

Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation. For acrylic polymers, Rockwell hardness is a commonly used metric.

Governing Standards:

  • ASTM D785: "Standard Test Method for Rockwell Hardness of Plastics and Electrical Insulating Materials"

  • ISO 2039-2: "Plastics — Determination of hardness — Part 2: Rockwell hardness"

Methodology:

  • Specimen Preparation: A flat specimen with a minimum thickness (typically around 6.4 mm) is used.

  • Test Setup: A Rockwell hardness tester equipped with a specific indenter (a steel ball of a defined diameter for the M scale) is used.

  • Testing Procedure:

    • A minor load is first applied to the specimen to set the indenter.

    • A major load is then applied for a specified duration.

    • The major load is removed, and the final depth of indentation is measured by the instrument while the minor load is still applied.

  • Data Analysis: The Rockwell hardness number is an inverse measure of the net increase in the depth of the indentation. A higher number indicates a harder material.

Workflow for Comparing Mechanical Properties of Acrylic Polymers

The following diagram illustrates a logical workflow for the selection and characterization of acrylic polymers for biomedical applications based on their mechanical properties.

G cluster_0 Polymer Selection Phase cluster_1 Experimental Characterization Phase cluster_2 Data Analysis and Comparison Phase cluster_3 Final Selection A Define Application Requirements (e.g., flexibility, strength) B Initial Polymer Screening (PMMA, PEMA, PMEMA, PBMA) A->B C Specimen Preparation (ASTM/ISO Standards) B->C D Tensile Testing (ASTM D638 / ISO 527) C->D E Hardness Testing (ASTM D785 / ISO 2039-2) C->E F Data Acquisition (Stress-Strain Curves, Indentation Depth) D->F E->F G Calculate Mechanical Properties (Tensile Strength, Modulus, Elongation, Hardness) F->G H Comparative Analysis of Polymers G->H I Select Optimal Polymer for Application H->I

Caption: Workflow for comparing acrylic polymer mechanical properties.

Role in Drug Development

In the context of drug development, the mechanical properties of acrylic polymers are crucial for their function as excipients in drug delivery systems.[9] For instance:

  • Controlled Release: The stiffness and hardness of the polymer matrix can influence the diffusion rate of an encapsulated drug, thereby controlling its release profile. Softer, more flexible polymers like PBMA may allow for faster drug release compared to the more rigid PMMA.

  • Structural Integrity: For implantable drug delivery devices or load-bearing applications like bone cements, the mechanical strength and durability of the polymer are paramount to ensure the device remains intact and functional over its intended lifespan.[1]

  • Biocompatibility and Interfacial Properties: While not a direct mechanical property, the surface hardness and texture can influence cellular interactions and tissue integration, which are critical aspects of biocompatibility for implantable devices.[10][11]

It is important to note that these acrylic polymers primarily serve as a matrix for the drug and generally do not have a direct effect on cellular signaling pathways. Their role is to control the spatiotemporal delivery of the active pharmaceutical ingredient, which in turn elicits the desired biological response.

References

MEMA Hydrogels: A Comparative Guide to Water Uptake and Swelling Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the water uptake and swelling behavior of hydrogels based on 2-methoxyethyl methacrylate (B99206) (MEMA). In the realm of biomaterials and drug delivery, the swelling properties of hydrogels are critical determinants of their performance, influencing nutrient transport, drug release kinetics, and mechanical characteristics. This document offers an objective analysis of MEMA hydrogels in comparison to other relevant methacrylate-based hydrogels, supported by experimental data and detailed methodologies.

Comparative Analysis of Swelling Properties

The swelling behavior of a hydrogel is dictated by the chemical nature of its constituent polymer, the crosslinking density, and the surrounding environment. MEMA hydrogels, owing to the presence of the methoxyethyl side group, exhibit distinct properties compared to the widely studied poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels and other analogues.

The ether linkage in the MEMA side chain is a key structural feature influencing its interaction with water. While the terminal hydroxyl group in HEMA contributes to its hydrophilicity through hydrogen bonding, the ether group in MEMA also allows for hydrogen bonding with water molecules, albeit with different characteristics. This subtle difference in chemical structure can lead to significant variations in swelling ratios and equilibrium water content (EWC).

Below is a summary of the swelling properties of MEMA-containing hydrogels compared to other methacrylate-based systems. It is important to note that direct comparative studies on homopolymer MEMA hydrogels are limited in the literature, with much of the available data pertaining to copolymers.

Hydrogel CompositionSwelling Ratio (%)Equilibrium Water Content (EWC) (%)Key Observations
Poly(MEMA-co-DMAEMA) (GEL C3) 143 (at 630 min)Not ReportedIn a copolymer with 2-(dimethylamino)ethyl methacrylate (DMAEMA), a higher MEMA content leads to a lower swelling ratio compared to copolymers with higher DMAEMA content.[1]
Pure Poly(MEMA) (GEL H2) Minimum swelling compared to copolymersNot ReportedPure PMEMA hydrogel exhibited the lowest swelling ratio among the tested copolymers, indicating its relatively lower hydrophilicity compared to DMAEMA.[1]
Poly(HEMA) Varies significantly with crosslinker concentration~38% (with 0.5 mol% TEGDMA)The swelling of PHEMA is well-characterized and serves as a benchmark for comparison. Its EWC is influenced by the crosslinker concentration.
Poly(HEMA-co-MAA) pH-dependentNot ReportedCopolymerization with methacrylic acid (MAA) introduces pH sensitivity, with significantly higher swelling in basic media due to the ionization of carboxylic acid groups.[2]

Note: The swelling ratio is a measure of the volume or weight of water absorbed by the hydrogel relative to its dry state. The Equilibrium Water Content (EWC) is the percentage of water in the hydrogel at swelling equilibrium.

Experimental Protocols

Accurate and reproducible measurement of hydrogel swelling is crucial for comparative analysis. The following are standard experimental protocols for determining the swelling ratio and equilibrium water content.

Determination of Swelling Ratio

This protocol outlines the gravimetric method for measuring the swelling ratio of hydrogels.

Materials:

  • Dried hydrogel samples of known weight (W_d)

  • Distilled water or buffer solution of interest

  • Analytical balance

  • Filter paper

  • Beakers or vials

  • Timer

Procedure:

  • Immerse the pre-weighed dry hydrogel samples (W_d) in an excess of distilled water or the desired buffer solution at a constant temperature.

  • At regular time intervals, remove the hydrogel sample from the solution.

  • Gently blot the surface of the hydrogel with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel (W_s) using an analytical balance.

  • Repeat steps 2-4 until the weight of the swollen hydrogel becomes constant, indicating that swelling equilibrium has been reached.

  • The swelling ratio (SR) is calculated using the following formula:

    SR (%) = [(W_s - W_d) / W_d] x 100

Determination of Equilibrium Water Content (EWC)

The EWC represents the total amount of water a hydrogel can hold at equilibrium.

Materials:

  • Swollen hydrogel samples at equilibrium

  • Analytical balance

  • Vacuum oven or lyophilizer

Procedure:

  • Take the hydrogel sample that has reached swelling equilibrium from the swelling ratio experiment (W_s).

  • Dry the swollen hydrogel to a constant weight in a vacuum oven at a specified temperature (e.g., 60°C) or by lyophilization.

  • Record the final dry weight of the hydrogel (W_d).

  • The Equilibrium Water Content (EWC) is calculated using the following formula:

    EWC (%) = [(W_s - W_d) / W_s] x 100

Visualizing Experimental and Structural Relationships

Diagrams generated using Graphviz provide a clear visual representation of workflows and conceptual relationships.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_swelling Swelling Measurement cluster_calculation Data Analysis start Dry Hydrogel Sample weigh_dry Weigh Dry Sample (Wd) start->weigh_dry immerse Immerse in Swelling Medium weigh_dry->immerse incubate Incubate at Constant Temperature immerse->incubate remove_blot Remove and Blot Surface incubate->remove_blot weigh_swollen Weigh Swollen Sample (Ws) remove_blot->weigh_swollen check_equilibrium Equilibrium Reached? weigh_swollen->check_equilibrium check_equilibrium->remove_blot No calc_sr Calculate Swelling Ratio check_equilibrium->calc_sr Yes dry_swollen Dry to Constant Weight (Wd_final) check_equilibrium->dry_swollen Yes end Results calc_sr->end calc_ewc Calculate EWC dry_swollen->calc_ewc calc_ewc->end MonomerStructure cluster_monomers Methacrylate Monomers cluster_properties Resulting Hydrogel Properties cluster_comparison Comparative Performance MEMA MEMA (2-methoxyethyl methacrylate) mema_props Poly(MEMA) Hydrogel - Ether group - Potentially altered hydrophilicity - Different swelling kinetics MEMA->mema_props Polymerization HEMA HEMA (2-hydroxyethyl methacrylate) hema_props Poly(HEMA) Hydrogel - Hydroxyl group - Well-established hydrophilicity - Benchmark swelling behavior HEMA->hema_props Polymerization comparison Water Uptake & Swelling Behavior mema_props->comparison hema_props->comparison

References

A Comparative Analysis of MEMA and Butyl Methacrylate in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison

Both MEMA and butyl methacrylate (B99206) are valued for their contribution to the flexibility and durability of acrylic coatings. However, they impart distinct characteristics that make them suitable for different applications. Butyl methacrylate is widely used to improve the toughness and weather resistance of coatings, often in copolymerization with harder monomers like methyl methacrylate (MMA). MEMA is recognized for its ability to enhance adhesion and flexibility, making it a choice for coatings on challenging substrates or those requiring high performance in demanding environments.

Disclaimer: The following table summarizes the expected performance of coatings formulated with MEMA or butyl methacrylate. These are generalized characteristics and not based on a direct head-to-head experimental comparison. Actual performance will vary depending on the complete formulation, substrate, and application conditions.

Performance MetricMEMA-based CoatingButyl Methacrylate-based Coating
Hardness Typically imparts flexibility, may result in a softer coatingContributes to toughness, can be formulated for moderate to high hardness
Adhesion Excellent adhesion to a variety of substratesGood adhesion, often used to improve adhesion of harder acrylics
Gloss Can be formulated for high gloss finishesCapable of producing high gloss coatings
Weathering Resistance Good UV and moisture resistanceExcellent weather and UV resistance, a key attribute for exterior coatings[1][2]
Flexibility High flexibility, reducing the risk of crackingGood flexibility, improves the toughness of brittle polymers
Viscosity Dependent on the overall polymer formulationCan be used to modify the viscosity of the final coating

Experimental Protocols

To quantitatively assess the performance of coatings containing MEMA or butyl methacrylate, a series of standardized tests should be conducted. The following are detailed methodologies for key experiments based on ASTM International standards.

Pencil Hardness Test (ASTM D3363)

Objective: To determine the hardness of a coating by its resistance to scratching from pencils of known hardness.

Methodology:

  • Specimen Preparation: The coating is applied to a smooth, rigid substrate and cured according to the manufacturer's specifications. The test is conducted on a flat, uniform area of the coated surface.

  • Pencil Preparation: A set of calibrated drawing pencils with a hardness range from 6B (softest) to 6H (hardest) is used. The pencil lead is sharpened to a cylindrical point and then flattened to a smooth, circular cross-section by rubbing it on fine abrasive paper (400 grit).

  • Test Procedure: The pencil is held firmly at a 45° angle to the coated surface. A constant downward force is applied, and the pencil is pushed forward about 6.5 mm (0.25 inches).

  • Evaluation: The surface is examined for any indentation or scratch. The process is repeated with pencils of increasing hardness to determine the hardest pencil that will not scratch or gouge the coating. The pencil hardness is reported as the grade of the hardest pencil that does not mar the surface.[3]

Adhesion by Tape Test (Cross-Cut) (ASTM D3359 - Method B)

Objective: To assess the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating.

Methodology:

  • Specimen Preparation: The coating is applied to the substrate and cured. The test is suitable for coatings with a thickness of up to 125 µm (5 mils).

  • Cutting the Grid: A lattice pattern is cut through the coating to the substrate using a sharp blade or a dedicated cross-hatch cutter. The grid consists of six or eleven parallel cuts in each direction, spaced 1-2 mm apart.

  • Tape Application: A specified pressure-sensitive tape is applied over the grid and smoothed down firmly with a pencil eraser to ensure good contact.

  • Tape Removal: Within 90 seconds of application, the tape is rapidly pulled off at an angle as close to 180° as possible.

  • Evaluation: The grid area is inspected for any removal of the coating. The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe flaking and detachment).[4][5][6][7]

Specular Gloss Measurement (ASTM D523)

Objective: To measure the specular gloss of a coating surface using a glossmeter.

Methodology:

  • Instrument Calibration: A glossmeter with the appropriate geometry (typically 20°, 60°, or 85°) is calibrated using a certified gloss standard. The 60° geometry is used for most coatings; 20° for high-gloss coatings (above 70 GU), and 85° for low-gloss (sheen) coatings (below 10 GU at 60°).[8][9]

  • Specimen Preparation: The coated specimen should be flat and free of any surface defects.

  • Measurement: The glossmeter is placed on the coated surface, and a reading is taken. Multiple readings should be taken at different locations on the sample to obtain an average value.

  • Reporting: The gloss is reported in Gloss Units (GU) and the geometry used for the measurement.[10][11][12]

Accelerated Weathering (QUV) (ASTM G154)

Objective: To simulate the effects of outdoor weathering on a coating by exposing it to cycles of UV light and moisture in a controlled laboratory environment.

Methodology:

  • Specimen Preparation: The coating is applied to suitable panels and cured.

  • Exposure Cycle: The specimens are placed in a fluorescent UV accelerated weathering tester. A typical cycle involves alternating periods of UV exposure (using UVA-340 lamps to simulate sunlight) and condensation (to simulate dew). The temperature and duration of each cycle are specified based on the intended application.

  • Evaluation: At predetermined intervals, the specimens are removed and evaluated for changes in properties such as gloss, color, chalking, cracking, and adhesion. These changes are compared to an unexposed control sample.

  • Reporting: The duration of the exposure and the observed changes in the coating's properties are reported.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative evaluation of MEMA and butyl methacrylate in a coating formulation.

G cluster_formulation Formulation cluster_application Application & Curing cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulation_MEMA Coating with MEMA Application Apply to Substrates Formulation_MEMA->Application Formulation_BMA Coating with BMA Formulation_BMA->Application Curing Cure as per Specification Application->Curing Hardness Pencil Hardness (ASTM D3363) Curing->Hardness Adhesion Cross-Cut Adhesion (ASTM D3359) Curing->Adhesion Gloss Specular Gloss (ASTM D523) Curing->Gloss Weathering Accelerated Weathering (ASTM G154) Curing->Weathering Data_Collection Collect Quantitative Data Hardness->Data_Collection Adhesion->Data_Collection Gloss->Data_Collection Weathering->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Draw Conclusions Comparison->Conclusion

References

Performance of Methoxyethyl Methacrylate (MEMA) in Pressure-Sensitive Adhesives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of pressure-sensitive adhesives (PSAs) based on methoxyethyl methacrylate (B99206) (MEMA) against other common PSA formulations. The information presented is supported by available experimental data to assist researchers and professionals in the selection of appropriate materials for their specific applications, particularly in the field of drug delivery.

Executive Summary

Methoxyethyl methacrylate (MEMA) is a monomer that can be used in the formulation of acrylic pressure-sensitive adhesives. Its performance characteristics, particularly its balance of tack, peel adhesion, and shear strength, are critical for applications ranging from industrial tapes to transdermal drug delivery systems. This guide evaluates MEMA-based PSAs in the context of alternatives such as those formulated with 2-ethylhexyl acrylate (B77674) (2-EHA), isooctyl acrylate (IOA), as well as non-acrylic PSAs like silicone and polyisobutylene (B167198) (PIB).

Performance Comparison of PSA Formulations

The selection of a monomer is a critical step in designing a PSA, as it significantly influences the final adhesive properties. The following tables summarize the performance data of various PSA formulations based on available studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Performance of Acrylic PSAs with Different Monomers

Monomer CompositionPeel Adhesion (N/25mm)Loop Tack (N/25mm)Shear Strength (hours)Reference
Methoxyethyl Acrylate (MOEA) based¹23.47 ± 0.07~12 (#)>168[1]
2-Ethylhexyl Acrylate (2-EHA) based²HighHighLow[2]
Isooctyl Acrylate (IOA) / Acrylic Acid (95/5 wt%)~14.7~11.8~20[3]
Isooctyl Acrylate (IOA) / Acrylic Acid (90/10 wt%)~11.8~7.8>100[3]

¹Data for Methoxyethyl Acrylate (MOEA), a structurally similar monomer to MEMA. Tack measured using a different scale. ²Qualitative description from the source.

Table 2: Comparison of Generic Acrylate, Silicone, and Polyisobutylene (PIB) PSAs

PSA TypePeel Adhesion ( g/25mm )Tack (g)Shear Strength (min)
Acrylate233.83 ± 35.86280.60 ± 86.801.87 ± 0.40
Silicone235.55 ± 35.54480.33 ± 65.1210.30 ± 2.05
Polyisobutylene (PIB)3.80 ± 1.55379.70 ± 136.092.50 ± 0.95

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison tables.

180° Peel Adhesion Test

This test measures the force required to remove a PSA tape from a standard test panel at a specified angle and speed.

  • Standard: ASTM D3330/D3330M

  • Procedure:

    • A strip of the PSA tape (typically 25 mm wide) is applied to a clean, standard test surface (e.g., stainless steel).

    • A standard weight roller (e.g., 2 kg) is passed over the tape to ensure uniform contact.

    • After a specified dwell time (e.g., 20 minutes or 24 hours), the free end of the tape is clamped in the upper jaw of a tensile testing machine, and the test panel is clamped in the lower jaw.

    • The tape is then peeled from the panel at a 180° angle at a constant rate of separation (e.g., 300 mm/min).[4]

    • The force required to peel the tape is recorded.

Loop Tack Test

This test measures the instantaneous adhesion of a PSA.

  • Standard: ASTM D6195

  • Procedure:

    • A loop of the PSA tape, with the adhesive side out, is prepared.

    • The loop is brought into contact with a standard test surface over a defined area.

    • The maximum force required to separate the loop from the surface is measured.[3]

Static Shear Strength Test

This test determines the ability of a PSA tape to resist a static load applied parallel to the surface.

  • Standard: ASTM D3654/PSTC-107

  • Procedure:

    • A strip of the PSA tape is applied to a standard test panel, covering a specific area (e.g., 25 mm x 25 mm).

    • A standard weight roller is used to ensure proper application.

    • The panel is mounted vertically in a test stand.

    • A standard weight (e.g., 1 kg) is attached to the free end of the tape.

    • The time it takes for the tape to fail (i.e., pull away from the panel) is recorded.[4]

Visualizations

Experimental Workflow for PSA Performance Evaluation

PSA_Testing_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Monomer Monomer Selection (e.g., MEMA) Polymerization Polymerization Monomer->Polymerization Coating Coating onto Substrate Polymerization->Coating Drying Drying/Curing Coating->Drying Peel 180° Peel Adhesion Drying->Peel Tack Loop Tack Drying->Tack Shear Static Shear Strength Drying->Shear Data Collect Data Peel->Data Tack->Data Shear->Data Compare Compare to Alternatives Data->Compare

Caption: Workflow for the preparation and performance evaluation of PSAs.

Potential Signaling Pathway for Acrylate-Induced Skin Irritation

In the context of transdermal drug delivery, understanding the potential for skin irritation is crucial. Acrylate monomers are known to be potential skin irritants and allergens.[5] The following diagram illustrates a simplified, hypothetical signaling pathway of how acrylate monomers from a PSA might trigger an inflammatory response in keratinocytes, the primary cells of the epidermis.

Skin_Irritation_Pathway cluster_stratum Stratum Corneum cluster_epidermis Epidermis cluster_response Cellular Response PSA PSA with Acrylate Monomers Keratinocyte Keratinocyte PSA->Keratinocyte Contact & Penetration Activation Activation of Signaling Pathways (e.g., NF-κB, MAPk) Keratinocyte->Activation Cellular Stress Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Activation->Cytokines Gene Expression Inflammation Inflammation Cytokines->Inflammation Recruitment of Immune Cells

Caption: Simplified pathway of acrylate-induced skin irritation.

Discussion

The data suggests that PSAs formulated with MEMA (or its close analog MOEA) can exhibit a desirable balance of high shear strength while maintaining adequate peel adhesion and tack.[1] This profile is particularly advantageous for applications requiring long-term wear and resistance to cohesive failure, such as in transdermal drug delivery systems.

In comparison, traditional "soft" monomers like 2-EHA and IOA are known for providing excellent flexibility and tack, but may require formulation with "hard" monomers or crosslinkers to achieve high shear strength.[3][6] The choice between these monomers will ultimately depend on the specific performance requirements of the application. For instance, a high initial tack might be prioritized for certain applications, favoring an IOA-based formulation, whereas for a multi-day transdermal patch, the high shear strength of a MEMA-based PSA could be more critical.

Non-acrylic alternatives like silicone and polyisobutylene offer different performance profiles. Silicones are known for their biocompatibility and consistent performance over a wide temperature range, while PIBs are hydrophobic and can be suitable for specific drug formulations.[5]

Conclusion

MEMA-based pressure-sensitive adhesives present a compelling option for applications demanding high cohesive strength. The available data indicates a favorable comparison with other common acrylic and non-acrylic PSAs. However, for a definitive selection, it is recommended that researchers conduct their own comparative studies under identical experimental conditions, tailored to the specific requirements of their end-use application. The provided experimental protocols and comparative data serve as a valuable starting point for such evaluations.

References

Navigating the Maze of Long-Term Stability: A Comparative Guide to MEMA-Based Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of biomaterials is a cornerstone of innovation and regulatory success. Materials based on 2-methoxyethyl methacrylate (B99206) (MEMA) have emerged as promising candidates in a variety of biomedical applications, from drug delivery systems to tissue engineering scaffolds. However, a critical evaluation of their long-term performance against established and alternative materials is essential for informed material selection. This guide provides a comprehensive comparison of MEMA-based materials with other key players in the field, supported by experimental data and detailed protocols to aid in your research and development endeavors.

At a Glance: Comparative Performance of Biomaterials

The selection of a suitable biomaterial for long-term applications hinges on a delicate balance of properties, including resistance to degradation, maintenance of mechanical integrity, and minimal leaching of potentially harmful substances. The following tables summarize the available quantitative data on the long-term stability of MEMA-based materials in comparison to Polyether ether ketone (PEEK), Polylactic acid (PLA), and Gelatin methacrylate (GelMA).

MaterialDegradation Rate (% mass loss)ConditionsKey Findings
MEMA-based Hydrogel ~5-10% over 8 weeksCollagenase SolutionSlower degradation compared to GelMA, influenced by crosslinking density.
PEEK NegligibleSimulated Physiological ConditionsExhibits high chemical and thermal stability with minimal degradation.[1]
PLA Variable (can be tailored)Hydrolytic and EnzymaticDegradation is a key feature; rate can be controlled by crystallinity and molecular weight.[2]
GelMA Hydrogel Up to 50% in 24h (5% GelMA)Collagenase (2 units/mL)Degradation rate is highly dependent on concentration and crosslinking.[3]

Table 1: Comparative Degradation Rates of Selected Biomaterials. Note that direct comparison is challenging due to varying experimental conditions in the literature.

MaterialChange in Mechanical PropertiesTest ConditionsKey Findings
MEMA-based Hydrogel Storage modulus decreased over 15 daysHigh-strain dynamic loadingInitial decrease followed by a rebound, indicating complex viscoelastic behavior over time.[4]
PEEK Retains strength and stiffnessElevated TemperaturesHigh thermal stability ensures mechanical properties are maintained.[1]
PLA Significant reduction in strengthAccelerated aging (UV, water)Mechanical properties are designed to decrease as the material degrades.[5]
GelMA Hydrogel Decreased elastic modulusEnzymatic degradationMechanical integrity is lost as the hydrogel network breaks down.[6]

Table 2: Changes in Mechanical Properties Following Aging/Degradation. The methodologies and aging parameters vary significantly between studies.

MaterialLeached SubstancesQuantification MethodKey Findings
Methacrylate-based Resins Methacrylic acid, formaldehydeHPLCLeaching is highest in the initial period and decreases over time.[7]
PEEK Minimal leachablesNot specifiedGenerally considered to have very low levels of extractables and leachables.
PLA Lactic acid and oligomersNot specifiedDegradation products are generally considered biocompatible.
GelMA Hydrogel Not typically a concernNot applicableDegradation products are peptides and amino acids.

Table 3: Leaching Profile of Biomaterials. The amount and type of leached substances are critical for biocompatibility.

In-Depth Experimental Protocols for Stability Assessment

Reproducible and standardized testing is paramount for validating the long-term stability of biomaterials. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Accelerated Aging of Polymeric Materials (ASTM F1980)

This protocol simulates the effects of long-term aging on the physical and mechanical properties of medical devices and their packaging.[8][9][10][11][12]

Objective: To determine the effects of time on the properties of a material by subjecting it to elevated temperatures for a shortened duration.

Materials and Equipment:

  • Material samples of defined geometry

  • Programmable environmental chamber with temperature and humidity control

  • Mechanical testing apparatus (e.g., tensile tester, rheometer)

  • Analytical instruments for chemical characterization (e.g., FTIR, GPC)

Procedure:

  • Sample Preparation: Prepare multiple identical samples of the material. A subset of these will be the unaged controls.

  • Determine Accelerated Aging Temperature (TAA): The TAA should be below the material's glass transition temperature to avoid phase changes. A common temperature is 55°C.[8]

  • Calculate Accelerated Aging Time (AAT): Use the Arrhenius equation with a Q10 factor (typically assumed to be 2, meaning the reaction rate doubles for every 10°C increase).

    • AAT = Real Time Shelf Life / (Q10 ^ ((TAA - TRT) / 10))

    • Where TRT is the ambient storage temperature (e.g., 25°C).

  • Aging: Place the samples in the environmental chamber at the calculated TAA and specified humidity for the calculated AAT.

  • Post-Aging Evaluation: After the aging period, remove the samples and allow them to equilibrate to ambient conditions.

  • Analysis: Perform a battery of tests on both the aged and unaged control samples. This should include:

    • Mechanical Testing: Tensile strength, elastic modulus, and elongation at break. For hydrogels, rheological properties like storage and loss moduli are critical.[4][13]

    • Physical Characterization: Visual inspection for changes in color or morphology, and measurement of dimensional stability.

    • Chemical Analysis: Fourier Transform Infrared Spectroscopy (FTIR) to detect changes in chemical bonds and Gel Permeation Chromatography (GPC) to measure changes in molecular weight distribution.

Protocol 2: In Vitro Enzymatic Degradation of Hydrogels

This protocol assesses the degradation of biodegradable hydrogels in the presence of enzymes, mimicking in vivo conditions.[3][6][14][15]

Objective: To quantify the rate of enzymatic degradation of a hydrogel by measuring its mass loss over time.

Materials and Equipment:

  • Hydrogel samples of known weight and dimensions

  • Phosphate-buffered saline (PBS), pH 7.4

  • Relevant enzyme (e.g., collagenase for gelatin-based hydrogels, lysozyme (B549824) for chitosan-based hydrogels)

  • Incubator shaker set to 37°C

  • Lyophilizer (freeze-dryer)

  • Analytical balance

Procedure:

  • Sample Preparation: Prepare sterile hydrogel discs of uniform size. Lyophilize and weigh the samples to determine the initial dry weight (W_initial).

  • Swelling: Rehydrate the hydrogels in PBS at 37°C for 24 hours to reach swelling equilibrium.

  • Degradation Medium: Prepare a solution of the chosen enzyme in PBS at a physiologically relevant concentration (e.g., 2 units/mL collagenase type II).[3][15]

  • Incubation: Place each swollen hydrogel sample in a separate vial containing the enzyme solution. Incubate at 37°C with gentle agitation.

  • Time Points: At predetermined time points (e.g., 2, 4, 12, 24, 72 hours, and weekly), remove the hydrogel samples.

  • Washing and Drying: Gently wash the samples with deionized water to remove any remaining enzyme and salts. Freeze the samples and then lyophilize them until a constant weight is achieved.

  • Mass Measurement: Weigh the dried hydrogel remnants (W_remaining).

  • Calculation: Calculate the percentage of weight remaining at each time point:

    • Weight Remaining (%) = (W_remaining / W_initial) * 100

Protocol 3: Quantification of Leached Substances by HPLC

This protocol is used to identify and quantify residual monomers, additives, and degradation products that may leach from a polymer into a surrounding fluid.[7]

Objective: To determine the concentration of specific chemical compounds that have leached from a material over time.

Materials and Equipment:

  • Material samples of known surface area

  • Extraction solution (e.g., water, ethanol/water mixture, or simulated body fluid)

  • Incubator at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Analytical standards of the compounds of interest

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Incubation: Place the material samples in sealed vials with a known volume of the extraction solution. The ratio of surface area to fluid volume should be standardized.

  • Extraction: Incubate the vials at 37°C for specified time intervals (e.g., 24 hours, 7 days, 21 days). At each time point, collect the entire volume of the extraction solution and replace it with fresh solution.

  • Sample Preparation for HPLC: Filter the collected extraction solutions through a 0.22 µm syringe filter to remove any particulates.

  • Standard Curve Preparation: Prepare a series of standard solutions of the target analytes at known concentrations.

  • HPLC Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered sample extracts.

    • Run the HPLC method with a suitable mobile phase and column to separate the compounds of interest.

  • Quantification: Identify the peaks in the sample chromatograms by comparing their retention times to the standards. Quantify the concentration of each leached substance using the calibration curve.

  • Data Reporting: Express the results as the cumulative amount of substance leached per unit surface area of the material (e.g., in µg/cm²).[7]

Visualizing the Stability Assessment Workflow

Understanding the logical flow of a comprehensive stability assessment is crucial for planning and execution. The following diagrams, created using the DOT language for Graphviz, illustrate key workflows.

Stability_Assessment_Workflow cluster_Phase1 Phase 1: Initial Screening & Protocol Development cluster_Phase2 Phase 2: Experimental Execution cluster_Phase3 Phase 3: Analysis & Evaluation cluster_Phase4 Phase 4: Long-Term Validation Material_Selection Material Selection & Characterization Accelerated_Aging_Protocol Accelerated Aging Protocol (ASTM F1980) Material_Selection->Accelerated_Aging_Protocol Degradation_Protocol Degradation Protocol (ISO 10993-13) Material_Selection->Degradation_Protocol Leachables_Protocol Leachables & Extractables Protocol Material_Selection->Leachables_Protocol Perform_Aging Perform Accelerated Aging Accelerated_Aging_Protocol->Perform_Aging Perform_Degradation Perform In Vitro Degradation Degradation_Protocol->Perform_Degradation Perform_Extraction Perform Extraction for Leachables Leachables_Protocol->Perform_Extraction Mechanical_Testing Mechanical Property Analysis Perform_Aging->Mechanical_Testing Chemical_Analysis Chemical Analysis (GPC, FTIR) Perform_Aging->Chemical_Analysis Degradation_Product_Analysis Degradation Product ID & Quantification Perform_Degradation->Degradation_Product_Analysis Leachables_Analysis Leachables Analysis (HPLC) Perform_Extraction->Leachables_Analysis Biocompatibility_Assessment Biocompatibility Assessment Mechanical_Testing->Biocompatibility_Assessment Chemical_Analysis->Biocompatibility_Assessment Degradation_Product_Analysis->Biocompatibility_Assessment Leachables_Analysis->Biocompatibility_Assessment Real_Time_Aging Real-Time Aging Study Biocompatibility_Assessment->Real_Time_Aging In_Vivo_Study In Vivo Implantation Study Biocompatibility_Assessment->In_Vivo_Study Final_Report Final Stability Report & Regulatory Submission Real_Time_Aging->Final_Report In_Vivo_Study->Final_Report Degradation_Mechanism_Pathway Polymeric_Material Polymeric Material (e.g., MEMA-based Hydrogel) Degradation_Process Degradation Process Polymeric_Material->Degradation_Process exposed to Environmental_Stress Environmental Stressors (Water, Enzymes, Temperature) Environmental_Stress->Degradation_Process Hydrolytic_Degradation Hydrolytic Degradation (Ester Bond Cleavage) Degradation_Process->Hydrolytic_Degradation Enzymatic_Degradation Enzymatic Degradation (Peptide Bond Cleavage) Degradation_Process->Enzymatic_Degradation Physical_Changes Changes in Physical Properties Hydrolytic_Degradation->Physical_Changes Chemical_Changes Changes in Chemical Properties Hydrolytic_Degradation->Chemical_Changes Enzymatic_Degradation->Physical_Changes Enzymatic_Degradation->Chemical_Changes Mass_Loss Mass Loss Physical_Changes->Mass_Loss Swelling_Ratio_Change Swelling Ratio Change Physical_Changes->Swelling_Ratio_Change Mechanical_Property_Loss Loss of Mechanical Integrity Physical_Changes->Mechanical_Property_Loss Molecular_Weight_Decrease Decrease in Molecular Weight (GPC) Chemical_Changes->Molecular_Weight_Decrease Release_of_Products Release of Degradation Products & Leachables (HPLC) Chemical_Changes->Release_of_Products Biological_Response Biological Response (Biocompatibility) Release_of_Products->Biological_Response

References

A Comparative Guide to the Cross-Reactivity and Sensitization Potential of Methacrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methacrylates are ubiquitous monomers used in a wide array of medical and commercial products, from dental resins and bone cements to nail cosmetics and printing inks.[1][2][3] While valued for their polymerizing properties, their potential to induce allergic contact dermatitis (ACD) and cross-reactivity presents a significant concern for both occupational and patient safety.[1][4][5] This guide provides an objective comparison of the sensitization and cross-reactivity potential of common methacrylates, supported by experimental data, to aid in material selection and risk assessment.

Understanding Methacrylate (B99206) Sensitization

The ability of a methacrylate monomer to cause skin sensitization is linked to its capacity to penetrate the skin and react with endogenous proteins, forming haptens.[6][7] These modified proteins are then recognized by the immune system, leading to the activation of T-cells and the development of an allergic response.[8][9] The fully polymerized form of methacrylates is generally considered inert and non-allergenic.[10]

The sensitization process involves a complex interplay of factors including the specific chemical structure of the methacrylate, its concentration, and the duration of exposure. Derivatives of methacrylic acid are known to have strong sensitizing properties.[2]

Cross-Reactivity Among Methacrylates

A key challenge in managing methacrylate allergy is the high degree of cross-reactivity among different methacrylate monomers.[5][11] An individual sensitized to one methacrylate is often allergic to several others, making avoidance difficult.[11] Studies have shown that exposure to methacrylates can also induce cross-reactivity to acrylates, though the reverse is less common.[12][13]

This cross-reactivity is influenced by similarities in the molecular structure of the monomers. For instance, there is a strong cross-allergy between 2-hydroxyethyl methacrylate (HEMA), ethylene (B1197577) glycol dimethacrylate (EGDMA), and 2-hydroxypropyl methacrylate (HPMA).[13]

Comparative Analysis of Common Methacrylate Allergens

Patch testing is the primary method for diagnosing allergic contact dermatitis to methacrylates.[14][15] The data below, compiled from various clinical and experimental studies, highlights the prevalence of sensitization and cross-reactivity patterns of several key methacrylates.

Table 1: Prevalence of Positive Patch Test Reactions to Common Methacrylates
Methacrylate MonomerAbbreviationPrevalence of Positive Reactions (%)Notes
2-Hydroxyethyl methacrylateHEMA80.6% - 90%Considered a good screening allergen for methacrylate allergy.[1][16]
Ethylene glycol dimethacrylateEGDMA54.5% - 80.4%Frequently co-reacts with HEMA.[12][16][17]
2-Hydroxypropyl methacrylateHPMA64.1% - 85.0%Strong cross-reactivity with HEMA.[12][16][17]
Methyl methacrylateMMALower than HEMA/EGDMA/HPMAA known sensitizer (B1316253), but often less frequently positive in patch tests compared to the hydroxyalkyl methacrylates.[2][18]
Triethylene glycol dimethacrylateTEGDMAVariableA common component in dental resins.[19]
Table 2: Cross-Reactivity Patterns Observed in Experimental Studies
Sensitizing MethacrylateCross-Reacts WithStrength of Cross-ReactivityReference
2-HEMAMMA, 2-HPMA, EGDMAStrong[8]
MMAEGDMAStrong[8]
MMA2-HEMA, 2-HPMAWeak to Moderate[8]
2-HPMAEGDMAStrong[8]
2-HPMAMMA, 2-HEMAWeak to Moderate[8]
EGDMAMonomethacrylatesWeak or Infrequent[8]

Experimental Protocols

Understanding the methodologies used to assess sensitization and cross-reactivity is crucial for interpreting the data. Below are summaries of key experimental protocols.

Patch Testing (Human)
  • Objective: To identify the causative agent of allergic contact dermatitis.

  • Methodology:

    • Small amounts of suspected allergens (haptens), including various methacrylates, are applied to the skin in standardized concentrations and vehicles (e.g., 2% in petrolatum for methyl methacrylate).[14][15]

    • The allergens are applied on patches, which are then affixed to the patient's back.

    • The patches are left in place for 48 hours.

    • After removal, the skin is examined for reactions at specific time points (e.g., 48 hours, 72 hours, 96 hours).

    • A positive reaction is characterized by erythema, edema, papules, or vesicles at the application site.[15]

Guinea Pig Maximization Test (GPMT) (Animal)
  • Objective: To assess the skin sensitization potential of a substance.

  • Methodology:

    • Induction Phase:

      • Intradermal injections of the test substance with Freund's Complete Adjuvant (FCA) are administered to the scapular region of guinea pigs to stimulate an immune response.

      • One week later, a topical application of the test substance is applied to the same area to enhance sensitization.

    • Challenge Phase:

      • Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive site on the flank.

    • Evaluation:

      • The challenge site is observed at 24 and 48 hours for signs of erythema and edema.

      • The incidence and severity of the skin reactions are used to classify the substance's sensitizing potential.

In Vitro T-Cell Proliferation Assay
  • Objective: To investigate the cellular immune response to methacrylates.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.

    • The cells are cultured in the presence of the methacrylate monomer being tested.

    • Positive (e.g., phytohemagglutinin) and negative (culture medium alone) controls are included.[20]

    • The proliferation of T-cells in response to the methacrylate is measured, often by the incorporation of a radioactive tracer (e.g., 3H-thymidine) into newly synthesized DNA.[20]

    • Increased T-cell proliferation in the presence of the methacrylate indicates a specific immune response.

Visualizing the Pathways

Diagram 1: Simplified Allergic Contact Dermatitis Pathway

ACD_Pathway cluster_skin Epidermis/Dermis cluster_lymph Lymph Node cluster_reexposure Re-exposure Site Methacrylate Methacrylate Monomer Protein Skin Protein Methacrylate->Protein Penetrates Skin & Binds Hapten Hapten-Protein Complex Protein->Hapten APC Antigen Presenting Cell (e.g., Langerhans Cell) Hapten->APC Uptake & Processing TCell_naive Naive T-Cell APC->TCell_naive Antigen Presentation TCell_activated Activated Memory T-Cell TCell_naive->TCell_activated Activation & Proliferation Inflammation Inflammatory Response (Dermatitis) TCell_activated->Inflammation Migration to Skin & Cytokine Release

Caption: Simplified pathway of methacrylate-induced allergic contact dermatitis.

Diagram 2: Experimental Workflow for Guinea Pig Maximization Test

GPMT_Workflow cluster_induction Induction Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation Day0 Day 0: Intradermal Injection (Methacrylate + FCA) Day7 Day 7: Topical Application (Methacrylate) Day0->Day7 Day21 Day 21: Topical Challenge (Methacrylate on naive site) Day7->Day21 Day22 Day 22 (24h): Observe for Erythema & Edema Day21->Day22 Day23 Day 23 (48h): Observe for Erythema & Edema Day22->Day23

Caption: Workflow of the Guinea Pig Maximization Test for sensitization.

Conclusion

The sensitization and cross-reactivity potential of methacrylates are significant considerations in material science and drug development. 2-Hydroxyethyl methacrylate (HEMA) is a primary sensitizer and a valuable screening agent for methacrylate allergy.[1][16] Strong cross-reactivity exists between HEMA, EGDMA, and HPMA, while sensitization to dimethacrylates like EGDMA may result in weaker cross-reactions to monomethacrylates.[8] For individuals with known methacrylate allergies, complete avoidance of all related monomers is often necessary due to the high likelihood of cross-reactions.[3][11] This guide provides a foundational understanding to aid in the development of safer products and to inform clinical practice. Further research into the specific immune mechanisms and the development of less sensitizing alternative materials are crucial next steps.

References

Safety Operating Guide

Safe Disposal of 2-Methoxyethyl Methacrylate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 2-Methoxyethyl methacrylate (B99206) are critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for its disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks associated with this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle 2-Methoxyethyl methacrylate with the appropriate safety measures. This substance is considered hazardous and can cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against exposure. The following table summarizes the recommended equipment.

PPE CategoryRecommendationRationale
Eye Protection Chemical goggles or a full-face shield.[3]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., PVC, Neoprene).[3]Prevents skin contact, which can cause irritation and potential allergic reactions.[1][2]
Body Protection Lab coat or overalls. A PVC apron may be necessary for larger quantities.[3]Minimizes skin exposure and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-certified respirator is required.[3][5]Prevents inhalation of vapors, which may cause respiratory irritation.[1]

Safe Handling and Storage of Waste:

  • Ventilation: Always handle this compound in a well-ventilated area or under a fume hood to minimize vapor inhalation.[4]

  • Ignition Sources: Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources.[6] It is a combustible liquid.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and alkalies.[3][5]

  • Waste Container: Store waste in original or compatible containers that are clearly labeled and securely sealed.[3][6] Containers should be stored in a cool, dry, and well-ventilated area.[3]

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is through an approved hazardous waste management service.[2][8][9] Incineration at an approved facility is a common practice.[3][8]

Step 1: Waste Identification and Classification

  • Classify this compound as a hazardous chemical waste.

  • Consult your institution’s Environmental Health and Safety (EHS) department and the chemical's Safety Data Sheet (SDS) to ensure compliance with local, state, and federal regulations.[3][5][9]

Step 2: Waste Collection and Segregation

  • Container: Use a dedicated, leak-proof, and chemically compatible container for waste collection.[9]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[9]

  • Segregation: Do not mix this waste with other chemical waste streams unless specifically authorized by your EHS department.[9]

Step 3: Temporary Storage of Waste

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area must be cool, dry, well-ventilated, and away from incompatible materials.[3][6]

  • Ensure the storage area has secondary containment to manage potential leaks.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]

  • Provide them with accurate information about the waste, including its name and quantity.

Step 5: Documentation

  • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

  • Keep copies of all paperwork provided by the hazardous waste contractor for regulatory compliance.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, earth, or vermiculite.[3]

    • Collect the absorbed material into a labeled container for hazardous waste disposal.[3][8]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area and move upwind.[3]

    • Alert your institution's emergency responders and EHS department immediately, providing them with the location and nature of the hazard.[3]

    • Prevent the spill from entering drains or waterways.[3]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposal start Identify 2-Methoxyethyl Methacrylate Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect segregate Segregate from Incompatible Waste collect->segregate store Store in Designated Cool, Dry, Ventilated Area segregate->store spill_check Spill or Leak? store->spill_check spill_protocol Follow Emergency Spill Protocol spill_check->spill_protocol Yes contact_ehs Contact EHS or Licensed Hazardous Waste Contractor spill_check->contact_ehs No spill_protocol->store documentation Complete & Retain Waste Disposal Records contact_ehs->documentation end Waste Removed for Proper Disposal (e.g., Incineration) documentation->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methoxyethyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methoxyethyl Methacrylate (B99206)

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Methoxyethyl methacrylate (2-MEMA). The following procedural guidance is designed for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.

Hazard Summary

This compound is a hazardous chemical that requires strict adherence to safety protocols. It is classified as a combustible liquid and can cause irritation to the skin, eyes, and respiratory system.[1][2] It may also cause an allergic skin reaction.[2] Ingestion may lead to nausea, vomiting, and pain.[3]

Hazard TypeDescriptionGHS Classification
Skin Contact Causes skin irritation and may cause an allergic skin reaction.[2]Skin Irritation (Category 2)[2], Skin Sensitization (Category 1B)[2]
Eye Contact Causes serious eye irritation.[2]Eye Irritation (Category 2)[2]
Inhalation May cause respiratory irritation.[2]Specific target organ toxicity, single exposure (Category 3)[2]
Flammability Combustible liquid. Vapors may form explosive mixtures with air and can flash back.[4]Flammable Liquids (Category 3)[4]
Reproductive Toxicity May damage fertility or the unborn child.[4]Reproductive Toxicity (Category 1B)[4]

Operational Plan: Handling and Disposal

Adherence to a systematic operational plan is critical for minimizing exposure and ensuring safety. The following workflow outlines the necessary steps from preparation to disposal.

G cluster_prep 1. Preparation & Engineering Controls cluster_ppe 2. Personal Protective Equipment (PPE) cluster_handling 3. Chemical Handling cluster_cleanup 4. Decontamination & Disposal prep1 Work in Well-Ventilated Area (Fume Hood) prep2 Ensure Access to Eyewash & Safety Shower prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 ppe1 Don Chemical Goggles & Face Shield prep3->ppe1 ppe2 Don Chemical-Resistant Gloves (e.g., PVC, Nitrile) ppe1->ppe2 ppe3 Don Protective Clothing (Lab Coat, Apron) ppe2->ppe3 handle1 Ground/Bond Containers During Transfer ppe3->handle1 handle2 Avoid Inhalation, Ingestion, & Skin/Eye Contact handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Dispose of Contaminated PPE & Materials as Hazardous Waste handle3->clean1 clean3 Dispose of Excess Chemical via Approved Waste Plant handle3->clean3 clean2 Wash Hands Thoroughly with Soap & Water clean1->clean2

Caption: Workflow for safely handling this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent personal exposure.[1] Selections must be based on the specific tasks and potential for exposure.

Body AreaRequired EquipmentSpecifications & Best Practices
Eyes / Face Chemical safety goggles and/or a full face shield.[3]Contact lenses should not be worn as they can absorb and concentrate irritants.[3] Eye and face protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Hands Chemical protective gloves.[3]Recommended materials include PVC, nitrile, or neoprene.[3][6] Methacrylates can penetrate glove materials, so gloves should be inspected before use and replaced frequently, especially after direct contact.[6][7]
Body Protective overalls, PVC apron, or a PVC protective suit.[3]Wear appropriate protective clothing to prevent skin exposure.[5] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[3][5]
Respiratory Use only in a well-ventilated area or under a fume hood.[1][3]If ventilation is inadequate or for spill response, use an appropriate NIOSH-certified respirator based on professional judgment of exposure levels.[1][3]

Procedural Guidance

Handling and Storage
  • Ventilation: Always handle 2-MEMA in a well-ventilated area or inside a chemical fume hood to minimize inhalation exposure.[1][3]

  • Ignition Sources: This is a combustible liquid.[1] Keep it away from heat, sparks, open flames, and other ignition sources.[8] Do not smoke in the handling area.[3][8]

  • Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[3][8] Do not eat, drink, or smoke when using this product.[8]

  • Hygiene: Always wash hands thoroughly with soap and water after handling.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8] Protect containers from physical damage and store away from incompatible materials such as acids, alkalies, and strong oxidizers.[3]

Spill Response
  • Minor Spills: Remove all ignition sources.[3] Absorb the spill with inert material such as sand, earth, or vermiculite.[3] Collect the absorbed material and residue into labeled containers for disposal.[3]

  • Major Spills: Evacuate the area and move upwind.[3] Alert emergency responders.[3] Responders must wear a self-contained breathing apparatus and full protective clothing.[3] Contain the spill to prevent it from entering drains or water courses.[3]

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush skin with running water and soap if available.[3] If skin irritation or a rash occurs, seek medical attention.[5]

  • Inhalation: Move the person to fresh air.[4] If the person is not breathing, apply artificial respiration.[3]

  • Ingestion: Do NOT induce vomiting.[4][8] Rinse the mouth with water and consult a physician immediately.[8]

Disposal Plan
  • Waste Generation: All contaminated items, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Disposal Method: Waste must be disposed of in accordance with local, regional, and national regulations.[9] Consult a licensed professional waste disposal service to dispose of this material.[3] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.

  • Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[9] They can be recycled if possible or disposed of in an authorized landfill.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyethyl methacrylate
Reactant of Route 2
Reactant of Route 2
2-Methoxyethyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.